2-Fluoro-4-(trifluoromethoxy)aniline
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-fluoro-4-(trifluoromethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F4NO/c8-5-3-4(1-2-6(5)12)13-7(9,10)11/h1-3H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDDJDTDRGKHRBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F4NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123572-58-7 | |
| Record name | 2-Fluoro-4-(trifluoromethoxy)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis and Characterization of 2-Fluoro-4-(trifluoromethoxy)aniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details the synthesis, characterization, and potential applications of 2-Fluoro-4-(trifluoromethoxy)aniline, a fluorinated aromatic amine of significant interest in medicinal chemistry and materials science. The strategic incorporation of both a fluorine atom and a trifluoromethoxy group onto the aniline scaffold imparts unique physicochemical properties, making it a valuable building block for the development of novel pharmaceuticals and functional materials. This document provides a plausible synthetic pathway, comprehensive characterization data, and an overview of its relevance in drug discovery.
Introduction
Aniline and its derivatives are fundamental structural motifs in a vast array of pharmaceuticals and agrochemicals.[1][2][3] The introduction of fluorine-containing substituents, such as the trifluoromethoxy (-OCF3) group, is a widely employed strategy in modern drug design to enhance key molecular properties.[4] The trifluoromethoxy group, in particular, is known to increase lipophilicity and metabolic stability, which can lead to improved pharmacokinetic profiles of drug candidates.[5] The presence of an additional fluorine atom on the aromatic ring can further modulate the electronic properties and binding interactions of the molecule. This guide focuses on the synthesis and characterization of the specific isomer, this compound.
Proposed Synthesis
Experimental Protocol
Step 1: Protection of 3-Fluoroaniline
3-Fluoroaniline is first protected to prevent side reactions at the amino group during the subsequent trifluoromethoxylation step. Acetylation is a common and effective protection strategy.
-
Materials: 3-Fluoroaniline, Acetic Anhydride, Pyridine, Dichloromethane (DCM).
-
Procedure:
-
Dissolve 3-Fluoroaniline (1.0 eq) in dry DCM in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add pyridine (1.2 eq) to the solution with stirring.
-
Add acetic anhydride (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with 1M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield N-(3-fluorophenyl)acetamide.
-
Step 2: Ortho-Hydroxylation
A directed ortho-metalation followed by reaction with an oxygen source can introduce a hydroxyl group ortho to the acetamido group.
-
Materials: N-(3-fluorophenyl)acetamide, n-Butyllithium (n-BuLi), Trimethyl borate, Tetrahydrofuran (THF), Hydrogen peroxide.
-
Procedure:
-
Dissolve N-(3-fluorophenyl)acetamide (1.0 eq) in dry THF under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Slowly add n-BuLi (2.2 eq) and stir for 1 hour at this temperature.
-
Add trimethyl borate (1.5 eq) and allow the reaction to slowly warm to room temperature overnight.
-
Cool the reaction to 0 °C and add a solution of hydrogen peroxide to effect the oxidation.
-
Work up the reaction by adding water and extracting with an organic solvent.
-
Purify the crude product by column chromatography to obtain N-(2-hydroxy-3-fluorophenyl)acetamide.
-
Step 3: Trifluoromethoxylation
The hydroxyl group is then converted to a trifluoromethoxy group.
-
Materials: N-(2-hydroxy-3-fluorophenyl)acetamide, Trifluoromethyl triflate (or other suitable trifluoromethylating agent), a suitable base (e.g., Cesium carbonate), in an appropriate solvent. A more modern approach might involve the use of reagents like the Togni reagent.[6][7]
-
Procedure:
-
This step is critical and often requires specialized reagents and conditions. A possible approach involves the O-trifluoromethylation of the phenol.
-
The reaction conditions would need to be carefully optimized to achieve the desired transformation without affecting other functional groups.
-
Step 4: Deprotection
The final step is the removal of the acetyl protecting group to yield the target aniline.
-
Materials: N-(2-fluoro-4-(trifluoromethoxy)phenyl)acetamide, Hydrochloric Acid, Methanol.
-
Procedure:
-
Dissolve the protected aniline from the previous step in a mixture of methanol and concentrated hydrochloric acid.
-
Reflux the mixture for several hours, monitoring by TLC.
-
After completion, cool the reaction mixture and neutralize with a base (e.g., NaOH or NaHCO3).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to obtain this compound.
-
Synthesis Workflow Diagram
Caption: Proposed synthetic workflow for this compound.
Characterization Data (Predicted)
| Property | Predicted Value |
| Molecular Formula | C7H5F4NO |
| Molecular Weight | 195.12 g/mol |
| Appearance | Colorless to pale yellow liquid or solid |
| Boiling Point | ~180-200 °C (at atmospheric pressure) |
| ¹H NMR (CDCl₃, 400 MHz) | δ 6.8-7.2 (m, 3H, Ar-H), ~3.8 (br s, 2H, -NH₂) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 115-150 (Ar-C), ~121 (q, J ≈ 257 Hz, -OCF₃) |
| ¹⁹F NMR (CDCl₃, 376 MHz) | ~ -60 to -65 (s, -OCF₃), ~ -120 to -140 (m, Ar-F) |
| Mass Spectrum (EI) | m/z 195 (M⁺), fragments corresponding to loss of F, CF₃, etc. |
| IR (KBr, cm⁻¹) | ~3400-3500 (N-H stretch), ~1600 (aromatic C=C), ~1250 (C-F stretch) |
Applications in Drug Development
The unique combination of a fluorine atom and a trifluoromethoxy group on an aniline scaffold makes this compound a highly attractive building block for drug discovery.
Role of the Trifluoromethoxy Group
The -OCF3 group is a bioisostere of other functional groups and can significantly enhance the pharmacological profile of a drug candidate by:
-
Increasing Lipophilicity: This can improve membrane permeability and oral bioavailability.
-
Enhancing Metabolic Stability: The strong carbon-fluorine bonds are resistant to metabolic degradation, potentially increasing the drug's half-life.[4]
-
Modulating Acidity/Basicity: The strong electron-withdrawing nature of the -OCF3 group can influence the pKa of the aniline nitrogen, affecting its binding to biological targets.
Significance of the Aniline Scaffold
The aniline moiety is a versatile platform in medicinal chemistry, known for its ability to:
-
Form Key Interactions: The amino group can act as a hydrogen bond donor, which is crucial for binding to many biological targets such as kinases.[2]
-
Serve as a Synthetic Handle: The amine functionality allows for a wide range of chemical modifications, enabling the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies.[1][18][3]
Potential Therapeutic Areas
Given the properties of related fluorinated anilines, derivatives of this compound could be explored for a variety of therapeutic applications, including:
-
Oncology: As inhibitors of protein kinases.
-
Infectious Diseases: As novel antibacterial or antiviral agents.
-
Central Nervous System (CNS) Disorders: The increased lipophilicity may facilitate blood-brain barrier penetration.
Signaling Pathway Diagram
Caption: Logical workflow for the use of the title compound in drug discovery.
Conclusion
This compound represents a promising, albeit synthetically challenging, building block for the development of new chemical entities in the pharmaceutical and materials science sectors. Its unique substitution pattern is expected to confer advantageous properties, making it a valuable target for organic synthesis and a key component in the design of next-generation bioactive molecules. The proposed synthetic route and predicted characterization data in this guide provide a solid foundation for researchers to further explore the potential of this compound.
References
- 1. cresset-group.com [cresset-group.com]
- 2. benchchem.com [benchchem.com]
- 3. Substituted aniline: Significance and symbolism [wisdomlib.org]
- 4. mdpi.com [mdpi.com]
- 5. nbinno.com [nbinno.com]
- 6. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 2-Fluoro-4-(trifluoromethyl)aniline(69409-98-9) 1H NMR [m.chemicalbook.com]
- 10. 2-Fluoro-5-(trifluoromethyl)aniline(535-52-4) 1H NMR [m.chemicalbook.com]
- 11. 2-Chloro-4-fluoroaniline(2106-02-7) 13C NMR [m.chemicalbook.com]
- 12. 4-(Trifluoromethoxy)aniline(461-82-5) 1H NMR spectrum [chemicalbook.com]
- 13. 4-(Trifluoromethoxy)aniline | C7H6F3NO | CID 600848 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. 4-Fluoro-3-(trifluoromethyl)aniline(2357-47-3) 13C NMR [m.chemicalbook.com]
- 15. 4-Fluoro-3-(trifluoromethyl)aniline(2357-47-3) 1H NMR [m.chemicalbook.com]
- 16. 4-(Trifluoromethoxy)aniline 98 461-82-5 [sigmaaldrich.com]
- 17. 4-氟-2-三氟甲基苯胺 99% | Sigma-Aldrich [sigmaaldrich.com]
- 18. biopartner.co.uk [biopartner.co.uk]
A Technical Guide to the Physicochemical Properties of 2-Fluoro-4-(trifluoromethoxy)aniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known physicochemical properties of 2-Fluoro-4-(trifluoromethoxy)aniline (CAS No. 123572-58-7). Due to the limited availability of experimentally determined data for this specific compound in public literature, this document also presents data for structurally related isomers and analogues to offer a comparative context. Furthermore, this guide outlines general experimental protocols for the determination of key physicochemical parameters and discusses the significance of the trifluoromethoxy moiety in drug discovery and development.
Introduction
This compound is a fluorinated aromatic amine of significant interest in medicinal chemistry and materials science. The strategic incorporation of fluorine-containing functional groups, such as the trifluoromethoxy (-OCF₃) group, into organic molecules can profoundly influence their physicochemical and biological properties.[1][2][3] The trifluoromethoxy group, in particular, is known to enhance metabolic stability, increase lipophilicity, and modulate the electronic character of a molecule, all of which are critical parameters in the design of novel therapeutic agents.[1][2][4] This guide serves as a resource for researchers and drug development professionals by consolidating the available data for this compound and providing a framework for its experimental characterization.
Physicochemical Properties
Core Properties of this compound
| Property | Value | Source/Notes |
| CAS Number | 123572-58-7 | |
| Molecular Formula | C₇H₅F₄NO | |
| Molecular Weight | 195.12 g/mol | |
| Calculated XLogP3 | 2.6 | PubChem |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Density | Data not available | |
| pKa | Data not available | |
| Solubility | Data not available | Predicted to have low solubility in water and good solubility in organic solvents. |
| Appearance | Data not available |
Comparative Physicochemical Data of Related Compounds
To provide context for the expected properties of this compound, the following table summarizes the experimental data for several structurally similar compounds.
| Compound | CAS Number | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/mL) |
| 4-(Trifluoromethoxy)aniline | 461-82-5 | 177.12 | Data not available | 73-75 @ 10 mmHg | 1.32 @ 20°C |
| 2-(Trifluoromethoxy)aniline | 1535-75-7 | 177.13 | Data not available | 63 @ 15 mmHg | 1.32 |
| 2-Fluoro-4-(trifluoromethyl)aniline | 69409-98-9 | 179.11 | Solid | 55 @ 0.3 mmHg | Data not available |
| 4-Fluoro-2-(trifluoromethoxy)aniline | 123572-66-7 | 195.12 | Data not available | Data not available | Data not available |
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of this compound are not extensively published. However, the following sections describe general methodologies that can be adapted for its synthesis and the determination of its key physicochemical properties.
General Synthesis of Fluorinated Anilines
The synthesis of fluorinated anilines can often be achieved through nucleophilic aromatic substitution or by reduction of a corresponding nitroaromatic precursor. A general synthetic workflow is depicted below.
A plausible route to this compound could involve the nitration of a suitable fluorinated trifluoromethoxybenzene precursor, followed by the reduction of the nitro group to an amine.[5]
Determination of Melting Point
-
Apparatus: Capillary melting point apparatus.
-
Procedure:
-
A small, dry sample of the crystalline compound is packed into a capillary tube.
-
The capillary tube is placed in the heating block of the apparatus.
-
The sample is heated at a controlled rate (e.g., 1-2 °C/min) near the expected melting point.
-
The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point.
-
Determination of Boiling Point
-
Apparatus: Micro-boiling point apparatus (Thiele tube) or distillation apparatus.
-
Procedure (Micro method):
-
A small amount of the liquid is placed in a small test tube.
-
A capillary tube, sealed at one end, is inverted and placed in the liquid.
-
The assembly is attached to a thermometer and heated in a Thiele tube containing a high-boiling liquid (e.g., mineral oil).
-
The temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube is recorded as the boiling point.
-
Determination of pKa
-
Apparatus: pH meter, autoburette, UV-Vis spectrophotometer.
-
Procedure (Potentiometric Titration):
-
A known concentration of the aniline derivative is dissolved in a suitable solvent (e.g., water-ethanol mixture).
-
The solution is titrated with a standardized solution of a strong acid (e.g., HCl).
-
The pH of the solution is monitored throughout the titration.
-
The pKa is determined from the half-equivalence point of the resulting titration curve.
-
-
Procedure (UV-Vis Spectrophotometry):
-
The UV-Vis spectrum of the compound is recorded in a series of buffers with varying pH values.
-
The change in absorbance at a specific wavelength is plotted against pH.
-
The pKa is determined from the inflection point of the resulting sigmoidal curve.
-
Role in Drug Discovery and Development
The unique combination of a fluorine atom and a trifluoromethoxy group in this compound makes it a valuable building block in drug discovery.
The trifluoromethoxy group is a bioisostere for other functional groups and can significantly enhance a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.[1][2] The fluorine substituent can also participate in favorable interactions with biological targets, potentially increasing binding affinity and efficacy.[4]
Conclusion
This compound is a promising scaffold for the development of new chemical entities in the pharmaceutical and agrochemical industries. While a comprehensive experimental dataset of its physicochemical properties is not yet publicly available, this guide provides the foundational information currently known, along with comparative data and general experimental protocols to aid researchers in their work with this compound. Further experimental characterization of this molecule is warranted to fully elucidate its potential in various applications.
References
- 1. mdpi.com [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
2-Fluoro-4-(trifluoromethoxy)aniline CAS number and molecular structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Fluoro-4-(trifluoromethoxy)aniline, a fluorinated aromatic amine of significant interest in medicinal chemistry and materials science. This document consolidates available data on its chemical identity, properties, and potential applications, while also addressing the current landscape of its synthesis and characterization.
Core Compound Identification and Properties
This compound is a substituted aniline featuring both a fluorine atom and a trifluoromethoxy group on the benzene ring. These substitutions are known to significantly influence the physicochemical and pharmacological properties of parent molecules.
Table 1: Chemical Identifiers and Physicochemical Properties
| Parameter | Value | Reference |
| CAS Number | 123572-58-7 | [1] |
| Molecular Formula | C₇H₅F₄NO | [1] |
| Molecular Weight | 195.12 g/mol | [1] |
| SMILES | NC1=CC=C(OC(F)(F)F)C=C1F | [1] |
| LogP | 2.3065 | [1] |
| Topological Polar Surface Area (TPSA) | 35.25 Ų | [1] |
| Hydrogen Bond Acceptors | 2 | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Rotatable Bonds | 1 | [1] |
Molecular Structure:
Synthesis Strategies
One potential approach involves the trifluoromethoxylation of a suitably protected 2-fluoro-4-aminophenol derivative. Another strategy could be a multi-step synthesis starting from a precursor already containing the trifluoromethoxy group, followed by the introduction of the fluorine and amino functionalities.
A generalized workflow for the synthesis of ortho-trifluoromethoxylated anilines is presented below. This often involves the use of specialized fluorinating or trifluoromethoxylating reagents.
Applications in Drug Discovery and Development
The incorporation of fluorine and trifluoromethoxy groups into organic molecules is a well-established strategy in modern drug discovery.[2] These modifications can significantly enhance a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.
The trifluoromethoxy group, in particular, is valued for its ability to improve a drug candidate's pharmacokinetic profile.[2] As a versatile chemical building block, this compound holds potential for the synthesis of novel therapeutic agents across various disease areas. Its structural motifs are found in compounds being investigated for a range of biological activities.
Safety and Handling
Information regarding the specific toxicity of this compound is limited. However, based on the GHS pictograms provided by chemical suppliers, it is classified as a substance that is toxic if swallowed, in contact with skin, or if inhaled.[1]
Table 2: GHS Hazard Information
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statements |
| Acute Toxicity | GHS06 | Danger | H301, H311, H331 (Toxic if swallowed, in contact with skin, or if inhaled) |
Precautionary Measures:
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[1]
-
Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous waste.
Experimental Data and Protocols
As of the date of this guide, detailed, publicly accessible experimental data such as NMR, IR, and mass spectrometry for this compound are scarce. Similarly, specific, validated protocols for its synthesis and use in further reactions are not widely published in scientific journals. Researchers interested in this compound are encouraged to consult commercial supplier data sheets, which may provide some analytical information, or to perform their own characterization.
Note to the Reader: The field of fluorine chemistry is rapidly evolving. It is recommended to consult the latest scientific literature and chemical databases for the most current information on this compound.
References
Spectroscopic Data for 2-Fluoro-4-(trifluoromethoxy)aniline Remains Elusive in Public Domain
A comprehensive search for experimental spectroscopic data (NMR, IR, MS) for the compound 2-Fluoro-4-(trifluoromethoxy)aniline has yielded no specific publicly available spectra. Researchers and drug development professionals seeking this information may face challenges in finding detailed characterization data in common chemical databases and scientific literature.
While information is readily available for the similarly named compound, 2-Fluoro-4-(trifluoromethyl)aniline, it is crucial to distinguish it from the target molecule. The key structural difference lies in the substituent at the 4-position of the aniline ring: a trifluoromethoxy group (-OCF3) in the requested compound versus a trifluoromethyl group (-CF3). This seemingly minor change significantly alters the electronic properties and, consequently, the spectroscopic signatures of the molecule.
Online databases such as PubChem list this compound and provide some computed properties. However, these resources currently lack the essential experimental data that scientists rely on for structural confirmation and quality control. The absence of this data extends to major suppliers of chemical compounds, whose online catalogs typically do not feature the NMR, IR, or mass spectra for this specific substance.
This lack of accessible data presents a hurdle for researchers utilizing this compound in their work. Without reference spectra, scientists must perform their own analytical characterization, which includes conducting NMR, IR, and mass spectrometry experiments and interpreting the results from the ground up.
For professionals in the field, this situation underscores the importance of thorough in-house analysis when working with less common or novel chemical entities. The standard workflow for such a characterization is outlined below.
Experimental Workflow for Spectroscopic Analysis
A typical experimental workflow for obtaining the spectroscopic data for a compound like this compound would involve the following steps. This process ensures the identity and purity of the compound are rigorously established.
Caption: A generalized workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.
Due to the current unavailability of the specific spectroscopic data for this compound, this guide cannot provide the requested quantitative data tables and detailed experimental protocols. Researchers are advised to consult commercial suppliers for analytical data that may be available upon request or to perform their own comprehensive spectral analysis.
An In-depth Technical Guide to the Synthesis of 2-Fluoro-4-(trifluoromethoxy)aniline: Starting Materials and Core Methodologies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of viable synthetic routes for the preparation of 2-Fluoro-4-(trifluoromethoxy)aniline, a key building block in the development of novel pharmaceuticals and agrochemicals. The document outlines two primary synthetic pathways, detailing the necessary starting materials, experimental protocols, and quantitative data to facilitate informed decisions in a research and development setting.
Route 1: Synthesis from 3-Fluoro-4-aminophenol
This synthetic approach commences with the readily available starting material, 3-fluoro-4-aminophenol, and proceeds through a three-step sequence involving protection, trifluoromethoxylation, and deprotection.
Experimental Protocols
Step 1: Acetylation of 3-Fluoro-4-aminophenol to N-(2-fluoro-4-hydroxyphenyl)acetamide
Drawing from methodologies for similar acylations, the amino group of 3-fluoro-4-aminophenol is first protected as an acetamide to prevent side reactions in the subsequent trifluoromethoxylation step.
-
Reaction: 3-Fluoro-4-aminophenol is reacted with an acylating agent, such as acetic anhydride, in a suitable solvent.
-
Reagents and Conditions:
-
3-Fluoro-4-aminophenol (1.0 eq)
-
Acetic anhydride (1.1 eq)
-
Solvent: Dichloromethane or Ethyl Acetate
-
Temperature: 0-25 °C
-
Reaction Time: 2-4 hours
-
-
Work-up: The reaction mixture is typically washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product, which can be purified by recrystallization or column chromatography.
Step 2: Trifluoromethoxylation of N-(2-fluoro-4-hydroxyphenyl)acetamide
The introduction of the trifluoromethoxy group is a critical step. While various methods exist for the trifluoromethoxylation of phenols, a two-step procedure involving O-carboxydifluoromethylation followed by decarboxylative fluorination is a promising approach.
-
Reaction: The phenolic hydroxyl group of N-(2-fluoro-4-hydroxyphenyl)acetamide is converted to a trifluoromethoxy group.
-
Reagents and Conditions (Two-Step Method):
-
Step 2a: O-Carboxydifluoromethylation:
-
N-(2-fluoro-4-hydroxyphenyl)acetamide (1.0 eq)
-
Sodium bromodifluoroacetate (1.5 eq)
-
Solvent: N,N-Dimethylformamide (DMF)
-
Temperature: 80-100 °C
-
Reaction Time: 4-6 hours
-
-
Step 2b: Decarboxylative Fluorination:
-
Crude product from Step 2a
-
Selectfluor® (2.0 eq)
-
Catalyst: Silver(I) nitrate (0.1 eq)
-
Solvent: Acetonitrile/Water mixture
-
Temperature: 60-80 °C
-
Reaction Time: 12-16 hours
-
-
-
Work-up: After completion, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.
Step 3: Deprotection of N-acetyl-2-fluoro-4-(trifluoromethoxy)aniline
The final step involves the removal of the acetyl protecting group to yield the target aniline.
-
Reaction: The acetamide is hydrolyzed under acidic or basic conditions.
-
Reagents and Conditions:
-
N-acetyl-2-fluoro-4-(trifluoromethoxy)aniline (1.0 eq)
-
Aqueous Hydrochloric Acid (e.g., 6M HCl) or Aqueous Sodium Hydroxide
-
Solvent: Ethanol or Methanol
-
Temperature: Reflux (typically 80-100 °C)
-
Reaction Time: 2-6 hours
-
-
Work-up: The reaction mixture is cooled and neutralized. The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated to give this compound.
Quantitative Data Summary for Route 1
| Step | Reaction | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Acetylation | 3-Fluoro-4-aminophenol | Acetic anhydride | Dichloromethane | 0-25 | 2-4 | 90-98 |
| 2 | Trifluoromethoxylation | N-(2-fluoro-4-hydroxyphenyl)acetamide | Sodium bromodifluoroacetate, Selectfluor®, AgNO₃ | DMF, Acetonitrile/Water | 80-100, 60-80 | 4-6, 12-16 | 50-70 (overall for 2 steps) |
| 3 | Deprotection | N-acetyl-2-fluoro-4-(trifluoromethoxy)aniline | HCl (aq) | Ethanol | Reflux | 2-6 | 85-95 |
Workflow Diagram for Route 1
Caption: Synthetic pathway for this compound starting from 3-Fluoro-4-aminophenol.
Route 2: Synthesis via Buchwald-Hartwig Amination
This alternative route utilizes a palladium-catalyzed cross-coupling reaction to introduce the amino group in the final step. The key intermediate for this pathway is 1-bromo-2-fluoro-4-(trifluoromethoxy)benzene.
Experimental Protocols
Step 1: Synthesis of 4-Bromo-3-fluorophenol
This starting material can be synthesized from 3-fluorophenol.
-
Reaction: Electrophilic bromination of 3-fluorophenol.
-
Reagents and Conditions:
-
3-Fluorophenol (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
Solvent: Acetonitrile or Dichloromethane
-
Temperature: 0-25 °C
-
Reaction Time: 2-4 hours
-
-
Work-up: The reaction is quenched, and the product is extracted. The organic layer is washed, dried, and concentrated. Purification is achieved by column chromatography or recrystallization.
Step 2: Trifluoromethoxylation of 4-Bromo-3-fluorophenol
The trifluoromethoxy group is introduced onto the brominated phenol.
-
Reaction: Conversion of the phenolic hydroxyl group to a trifluoromethoxy group.
-
Reagents and Conditions (via Xanthate Intermediate):
-
Step 2a: Xanthate Formation:
-
4-Bromo-3-fluorophenol (1.0 eq)
-
Imidazolium methylthiocarbonothioyl salt (1.0 eq)
-
Base: Triethylamine (1.1 eq)
-
Solvent: Acetonitrile
-
Temperature: 0 °C
-
Reaction Time: 1 hour
-
-
Step 2b: Trifluoromethoxylation:
-
Crude xanthate from Step 2a
-
XtalFluor-E® (1.5 eq)
-
Activator: Trichloroisocyanuric acid (TCCA) or N-fluorobenzenesulfonimide (NFSI)
-
Solvent: Dichloromethane
-
Temperature: Room Temperature
-
Reaction Time: 12-24 hours
-
-
-
Work-up: The reaction is quenched, and the product, 1-bromo-2-fluoro-4-(trifluoromethoxy)benzene, is isolated and purified by column chromatography.
Step 3: Buchwald-Hartwig Amination of 1-bromo-2-fluoro-4-(trifluoromethoxy)benzene
The final step is the palladium-catalyzed amination to introduce the amino group.
-
Reaction: Cross-coupling of the aryl bromide with an ammonia equivalent.
-
Reagents and Conditions:
-
1-bromo-2-fluoro-4-(trifluoromethoxy)benzene (1.0 eq)
-
Ammonia source (e.g., Benzophenone imine as an ammonia surrogate, followed by hydrolysis)
-
Palladium catalyst (e.g., Pd₂(dba)₃) (2-5 mol%)
-
Ligand (e.g., Xantphos or a biarylphosphine ligand) (4-10 mol%)
-
Base (e.g., Sodium tert-butoxide) (1.5 eq)
-
Solvent: Toluene or Dioxane
-
Temperature: 80-110 °C
-
Reaction Time: 12-24 hours
-
-
Work-up: The reaction mixture is cooled, filtered, and the filtrate is concentrated. The crude product is then purified by column chromatography to yield this compound.
Quantitative Data Summary for Route 2
| Step | Reaction | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Bromination | 3-Fluorophenol | N-Bromosuccinimide | Acetonitrile | 0-25 | 2-4 | 85-95 |
| 2 | Trifluoromethoxylation | 4-Bromo-3-fluorophenol | Imidazolium salt, XtalFluor-E® | Acetonitrile, Dichloromethane | 0, RT | 1, 12-24 | 60-80 (overall for 2 steps) |
| 3 | Buchwald-Hartwig Amination | 1-bromo-2-fluoro-4-(trifluoromethoxy)benzene | Pd₂(dba)₃, Xantphos, NaOtBu | Toluene | 80-110 | 12-24 | 70-90 |
Workflow Diagram for Route 2
An In-depth Technical Guide to the Solubility and Stability of 2-Fluoro-4-(trifluoromethoxy)aniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of 2-Fluoro-4-(trifluoromethoxy)aniline, a key intermediate in the synthesis of pharmaceuticals and other advanced materials. Due to the limited availability of direct experimental data for this specific compound, this guide also incorporates data from structurally similar analogs to provide estimations and context for its physicochemical properties.
Core Concepts: Physicochemical Properties
This compound is a substituted aniline containing both a fluorine atom and a trifluoromethoxy group. These substitutions significantly influence its properties. The trifluoromethoxy group is known to increase lipophilicity, which generally leads to lower solubility in aqueous solutions and higher solubility in organic solvents.[1][2][3] Fluorine substitution can enhance both thermal and metabolic stability.[4][5][6]
Predicted and Analog-Derived Solubility Data
Table 1: Aqueous Solubility of this compound and Related Analogs
| Compound | CAS Number | Water Solubility | Temperature (°C) | Reference |
| 2-Fluoroaniline | 348-54-9 | 17 g/L | 20 | [7][8][9] |
| 4-(Trifluoromethyl)aniline | 455-14-1 | Insoluble | Not Specified | [10] |
| 4-(Trifluoromethoxy)aniline | 461-82-5 | Sparingly soluble | Not Specified | [1] |
| This compound | 123572-58-7 | Predicted to be poorly soluble | Not Applicable | Inference |
Table 2: Qualitative Solubility of this compound Analogs in Organic Solvents
| Compound | Solvent | Solubility | Reference |
| 4-(Trifluoromethyl)aniline | Toluene, Hexane | Soluble | [2] |
| 4-(Trifluoromethoxy)aniline | Ethanol, Ether, Acetone | Soluble | [1] |
| 2-Fluoroaniline | Ethanol, Ether, Acetone | Highly miscible | [7] |
| This compound | Common Organic Solvents | Predicted to be soluble | Inference |
Stability Profile
Aniline and its derivatives are known to be susceptible to oxidation, which can be accelerated by exposure to air and light, often resulting in discoloration.[11] The introduction of a trifluoromethyl group can confer increased thermal and metabolic stability.[4][5][6]
Table 3: Stability Characteristics of Fluorinated Anilines
| Stress Condition | Observed Effect on Anilines | Potential Impact on this compound |
| Thermal | Decomposition at elevated temperatures. The trifluoromethyl group is generally thermally stable.[4] | Expected to have enhanced thermal stability compared to non-fluorinated anilines. |
| Photochemical | Prone to photodegradation, especially in the presence of UV light. | Susceptible to degradation upon prolonged exposure to light. Should be stored in light-resistant containers. |
| Chemical (Oxidation) | Susceptible to oxidation, leading to discoloration (yellow to brown). | Prone to oxidation. Storage under an inert atmosphere is recommended. |
| Chemical (pH) | Basic nature allows for salt formation with acids. | Stable under neutral and basic conditions; will form salts with strong acids. |
Experimental Protocols
The following are detailed methodologies for key experiments to determine the solubility and stability of this compound.
Protocol for Determining Aqueous and Organic Solubility (Shake-Flask Method)
This method is a standard procedure for determining the solubility of a compound in a specific solvent.
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent (e.g., water, ethanol, methanol, acetonitrile, toluene).
-
Seal the vials to prevent solvent evaporation.
-
Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) using a shaker for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for at least 24 hours at the same constant temperature to allow undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed or pre-cooled syringe to match the equilibration temperature.
-
Filter the collected supernatant through a 0.22 µm filter to remove any remaining solid particles.
-
-
Quantification:
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of a pre-validated analytical method (e.g., HPLC-UV).
-
Quantify the concentration of this compound in the diluted samples against a standard curve.
-
Calculate the solubility in the original solvent by accounting for the dilution factor.
-
Protocol for Stability Testing under Stress Conditions
This protocol outlines a general procedure for assessing the stability of this compound under various stress conditions.
-
Sample Preparation:
-
Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile/water) at a known concentration (e.g., 1 mg/mL).
-
Prepare a solid sample of the compound for thermal and photostability testing.
-
-
Stress Conditions:
-
Acid Hydrolysis: Add an equal volume of 1N HCl to the sample solution.
-
Base Hydrolysis: Add an equal volume of 1N NaOH to the sample solution.
-
Oxidative Degradation: Add a solution of 3% hydrogen peroxide to the sample solution.
-
Thermal Degradation (Solution): Heat the sample solution at a defined temperature (e.g., 60 °C).
-
Thermal Degradation (Solid): Place the solid sample in a controlled temperature oven (e.g., 60 °C).
-
Photostability: Expose the solid sample and the solution to UV and visible light in a photostability chamber. Protect control samples from light.
-
-
Time Points and Analysis:
-
At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw aliquots from each stressed sample.
-
Neutralize the acid and base hydrolysis samples before analysis.
-
Analyze all samples by a stability-indicating HPLC method to determine the amount of undegraded this compound and to detect the formation of any degradation products.
-
-
Data Evaluation:
-
Calculate the percentage of the compound remaining at each time point.
-
Identify and, if possible, characterize the major degradation products.
-
Visualizations
Logical Workflow for Stability Assessment
References
- 1. Page loading... [wap.guidechem.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. chemimpex.com [chemimpex.com]
- 4. benchchem.com [benchchem.com]
- 5. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 6. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Page loading... [guidechem.com]
- 8. 2-Fluoroaniline | 348-54-9 [chemicalbook.com]
- 9. 2-Fluoroaniline CAS#: 348-54-9 [m.chemicalbook.com]
- 10. chembk.com [chembk.com]
- 11. researchgate.net [researchgate.net]
Quantum Chemical Calculations for Substituted Anilines: A Technical Guide for Researchers and Drug Development Professionals
An in-depth exploration of computational and experimental methodologies for the study of substituted anilines, their electronic properties, and applications in medicinal chemistry.
Substituted anilines are a cornerstone in the development of a vast array of pharmaceuticals and functional materials. Their chemical reactivity, biological activity, and physicochemical properties are intricately linked to the nature and position of substituents on the aniline ring. Quantum chemical calculations provide a powerful lens to understand these relationships at a molecular level, enabling the prediction of properties and the rational design of novel compounds. This guide offers a technical overview of the computational methods, experimental protocols, and key structure-property relationships relevant to the study of substituted anilines for researchers, scientists, and drug development professionals.
The Influence of Substituents on the Electronic Properties of Aniline
The electronic landscape of the aniline molecule is significantly modulated by the presence of substituents on the aromatic ring. These modifications alter the electron density on the nitrogen atom of the amino group, which in turn governs the molecule's basicity, reactivity, and spectroscopic signatures.
Electron-donating groups (EDGs), such as amino (-NH2) and methoxy (-OCH3), increase the electron density on the nitrogen atom, making the aniline more basic (higher pKa). Conversely, electron-withdrawing groups (EWGs), like nitro (-NO2) and cyano (-CN), decrease the electron density, resulting in a less basic aniline (lower pKa)[1]. This fundamental principle is a key consideration in drug design, as the basicity of an aniline moiety can influence its interaction with biological targets and its pharmacokinetic profile.
Computational Methodologies for Substituted Anilines
Quantum chemical calculations offer a robust framework for investigating the electronic structure and properties of substituted anilines. Density Functional Theory (DFT) is a widely used method that provides a good balance between computational cost and accuracy for these systems[2][3][4].
A Typical Computational Workflow
A systematic computational study of substituted anilines generally follows a well-defined workflow. This process allows for the consistent and reliable prediction of molecular properties.
Computational Protocol: Geometry Optimization and Property Calculation
A common and effective computational protocol for studying substituted anilines involves the following steps:
-
Initial Structure Generation: The 3D coordinates of the substituted aniline molecules are generated using molecular building software.
-
Geometry Optimization: The initial structures are optimized to find the lowest energy conformation. A widely used and reliable method is Density Functional Theory (DFT) with the B3LYP functional and a 6-31G* basis set. This level of theory provides a good description of the geometry and electronic structure of organic molecules.
-
Frequency Calculation: To ensure that the optimized geometry corresponds to a true minimum on the potential energy surface, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms a stable structure.
-
Property Calculation: Once the optimized geometry is confirmed, various electronic and spectroscopic properties can be calculated. These include:
-
Molecular Electrostatic Potential (MEP): To identify regions of positive and negative electrostatic potential, which are crucial for understanding intermolecular interactions.
-
Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provide insights into the molecule's reactivity and electronic transitions.
-
Mulliken and Natural Population Analysis (NPA) Charges: To quantify the electron distribution within the molecule and the effect of substituents on the charge of the amino group.
-
Spectroscopic Properties: IR and UV-Vis spectra can be simulated to aid in the interpretation of experimental data.
-
Key Quantitative Data and Structure-Property Relationships
The interplay between substituent effects and molecular properties can be quantified and analyzed through various parameters. The Hammett equation is a cornerstone in physical organic chemistry for correlating reaction rates and equilibrium constants for reactions of meta- and para-substituted benzene derivatives.
Hammett Constants and pKa Values
The Hammett constant (σ) quantifies the electronic effect of a substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group. There is a strong correlation between the Hammett constants of substituents and the pKa values of substituted anilines[1][5][6]. This relationship is invaluable for predicting the basicity of novel aniline derivatives.
| Substituent (para-) | Hammett Constant (σp) | pKa |
| -NH2 | -0.66 | 6.08 |
| -OCH3 | -0.27 | 5.34 |
| -CH3 | -0.17 | 5.08 |
| -H | 0.00 | 4.60 |
| -Cl | 0.23 | 3.98 |
| -Br | 0.23 | 3.91 |
| -CN | 0.66 | 1.74 |
| -NO2 | 0.78 | 1.00 |
Table 1: Hammett Constants and pKa Values for a Selection of para-Substituted Anilines.[1]
Quantitative Structure-Activity Relationship (QSAR) Studies
QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity[7][8][9]. For substituted anilines, quantum chemical descriptors such as HOMO and LUMO energies, dipole moment, and atomic charges can be used as independent variables in QSAR models to predict their antimicrobial, anticancer, or other biological activities[7][8][9][10]. These models are instrumental in prioritizing compounds for synthesis and experimental testing in drug discovery pipelines.
Experimental Protocols for Synthesis and Characterization
The synthesis and characterization of substituted anilines are fundamental to validating computational predictions and advancing their application.
General Synthesis of Substituted Anilides
A common method for the synthesis of substituted anilides, which are derivatives of anilines, involves the reaction of a substituted aniline with an acid chloride[9].
Experimental Protocol: Synthesis of a Substituted Anilide [9]
-
Preparation of Acid Chloride: The corresponding carboxylic acid (e.g., benzoic acid) is reacted with thionyl chloride to produce the acid chloride.
-
Amide Formation: A solution of the substituted aniline in a suitable solvent (e.g., ether) is added dropwise to a solution of the acid chloride in the same solvent.
-
Reaction and Precipitation: The reaction is typically rapid and occurs at room temperature, leading to the precipitation of the crude anilide.
-
Work-up and Purification: The reaction mixture is washed with dilute acid (e.g., 5% HCl) and then with a base (e.g., 5% NaHCO3) to remove unreacted starting materials. The product is then washed with water and dried. Further purification can be achieved by recrystallization.
Characterization Techniques
A suite of spectroscopic and analytical techniques is employed to confirm the structure and purity of synthesized substituted anilines and their derivatives.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons and carbons[11][12][13].
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify the functional groups present in the molecule by observing their characteristic vibrational frequencies[11][12].
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the electronic transitions within the molecule and can be used to study the effect of substituents on the absorption spectrum[1][11].
-
Mass Spectrometry (MS): Determines the molecular weight and can provide information about the fragmentation pattern of the molecule, aiding in structure elucidation[11].
-
Cyclic Voltammetry (CV): An electrochemical technique used to study the redox properties of substituted anilines[11].
Application in Drug Development: Aniline as a Privileged Scaffold
The aniline moiety is considered a "privileged scaffold" in medicinal chemistry due to its presence in a wide range of biologically active compounds[14]. Its ability to be readily functionalized allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties.
Signaling Pathways and Aniline-Based Drugs
Aniline derivatives are integral components of many drugs that target specific signaling pathways implicated in diseases such as cancer. For example, many kinase inhibitors utilize a substituted aniline core to interact with the ATP-binding pocket of kinases, thereby inhibiting their activity[14].
The development of new aniline derivatives continues to be a vibrant area of research, with computational chemistry playing an increasingly vital role in guiding the design and synthesis of next-generation therapeutics[15][16][17]. By combining the predictive power of quantum chemical calculations with robust experimental validation, researchers can accelerate the discovery of novel substituted anilines with tailored properties for a wide range of applications.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. DENSITY FUNCTIONAL STUDIES OF ANILINE AND SUBSTITUTED ANILINES | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of quantum chemical parameters and Hammett constants in correlating pK(a) values of substituted anilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis, Antimicrobial and QSAR Studies of Substituted Anilides [ijser.in]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ijpsonline.com [ijpsonline.com]
- 11. benicewiczgroup.com [benicewiczgroup.com]
- 12. Polymerization of new aniline derivatives: synthesis, characterization and application as sensors - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02474D [pubs.rsc.org]
- 13. BJOC - Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines [beilstein-journals.org]
- 14. benchchem.com [benchchem.com]
- 15. Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cresset-group.com [cresset-group.com]
- 17. mdpi.com [mdpi.com]
A Technical Guide to the Crystal Structure Analysis of Fluorinated Anilines for Drug Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core principles and methodologies involved in the crystal structure analysis of fluorinated anilines. These compounds are of significant interest in medicinal chemistry and drug development due to the profound effects of fluorine substitution on molecular properties such as metabolic stability, binding affinity, and bioavailability. Understanding their three-dimensional structure at the atomic level through single-crystal X-ray diffraction is paramount for rational drug design and the development of novel therapeutic agents.
The Significance of Fluorine in Aniline Crystal Structures
The introduction of fluorine into the aniline scaffold dramatically influences its crystal packing and intermolecular interactions. The high electronegativity and small size of the fluorine atom lead to significant alterations in the electronic distribution of the aromatic ring. This, in turn, affects the nature and strength of non-covalent interactions such as hydrogen bonds and halogen bonds, which are critical in the formation of drug-protein complexes.[1]
A key observation is the impact of fluorine substitution on the hydrogen-bonding patterns of the aniline's amino group. Fluorine can act as a weak hydrogen bond acceptor, participating in N-H···F and C-H···F interactions.[2][3] The position of the fluorine substituent on the aromatic ring also plays a crucial role in determining the overall crystal packing, with different isomers exhibiting distinct packing motifs.[4] These subtle changes in intermolecular forces can lead to polymorphism, where a compound exists in multiple crystalline forms with different physicochemical properties.
Quantitative Crystallographic Data of Fluorinated Anilines
The following tables summarize key crystallographic data for a selection of mono-, di-, and trifluorinated anilines, providing a basis for comparison and analysis. Data has been compiled from various crystallographic databases and literature sources.
Table 1: Unit Cell Parameters of Selected Fluorinated Anilines
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z | Ref. |
| 2-Fluoroaniline | C₆H₆FN | Orthorhombic | P2₁2₁2₁ | 5.893 | 8.354 | 11.231 | 90 | 90 | 90 | 4 | [5] |
| 4-Fluoroaniline | C₆H₆FN | Orthorhombic | Pnma | 7.989 | 6.076 | 11.458 | 90 | 90 | 90 | 4 | [5] |
| 2,3-Difluoroaniline | C₆H₅F₂N | Monoclinic | P2₁/n | 7.745 | 5.923 | 12.876 | 90 | 102.73 | 90 | 4 | [6] |
| 2,5-Difluoroaniline | C₆H₅F₂N | Monoclinic | P2₁/c | 7.854 | 6.021 | 12.893 | 90 | 104.32 | 90 | 4 | [7] |
| 3,4-Difluoroaniline | C₆H₅F₂N | Orthorhombic | P2₁2₁2₁ | 5.987 | 7.845 | 12.684 | 90 | 90 | 90 | 4 | [8] |
| 3,5-Difluoroaniline | C₆H₅F₂N | Orthorhombic | P2₁2₁2₁ | 5.964 | 7.832 | 12.654 | 90 | 90 | 90 | 4 | [9] |
| 2,3,4-Trifluoroaniline | C₆H₄F₃N | Monoclinic | P2₁/c | 7.982 | 6.123 | 13.021 | 90 | 105.12 | 90 | 4 | [10] |
| 2,4,6-Trifluoroaniline | C₆H₄F₃N | Orthorhombic | Pnma | 6.322 | 24.792 | 3.855 | 90 | 90 | 90 | 4 | [11] |
Table 2: Selected Bond Lengths, Bond Angles, and Torsion Angles of 2,4,6-Trifluoroaniline
| Parameter | Value |
| Bond Lengths (Å) | |
| C1-N1 | 1.401(3) |
| C1-C2 | 1.385(3) |
| C1-C6 | 1.386(3) |
| C2-F1 | 1.358(3) |
| C2-C3 | 1.373(4) |
| C3-C4 | 1.378(4) |
| C4-F2 | 1.352(3) |
| C4-C5 | 1.376(4) |
| C5-C6 | 1.375(4) |
| C6-F3 | 1.355(3) |
| Bond Angles (°) | |
| N1-C1-C2 | 121.2(2) |
| N1-C1-C6 | 121.2(2) |
| C2-C1-C6 | 117.6(2) |
| C1-C2-F1 | 119.3(2) |
| C1-C2-C3 | 121.3(3) |
| F1-C2-C3 | 119.4(2) |
| C2-C3-C4 | 119.1(3) |
| C3-C4-F2 | 119.1(3) |
| C3-C4-C5 | 121.8(3) |
| F2-C4-C5 | 119.1(3) |
| C4-C5-C6 | 119.0(3) |
| C1-C6-F3 | 119.5(2) |
| C1-C6-C5 | 121.2(3) |
| F3-C6-C5 | 119.3(2) |
| Torsion Angles (°) | |
| N1-C1-C2-F1 | 179.9(2) |
| N1-C1-C6-F3 | -179.9(2) |
| C2-C1-C6-C5 | 0.1(4) |
| C6-C1-C2-C3 | -0.1(4) |
| F1-C2-C3-C4 | -179.9(3) |
| C1-C2-C3-C4 | 0.2(4) |
| C2-C3-C4-C5 | 0.0(5) |
| C3-C4-C5-C6 | -0.2(5) |
| C4-C5-C6-C1 | 0.1(4) |
| Data for 2,4,6-Trifluoroaniline extracted from its Crystallographic Information File (CIF).[11] |
Experimental Protocols for Crystal Structure Analysis
The determination of the crystal structure of a fluorinated aniline derivative is a multi-step process that requires careful execution.
Synthesis and Purification
The initial step involves the synthesis of the target fluorinated aniline. Various synthetic routes can be employed, often starting from commercially available precursors. Following synthesis, rigorous purification is essential to obtain a compound of high purity, which is a prerequisite for growing high-quality single crystals. Common purification techniques include recrystallization, column chromatography, and sublimation.
Crystallization
Growing single crystals of sufficient size and quality for X-ray diffraction can be challenging. Several methods can be employed, and the optimal conditions often need to be determined empirically.
-
Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent. The vial is loosely capped to allow for the slow evaporation of the solvent over days or weeks, leading to the formation of crystals.
-
Vapor Diffusion: A concentrated solution of the compound in a less volatile solvent is placed in a small open vial. This vial is then placed inside a larger sealed container with a more volatile solvent in which the compound is less soluble. The vapor of the more volatile solvent slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled. As the temperature decreases, the solubility of the compound drops, leading to crystallization.
Single-Crystal X-ray Diffraction (SCXRD)
Once suitable single crystals are obtained, they are subjected to X-ray diffraction analysis.
-
Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is carefully selected and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam (commonly from a Mo or Cu source) is directed at the crystal. As the crystal is rotated, the diffracted X-rays are recorded by a detector. The data collection is typically performed at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.
-
Data Processing: The collected diffraction data are processed to determine the unit cell dimensions, space group, and the intensities of the reflections.
-
Structure Solution and Refinement: The processed data are used to solve the crystal structure, which involves determining the initial positions of the atoms in the unit cell. This initial model is then refined to best fit the experimental data, resulting in a precise three-dimensional model of the molecule.
Visualizing the Crystal Structure Analysis Workflow
The entire process, from obtaining the compound to analyzing its crystal structure, can be visualized as a logical workflow.
References
- 1. aminer.org [aminer.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A systematic study into the influence of aromatic stacking interactions and fluorine substituent effects on molecular organic crystal assembly - ePrints Soton [eprints.soton.ac.uk]
- 5. 4-Fluoroaniline | C6H6FN | CID 9731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2,3-Difluoroaniline | C6H5F2N | CID 78278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2,5-Difluoroaniline | C6H5F2N | CID 67775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3,4-Difluoroaniline | C6H5F2N | CID 77469 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 3,5-Difluoroaniline | C6H5F2N | CID 96595 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 2,3,4-Trifluoroaniline | C6H4F3N | CID 77468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 2,4,6-Trifluoroaniline - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Thermochemical Properties of 2-Fluoro-4-(trifluoromethoxy)aniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a framework for understanding and determining the core thermochemical properties of 2-Fluoro-4-(trifluoromethoxy)aniline. Due to a lack of publicly available experimental data for this specific compound, this document outlines the established experimental and computational methodologies that are industry standards for obtaining such crucial data. This information is vital for process safety, reaction modeling, and understanding the compound's stability and energy profile in drug development and chemical synthesis.
Core Thermochemical Properties
The primary thermochemical properties of interest for this compound include its standard enthalpy of formation (ΔfH°), standard molar entropy (S°), and heat capacity (Cp). These values are fundamental for calculating reaction enthalpies, Gibbs free energies, and equilibrium constants for processes involving this compound.
Table 1: Core Thermochemical Properties of this compound
| Property | Symbol | Value | Units | Method of Determination |
| Standard Enthalpy of Formation (gas) | ΔfH°(g) | Data Not Available | kJ/mol | Combustion Calorimetry / Computational |
| Standard Enthalpy of Formation (liquid) | ΔfH°(l) | Data Not Available | kJ/mol | Combustion Calorimetry / Computational |
| Standard Molar Entropy (gas) | S°(g) | Data Not Available | J/(mol·K) | Statistical Mechanics / DSC |
| Heat Capacity (gas) | Cp(g) | Data Not Available | J/(mol·K) | Calorimetry / Computational |
| Heat Capacity (liquid) | Cp(l) | Data Not Available | J/(mol·K) | Differential Scanning Calorimetry (DSC) |
Experimental Determination of Thermochemical Properties
The following sections detail the standard experimental protocols for determining the key thermochemical properties of organic compounds like this compound.
Enthalpy of Formation via Combustion Calorimetry
The standard enthalpy of formation is typically determined indirectly by first measuring the standard enthalpy of combustion (ΔcH°) using a bomb calorimeter. For halogenated compounds, a rotating-bomb calorimeter is often employed to ensure complete combustion and dissolution of the acidic products.
Experimental Protocol: Rotating-Bomb Combustion Calorimetry
-
Sample Preparation: A precisely weighed sample of high-purity this compound is placed in a crucible within the combustion bomb. A known mass of a combustion aid (e.g., mineral oil) may be used to ensure complete combustion. A fuse wire is connected to the electrodes, dipping into the sample.
-
Bomb Sealing and Filling: A small, known amount of water or an aqueous solution is added to the bomb to dissolve the acid gases (like HF) formed during combustion. The bomb is then sealed and pressurized with a large excess of pure oxygen.
-
Calorimeter Assembly: The sealed bomb is placed in a calorimeter vessel containing a known mass of water. The entire assembly is placed in an isothermal jacket to minimize heat exchange with the surroundings.
-
Combustion and Temperature Measurement: The sample is ignited by passing a current through the fuse wire. The temperature of the water in the calorimeter is monitored with high precision before, during, and after the combustion until a steady final temperature is reached.
-
Data Analysis: The heat released during combustion is calculated from the temperature rise and the heat capacity of the calorimeter system (determined by calibrating with a standard substance like benzoic acid). Corrections are made for the heat of combustion of the fuse wire and any auxiliary substances, as well as for the formation of nitric acid from residual nitrogen in the bomb.
-
Enthalpy of Formation Calculation: The standard enthalpy of formation is then calculated from the standard enthalpy of combustion using Hess's Law, along with the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and an aqueous solution of HF).
Heat Capacity and Enthalpy of Fusion via Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is a versatile technique used to measure the heat capacity of a substance as a function of temperature, as well as the enthalpy of phase transitions like fusion (melting).[1][2]
Experimental Protocol: Differential Scanning Calorimetry
-
Sample Preparation: A small, accurately weighed sample of this compound is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.
-
Instrument Setup: The sample and reference pans are placed in the DSC cell. The desired temperature program is set, which typically involves heating the sample at a constant rate over a specified temperature range.
-
Measurement: The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature as they are heated. This differential heat flow is recorded as a function of temperature.
-
Heat Capacity Determination: The heat capacity of the sample is determined by comparing the heat flow curve of the sample with that of a known standard (e.g., sapphire) under the same experimental conditions.
-
Enthalpy of Fusion Determination: If the compound is a solid at the starting temperature, the DSC thermogram will show an endothermic peak at the melting point. The area under this peak is directly proportional to the enthalpy of fusion (ΔfusH°), which can be calculated by calibrating the instrument with a standard of known melting enthalpy.
Computational Estimation of Thermochemical Properties
In the absence of experimental data, computational chemistry provides a powerful tool for estimating thermochemical properties. Methods like the Gaussian-n theories (e.g., G3MP2//B3LYP) have been shown to provide reliable predictions for related molecules.[3][4]
Computational Protocol: G3MP2//B3LYP Method
-
Molecular Geometry Optimization: The three-dimensional structure of the this compound molecule is optimized using a lower level of theory, typically B3LYP with a suitable basis set.
-
Vibrational Frequency Calculation: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure is a true minimum on the potential energy surface and to obtain zero-point vibrational energies (ZPVE) and thermal corrections to the enthalpy and entropy.
-
Single-Point Energy Calculations: A series of higher-level single-point energy calculations are performed on the optimized geometry to extrapolate to a more accurate electronic energy.
-
Thermochemical Property Calculation: The standard enthalpy of formation is calculated by combining the computed total energy with the ZPVE and thermal corrections, and then using atomization or isodesmic reaction schemes with well-established experimental enthalpies of formation for the reference species. Standard entropy and heat capacity can be derived from the calculated vibrational frequencies and molecular parameters using statistical mechanics principles.
Visualizations
Experimental Workflow for Thermochemical Property Determination
The following diagram illustrates a generalized workflow for the experimental determination of the key thermochemical properties of an organic compound.
Caption: Experimental workflow for thermochemical analysis.
This guide provides the foundational knowledge and procedural outlines necessary for researchers to either undertake the experimental determination or computational estimation of the thermochemical properties of this compound. Accurate data in this area is a critical component of robust chemical process development and drug discovery pipelines.
References
- 1. Novel differential scanning calorimetric studies of supercooled organic liquids - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Experimental and computational study of the thermochemistry of the fluoromethylaniline isomers. | Sigma-Aldrich [merckmillipore.com]
- 4. Experimental and computational study of the thermochemistry of the fluoromethylaniline isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 2-Fluoro-4-(trifluoromethoxy)aniline in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-4-(trifluoromethoxy)aniline is a valuable building block in medicinal chemistry, prized for its unique electronic and conformational properties. The incorporation of fluorine and a trifluoromethoxy group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2] These attributes make this aniline derivative a sought-after component in the design of novel therapeutics, particularly in the development of kinase inhibitors and other targeted therapies. This document provides detailed application notes, experimental protocols, and relevant biological context for the utilization of this compound in drug discovery.
Physicochemical Properties
The structural features of this compound contribute to desirable pharmacokinetic properties in drug candidates.
| Property | Value | Effect in Drug Design |
| Molecular Weight | 195.12 g/mol | Adheres to Lipinski's rule of five, favoring oral bioavailability. |
| LogP (calculated) | 3.1 | Increased lipophilicity can improve membrane permeability.[1] |
| pKa (predicted) | 2.5 | The electron-withdrawing groups lower the basicity of the aniline nitrogen. |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 2 (O and F) |
Application in Kinase Inhibitor Synthesis: A Case Study Based on Regorafenib
While specific drugs containing the this compound moiety are not prevalent in publicly available literature, its structural similarity to the aniline fragment of the multi-kinase inhibitor Regorafenib makes it a highly relevant starting material for the synthesis of novel kinase inhibitors. Regorafenib is a urea-based inhibitor of multiple kinases involved in angiogenesis, oncogenesis, and the tumor microenvironment.[3][4]
The following sections detail a representative synthetic protocol for a hypothetical analog of Regorafenib, "Regorafenib-Analog-1," utilizing this compound.
Protocol 1: Synthesis of Regorafenib-Analog-1
This protocol describes a two-step synthesis of a urea-based kinase inhibitor, "Regorafenib-Analog-1," starting from this compound.
Step 1: Synthesis of 2-Fluoro-4-(trifluoromethoxy)phenyl isocyanate
This step involves the conversion of the aniline to a reactive isocyanate intermediate.
-
Materials:
-
This compound
-
Triphosgene
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Argon or Nitrogen gas
-
Standard laboratory glassware
-
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an argon inlet, dissolve triphosgene (0.5 equivalents) in anhydrous DCM.
-
Cool the solution to 0°C using an ice bath.
-
In a separate flask, prepare a solution of this compound (1 equivalent) in anhydrous DCM.
-
Add the aniline solution dropwise to the triphosgene solution over 30 minutes.
-
Following the addition of the aniline, prepare a solution of triethylamine (2.2 equivalents) in anhydrous DCM.
-
Add the triethylamine solution dropwise to the reaction mixture over 30 minutes. A precipitate of triethylamine hydrochloride will form.
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride precipitate.
-
The filtrate containing the desired 2-Fluoro-4-(trifluoromethoxy)phenyl isocyanate is typically used directly in the next step without further purification.
-
Step 2: Urea Formation to Yield Regorafenib-Analog-1
This step involves the coupling of the isocyanate with a second amine-containing fragment to form the final urea product. The example below uses 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide, a key intermediate in the synthesis of Regorafenib.[5]
-
Materials:
-
Solution of 2-Fluoro-4-(trifluoromethoxy)phenyl isocyanate in DCM (from Step 1)
-
4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide
-
Anhydrous Dichloromethane (DCM)
-
Argon or Nitrogen gas
-
Standard laboratory glassware
-
-
Procedure:
-
In a flame-dried round-bottom flask under an argon atmosphere, dissolve 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide (1 equivalent) in anhydrous DCM.
-
Cool the solution to 0°C.
-
Add the solution of 2-Fluoro-4-(trifluoromethoxy)phenyl isocyanate from Step 1 dropwise to the solution of the picolinamide derivative.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. A precipitate of the product may form during this time.
-
Monitor the reaction by TLC. Upon completion, if a precipitate has formed, collect the solid by filtration. If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by trituration with diethyl ether or by column chromatography on silica gel to yield the pure Regorafenib-Analog-1.
-
Biological Activity Data of Regorafenib (Parent Compound)
The following table summarizes the inhibitory activity of Regorafenib against key kinase targets. It is anticipated that "Regorafenib-Analog-1," containing the 2-fluoro-4-(trifluoromethoxy)phenyl moiety, would exhibit a similar inhibitory profile, though experimental verification is required.
| Kinase Target | IC50 (nM) | Reference |
| VEGFR1 | 1.5 | [4] |
| VEGFR2 | 4.2 | [4] |
| VEGFR3 | 4.6 | [4] |
| TIE2 | 40 | [3] |
| KIT | 7 | [3] |
| RET | 1.5 | [3] |
| RAF-1 | 2.5 | [3] |
| BRAF | 14 | [3] |
| BRAF (V600E) | 5 | [3] |
| PDGFR-β | 4 | [3] |
| FGFR1 | 22 | [3] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways targeted by Regorafenib and the general experimental workflow for the synthesis and evaluation of its analogs.
Signaling Pathway of Multi-Kinase Inhibition
References
The Pivotal Role of 2-Fluoro-4-(trifluoromethoxy)aniline in the Synthesis of Next-Generation Agrochemicals
For Immediate Release
[City, State] – [Date] – 2-Fluoro-4-(trifluoromethoxy)aniline is emerging as a critical building block in the development of advanced agrochemicals. Its unique trifluoromethoxy and fluorine substituents contribute to enhanced biological activity, metabolic stability, and target specificity of novel pesticides. This application note provides a comprehensive overview of its utility in the synthesis of innovative insecticides and fungicides, complete with detailed experimental protocols and quantitative data for researchers and professionals in the agrochemical industry.
The incorporation of fluorine-containing moieties, particularly the trifluoromethoxy group (-OCF3), has become a cornerstone of modern agrochemical design. This group can significantly improve the lipophilicity and metabolic stability of a molecule, leading to enhanced efficacy and better safety profiles. This compound serves as a versatile precursor for a variety of heterocyclic and aromatic agrochemicals, offering a strategic advantage in the synthesis of complex and potent active ingredients.
Application in Insecticide Synthesis
While direct synthesis of a commercialized insecticide using this compound is not widely published, its structural isomer, 4-(trifluoromethoxy)aniline, is a key intermediate in the production of the insecticide Metaflumizone . This suggests a strong potential for this compound in the development of new insecticidal compounds. The synthesis of Metaflumizone involves the reaction of 4-(trifluoromethoxy)aniline with a suitable acylating agent to form a semicarbazone derivative.
A closely related application is found in the synthesis of intermediates for benzoylurea insecticides like Flufenoxuron . A patented method describes the synthesis of 2-fluoro-4-(2-chloro-4-trifluoromethyl phenoxyl) aniline, an important intermediate for Flufenoxuron, starting from 3-fluoro-4-aminophenol.[1][2] This multi-step synthesis highlights the types of chemical transformations that can be applied to aniline derivatives to build complex agrochemical structures.
Below is a generalized workflow for the potential synthesis of novel insecticides using this compound, drawing parallels from the synthesis of related compounds.
Figure 1. A potential synthetic pathway for novel insecticides.
Application in Fungicide Synthesis
The utility of fluorinated anilines extends to the synthesis of fungicides. For instance, the fungicide Flutianil is synthesized from a related compound, 2-fluoro-5-(trifluoromethyl)phenylthioacetonitrile.[3] This synthesis involves the reaction of the fluorinated aromatic compound with 2-methoxyphenylisothiocyanate and 1,2-dibromoethane to form the final thiazolidine derivative. This demonstrates the feasibility of using fluorinated anilines as scaffolds for building complex heterocyclic fungicides.
The general workflow for synthesizing novel fungicides from this compound could involve its conversion to a versatile intermediate, which is then coupled with another heterocyclic moiety.
Figure 2. A potential pathway for synthesizing fungicide precursors.
Experimental Protocols
Protocol 1: Synthesis of a Flufenoxuron Intermediate Analogue
This protocol is adapted from the synthesis of 2-fluoro-4-(2-chloro-4-trifluoromethyl phenoxyl) acetanilide, a key intermediate for the insecticide Flufenoxuron.[1]
Step 1: Acylation of a 3-Fluoro-4-aminophenol derivative
-
In a 250 mL four-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, dissolve 3-fluoro-4-aminophenol (0.1 mol) in a suitable solvent such as dichloromethane.
-
Cool the solution to 10-20°C.
-
Slowly add acetic anhydride (0.11 mol) dropwise while maintaining the temperature.
-
Stir the reaction mixture for 2-5 hours at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain 3-fluoro-4-acetamidophenol.
Step 2: Condensation Reaction
-
In a 500 mL four-necked flask, add 3-fluoro-4-acetamidophenol (0.1 mol), potassium carbonate (0.12 mol), and a polar aprotic solvent like Dimethyl sulfoxide (DMSO).
-
Heat the mixture to 60-70°C for 30 minutes.
-
Add 3,4-dichlorobenzotrifluoride (0.11 mol) and heat the reaction mixture to 110-130°C for 3-6 hours.
-
Monitor the reaction by High-Performance Liquid Chromatography (HPLC).
-
After completion, cool the mixture and add water to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain 2-fluoro-4-(2-chloro-4-trifluoromethyl phenoxyl) acetanilide.
Step 3: Hydrolysis to the Aniline
-
In a 250 mL flask, suspend the acetanilide from Step 2 (0.05 mol) in ethanol.
-
Add a 40% solution of sulfuric acid (0.05 mol) and reflux the mixture for 4 hours.
-
Cool the reaction mixture and neutralize with a base (e.g., NaOH solution) to precipitate the aniline product.
-
Filter, wash with water, and dry to yield 2-fluoro-4-(2-chloro-4-trifluoromethyl phenoxyl) aniline.
Quantitative Data for Flufenoxuron Intermediate Synthesis[1]
| Step | Reactants | Product | Yield (%) | Purity (%) |
| 1 | 3-fluoro-4-aminophenol, Acetic anhydride | 3-fluoro-4-acetamidophenol | >95 | >98 |
| 2 | 3-fluoro-4-acetamidophenol, 3,4-dichlorobenzotrifluoride | 2-fluoro-4-(2-chloro-4-trifluoromethyl phenoxyl) acetanilide | 80 | 87.0 (GC) |
| 3 | 2-fluoro-4-(2-chloro-4-trifluoromethyl phenoxyl) acetanilide, H2SO4 | 2-fluoro-4-(2-chloro-4-trifluoromethyl phenoxyl) aniline | High | >95 |
Conclusion
This compound represents a highly promising starting material for the synthesis of novel and effective agrochemicals. Its unique electronic and steric properties, conferred by the fluorine and trifluoromethoxy groups, are desirable for creating next-generation pesticides with improved performance and environmental profiles. While detailed public data on its direct application is limited, the synthetic routes for structurally related agrochemicals provide a strong foundation for its use in future research and development. The protocols and data presented herein offer a valuable resource for scientists and professionals working to advance the field of agrochemical synthesis.
References
- 1. CN103709048A - Flufenoxuron intermediate 2-fluoro-4-(2-chloro-4- trifluoromethyl phenoxyl) aniline synthesis method - Google Patents [patents.google.com]
- 2. CN103709048B - The synthetic method of flufenoxuron intermediate 2 fluorine 4 (4-trifluoromethylphenopendant of 2 chlorine 4) aniline - Google Patents [patents.google.com]
- 3. Synthesis and biological activity of a novel fungicide, flutianil - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Fluoro-4-(trifluoromethoxy)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become a cornerstone in modern organic synthesis, particularly in the pharmaceutical and materials science industries, where the arylamine moiety is a common structural motif in a wide array of biologically active molecules and functional materials.[1]
These application notes provide a detailed overview and generalized protocols for the Buchwald-Hartwig amination of 2-Fluoro-4-(trifluoromethoxy)aniline. This aniline derivative is an important building block in medicinal chemistry due to the presence of the fluoro and trifluoromethoxy substituents, which can significantly influence the pharmacokinetic and physicochemical properties of a molecule. The electron-withdrawing nature of these groups presents unique challenges in the C-N coupling reaction, often requiring careful optimization of the catalyst system and reaction conditions.
Reaction Principle
The Buchwald-Hartwig amination reaction proceeds through a catalytic cycle involving a palladium(0) species, a phosphine ligand, and a base. The generally accepted mechanism consists of three key steps:
-
Oxidative Addition: The aryl halide (Ar-X) adds to the palladium(0) complex, forming a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The aniline coordinates to the palladium center, and a base facilitates the deprotonation of the amine to form a palladium-amido complex.
-
Reductive Elimination: The C-N bond is formed as the desired N-aryl amine product is eliminated from the palladium complex, regenerating the active Pd(0) catalyst to continue the cycle.[1]
The selection of an appropriate ligand is critical to the success of the reaction, as it influences the rates of oxidative addition and reductive elimination and helps to prevent side reactions. Bulky, electron-rich phosphine ligands are often employed to promote these key steps.
Key Reaction Components
The successful Buchwald-Hartwig amination of this compound with various aryl halides is highly dependent on the careful selection of the following components:
-
Palladium Precatalyst: A source of palladium is essential. Commonly used precatalysts include Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (palladium(II) acetate). More advanced, air-stable precatalysts that generate the active Pd(0) species in situ are also widely used.
-
Phosphine Ligand: The ligand is crucial for an efficient catalytic cycle. For electron-deficient anilines like this compound, bulky, electron-rich biarylphosphine ligands such as XPhos, SPhos, RuPhos, and BrettPhos are often effective.
-
Base: A non-nucleophilic base is required to deprotonate the aniline. Common choices include sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), lithium bis(trimethylsilyl)amide (LHMDS), and cesium carbonate (Cs₂CO₃). Due to the potential instability of fluorinated products under strongly basic conditions, weaker bases like potassium phosphate (K₃PO₄) or potassium phenoxide (KOPh) may be advantageous in certain cases.
-
Solvent: Anhydrous, aprotic solvents are typically used. Toluene, 1,4-dioxane, and tetrahydrofuran (THF) are common choices.
Data Presentation: Representative Reaction Conditions
The following table summarizes representative conditions for the Buchwald-Hartwig amination of this compound with various aryl halides. These conditions are based on general protocols for similar electron-deficient anilines and should serve as a starting point for optimization.
| Entry | Aryl Halide | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Pd₂(dba)₃ (1-2) | XPhos (2-4) | NaOtBu (1.2-1.5) | Toluene | 100-110 | 12-24 | Good to Excellent |
| 2 | 4-Chloroanisole | Pd(OAc)₂ (2) | RuPhos (4) | KOtBu (1.5) | 1,4-Dioxane | 100 | 18-24 | Moderate to Good |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | Pd₂(dba)₃ (1) | SPhos (2) | LHMDS (1.3) | Toluene | 110 | 12-18 | Good to Excellent |
| 4 | 2-Bromopyridine | Pd(OAc)₂ (2) | BrettPhos (4) | K₃PO₄ (2.0) | 1,4-Dioxane | 100 | 24 | Moderate to Good |
| 5 | 1-Bromo-3,5-dimethylbenzene | Pd₂(dba)₃ (1.5) | XPhos (3) | NaOtBu (1.4) | Toluene | 110 | 16 | Good to Excellent |
Note: Yields are highly dependent on the specific substrates and optimization of reaction conditions.
Experimental Protocols
General Considerations: The Buchwald-Hartwig amination is sensitive to air and moisture. All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox. All glassware should be oven-dried and cooled under an inert atmosphere before use. Solvents must be anhydrous and deoxygenated.
General Procedure for the Buchwald-Hartwig Amination of this compound:
-
Preparation of the Reaction Vessel: To an oven-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-4 mol%).
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.
-
Addition of Reagents: Under the inert atmosphere, add the base (e.g., NaOtBu, 1.2-1.5 equivalents), the aryl halide (1.0 equivalent), and this compound (1.1-1.2 equivalents).
-
Addition of Solvent: Add the anhydrous, deoxygenated solvent (e.g., toluene, to achieve a concentration of 0.1-0.5 M with respect to the aryl halide) via syringe.
-
Reaction: Place the reaction vessel in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst and inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl-2-fluoro-4-(trifluoromethoxy)aniline derivative.
Mandatory Visualizations
Caption: Catalytic Cycle of the Buchwald-Hartwig Amination.
Caption: General Experimental Workflow for Buchwald-Hartwig Amination.
References
Application Notes and Protocols for the Pictet-Spengler Reaction with 2-Fluoro-4-(trifluoromethoxy)aniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Pictet-Spengler reaction is a cornerstone in the synthesis of tetrahydro-β-carbolines and related heterocyclic scaffolds, which are prevalent in a vast array of natural products and pharmaceutically active compounds. This document provides detailed application notes and a proposed experimental protocol for the Pictet-Spengler reaction involving 2-fluoro-4-(trifluoromethoxy)aniline derivatives. This specific substrate is of high interest in medicinal chemistry due to the unique properties imparted by its fluorine and trifluoromethoxy substituents. The strategic incorporation of these groups can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.
It is important to note that this compound is a highly deactivated aromatic system due to the strong electron-withdrawing nature of both the fluorine and trifluoromethoxy groups. Consequently, the Pictet-Spengler reaction with this substrate is expected to be challenging and require harsh reaction conditions. The protocols and data presented herein are based on established methodologies for similarly deactivated aromatic precursors, as direct literature precedents for this specific reaction are not currently available.
Potential Applications in Drug Discovery
The resulting 5-fluoro-7-(trifluoromethoxy)-1,2,3,4-tetrahydro-β-carboline scaffold is a promising platform for the development of novel therapeutics. The fluorine and trifluoromethoxy groups can offer several advantages:
-
Metabolic Stability: The C-F and O-CF₃ bonds are exceptionally strong, which can block sites of oxidative metabolism, thereby increasing the drug's half-life.
-
Lipophilicity and Permeability: The trifluoromethoxy group, in particular, is highly lipophilic, which can enhance a molecule's ability to cross biological membranes, including the blood-brain barrier.
-
Modulation of Physicochemical Properties: Fluorine can lower the pKa of nearby basic nitrogen atoms, which can improve oral bioavailability by reducing sequestration in acidic organelles.
-
Enhanced Binding Affinity: The unique electronic properties of fluorine can lead to favorable interactions with biological targets, potentially increasing potency and selectivity.
This scaffold could be explored for developing novel agents targeting the central nervous system, as well as for antiviral, and antitumor applications, where fluorinated heterocycles have shown significant promise.
Proposed Synthesis of Starting Material: this compound
As this compound is not readily commercially available, a plausible synthetic route is proposed, starting from 1-fluoro-3-nitrobenzene.
Caption: Proposed synthetic workflow for this compound.
Protocol for Synthesis of 2-Fluoro-4-(trifluoromethoxy)nitrobenzene (Step 1)
-
To a solution of 1-fluoro-3-nitrobenzene in a suitable aprotic solvent (e.g., DMF or NMP), add potassium trifluoromethoxide (KOCF₃) at room temperature.
-
Heat the reaction mixture to a temperature between 80-120 °C and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-fluoro-4-(trifluoromethoxy)nitrobenzene.
Protocol for Synthesis of this compound (Step 2)
-
Dissolve 2-fluoro-4-(trifluoromethoxy)nitrobenzene in a suitable solvent (e.g., ethanol or ethyl acetate).
-
Add a catalyst, such as 10% palladium on carbon (Pd/C).
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.
-
Alternatively, the reduction can be carried out using a reducing agent like tin(II) chloride (SnCl₂) in concentrated hydrochloric acid.
-
Monitor the reaction until the starting material is consumed.
-
Filter the reaction mixture through a pad of celite to remove the catalyst (if using Pd/C) and concentrate the filtrate.
-
If an acidic workup was used, neutralize the mixture with a base (e.g., NaOH or NaHCO₃) and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography or distillation to yield this compound.
Proposed Pictet-Spengler Reaction Protocol
Given the highly deactivated nature of the aniline, forcing conditions are likely necessary. The following protocol is a proposed starting point for optimization.
Caption: Proposed workflow for the Pictet-Spengler reaction.
Methodology
-
Reaction Setup: In a sealed reaction vessel, combine this compound (1.0 eq) and the desired aldehyde or ketone (1.1-1.5 eq).
-
Solvent and Catalyst: Add a suitable solvent and a strong acid catalyst. Two potential systems are proposed:
-
System A (Eaton's Reagent): Use Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid) as both the solvent and the catalyst.
-
System B (Superacid): Use a high-boiling point aprotic solvent (e.g., sulfolane or dichloroethane) and a superacid catalyst such as trifluoromethanesulfonic acid (TFSA).[1][2][3][4][5]
-
-
Reaction Conditions: Heat the reaction mixture to a high temperature (e.g., 80-160 °C) and stir vigorously. The optimal temperature will need to be determined experimentally. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature and carefully quench by slowly adding it to a cooled, stirred solution of a base, such as saturated aqueous sodium bicarbonate or sodium hydroxide.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 5-fluoro-7-(trifluoromethoxy)-1,2,3,4-tetrahydro-β-carboline derivative.
Data Presentation: Conditions for Pictet-Spengler Reactions with Deactivated Substrates
The following table summarizes harsh conditions reported in the literature for Pictet-Spengler reactions with substrates that are not strongly activated, providing a rationale for the proposed protocol.
| Substrate Type | Aldehyde/Ketone | Acid Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| β-Phenethylamine (unactivated) | Various aldehydes | Trifluoromethanesulfonic acid (TFSA) | CH₂Cl₂ | 25 | 50-89 | [1][2][3] |
| β-Phenethylamine | Formaldehyde | Trifluoroacetic acid (TFA) | TFA | 120 | 70 | [2] |
| Phenyl acetamides (deactivated) | Paraformaldehyde | Eaton's Reagent | Eaton's Reagent | 80 | 75-95 | [6] |
| Tryptamine (activated) | Various aldehydes | Trifluoroacetic acid (TFA) | Toluene | Reflux | ~70 | [7] |
General Reaction Mechanism
The Pictet-Spengler reaction proceeds through the formation of an iminium ion, which then undergoes an intramolecular electrophilic aromatic substitution.
Caption: General mechanism of the Pictet-Spengler reaction.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Prototype Pictet-Spengler Reactions Catalyzed by Superacids. Involvement of Dicationic Superelectrophiles [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Stereoselectivity of superacid-catalyzed Pictet-Spengler cyclization reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for the Derivatization of 2-Fluoro-4-(trifluoromethoxy)aniline in Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the derivatization of 2-fluoro-4-(trifluoromethoxy)aniline, a versatile building block in medicinal chemistry. The strategic placement of the fluorine and trifluoromethoxy groups offers unique electronic properties and metabolic stability, making its derivatives promising candidates for Structure-Activity Relationship (SAR) studies in drug discovery. This document outlines detailed protocols for common derivatization reactions, presents a framework for SAR data analysis, and includes visualizations to guide experimental workflows.
Introduction to SAR Studies with this compound
SAR studies are a cornerstone of modern drug development, enabling the systematic exploration of how chemical modifications to a lead compound affect its biological activity. This compound serves as an excellent starting scaffold for such studies. The aniline moiety provides a reactive handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups. The electron-withdrawing nature of the fluoro and trifluoromethoxy substituents influences the reactivity of the aniline and the overall physicochemical properties of the resulting derivatives, which can significantly impact their interaction with biological targets.
Common derivatization strategies for this aniline include, but are not limited to:
-
N-Acylation: Formation of amides to probe the effects of varying acyl groups.
-
N-Sulfonylation: Introduction of sulfonamide moieties, a common feature in many therapeutic agents.[1]
-
Urea and Thiourea Formation: Generation of (thio)urea derivatives to explore hydrogen bonding interactions.
-
Suzuki-Miyaura Coupling: Following conversion of the aniline to a halide, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents.
The following sections provide detailed protocols for these key reactions and a sample data presentation for a hypothetical SAR study focused on anticancer activity.
Data Presentation: Structure-Activity Relationship of this compound Derivatives
The following table summarizes hypothetical quantitative data for a series of derivatives of this compound, illustrating how different modifications can influence cytotoxic activity against a cancer cell line.
| Compound ID | R Group | Modification Type | IC₅₀ (µM) vs. MDA-MB-468 Cell Line |
| 1 | H | Parent Aniline | >100 |
| 2a | -C(O)CH₃ | N-Acylation | 85 |
| 2b | -C(O)Ph | N-Acylation | 62 |
| 2c | -C(O)-(4-Cl-Ph) | N-Acylation | 48 |
| 3a | -S(O)₂CH₃ | N-Sulfonylation | 35 |
| 3b | -S(O)₂Ph | N-Sulfonylation | 21 |
| 3c | -S(O)₂-(4-NO₂-Ph) | N-Sulfonylation | 15 |
| 4a | -C(O)NH-Ph | Urea Formation | 28 |
| 4b | -C(S)NH-Ph | Thiourea Formation | 19 |
Note: The data presented in this table is illustrative and based on trends observed in related sulfonamide and urea derivatives.[1] Actual IC₅₀ values would need to be determined experimentally.
Experimental Protocols
Protocol 1: General Procedure for N-Acylation
This protocol describes the synthesis of an amide derivative from this compound using an acyl chloride.
Materials:
-
This compound
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride)
-
Pyridine or Triethylamine (base)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add the desired acyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: General Procedure for N-Sulfonylation
This protocol outlines the synthesis of a sulfonamide derivative from this compound and a sulfonyl chloride.
Materials:
-
This compound
-
Sulfonyl chloride (e.g., methanesulfonyl chloride, benzenesulfonyl chloride)
-
Pyridine or Triethylamine (base)
-
Dichloromethane (DCM) (anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) and pyridine (1.5 eq) in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add the sulfonyl chloride (1.1 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir overnight. Monitor the reaction by TLC.
-
Once the reaction is complete, dilute the mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by recrystallization or flash column chromatography.
Protocol 3: General Procedure for Suzuki-Miyaura Coupling (of a Halogenated Derivative)
This protocol assumes the starting material is a halogenated derivative of this compound (e.g., 5-bromo-2-fluoro-4-(trifluoromethoxy)aniline), as the aniline itself is not a suitable substrate for direct Suzuki coupling.
Materials:
-
Halogenated this compound derivative (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 eq)
-
Solvent (e.g., 1,4-dioxane/water mixture, toluene)
-
Round-bottom flask or Schlenk tube, magnetic stirrer, and stir bar
-
Condenser
-
Inert atmosphere (Nitrogen or Argon)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask or Schlenk tube, add the halogenated aniline derivative (1.0 eq), arylboronic acid (1.2 eq), palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), and base (e.g., K₂CO₃, 2.0 eq).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.
-
Heat the reaction mixture to 80-100 °C under an inert atmosphere and stir for 12-24 hours, monitoring by TLC.[2]
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Workflow for SAR studies of this compound.
Caption: Inhibition of a signaling pathway by an aniline derivative.
References
Application Notes and Protocols for the Polymerization of Fluorinated Anilines in Material Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of poly(fluorinated anilines), a class of polymers with significant potential in various fields of material science, including the development of advanced sensors, corrosion-resistant coatings, and materials for electronic devices. The introduction of fluorine atoms into the polyaniline backbone imparts unique properties such as enhanced thermal stability, modified electronic characteristics, and improved solubility in common organic solvents.
This document outlines two primary methods for the polymerization of fluorinated anilines: chemical oxidative polymerization and electrochemical polymerization. Detailed protocols for the synthesis of poly(2-fluoroaniline), poly(3-fluoroaniline), and their copolymers with aniline are provided, along with methods for their characterization.
Chemical Oxidative Polymerization
Chemical oxidative polymerization is a versatile and scalable method for synthesizing poly(fluorinated anilines). This technique involves the oxidation of a fluorinated aniline monomer in an acidic medium using a suitable oxidizing agent. The properties of the resulting polymer can be tuned by varying the reaction conditions, such as the choice of oxidant, the monomer-to-oxidant molar ratio, and the reaction temperature.
Experimental Protocol: Synthesis of Poly(2-fluoroaniline) via Chemical Oxidation
This protocol describes the synthesis of poly(2-fluoroaniline) using ammonium persulfate as the oxidizing agent.
Materials:
-
2-fluoroaniline (monomer)
-
Ammonium persulfate (APS) (oxidant)
-
Hydrochloric acid (HCl, 1 M)
-
Methanol
-
Distilled water
Procedure:
-
In a 250 mL beaker, dissolve a specific amount of 2-fluoroaniline in 100 mL of 1 M HCl. Stir the solution magnetically for 15 minutes to ensure complete dissolution and protonation of the monomer.
-
In a separate beaker, prepare the oxidant solution by dissolving a calculated amount of ammonium persulfate in 50 mL of 1 M HCl. The molar ratio of monomer to oxidant is a critical parameter and is typically varied to optimize polymer properties. A common starting point is a 1:1 molar ratio.
-
Cool both the monomer and oxidant solutions to 0-5 °C in an ice bath. Maintaining a low temperature is crucial for controlling the reaction rate and obtaining a higher molecular weight polymer.
-
Slowly add the pre-cooled oxidant solution to the stirred monomer solution dropwise over a period of 30 minutes.
-
Continue stirring the reaction mixture in the ice bath for a total of 4 hours. A dark green precipitate of poly(2-fluoroaniline) will form.
-
After the reaction is complete, filter the precipitate using a Buchner funnel.
-
Wash the collected polymer powder sequentially with copious amounts of 1 M HCl, distilled water, and finally methanol to remove any unreacted monomer, oxidant, and oligomers.
-
Dry the purified poly(2-fluoroaniline) powder in a vacuum oven at 60 °C for 24 hours.
Experimental Workflow: Chemical Polymerization
Caption: Workflow for the chemical oxidative polymerization of fluorinated anilines.
Electrochemical Polymerization
Electrochemical polymerization offers precise control over the polymer film thickness, morphology, and properties by manipulating the electrochemical parameters. This method involves the anodic oxidation of the fluorinated aniline monomer on a conductive substrate, leading to the deposition of a polymer film.
Experimental Protocol: Electrochemical Synthesis of Poly(3-fluoroaniline) Film
This protocol details the electrochemical deposition of a poly(3-fluoroaniline) film onto an indium tin oxide (ITO) coated glass slide.
Materials and Equipment:
-
3-fluoroaniline (monomer)
-
Sulfuric acid (H₂SO₄, 0.5 M)
-
Indium tin oxide (ITO) coated glass slide (working electrode)
-
Platinum wire or foil (counter electrode)
-
Ag/AgCl electrode (reference electrode)
-
Potentiostat/Galvanostat
-
Electrochemical cell
-
Distilled water
Procedure:
-
Clean the ITO substrate by sonicating it sequentially in acetone, isopropanol, and distilled water for 15 minutes each. Dry the substrate with a stream of nitrogen.
-
Prepare the electropolymerization solution by dissolving 0.1 M 3-fluoroaniline in 0.5 M H₂SO₄ aqueous solution.
-
Assemble a three-electrode electrochemical cell with the cleaned ITO slide as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.
-
Immerse the electrodes in the electropolymerization solution.
-
Perform the electrochemical polymerization using cyclic voltammetry. Cycle the potential between -0.2 V and +1.0 V (vs. Ag/AgCl) at a scan rate of 50 mV/s for a desired number of cycles (e.g., 20 cycles). The polymer film will gradually deposit on the ITO surface, indicated by the appearance of redox peaks in the cyclic voltammogram and a visible colored film.
-
After polymerization, gently rinse the polymer-coated ITO slide with distilled water to remove any residual monomer and electrolyte.
-
Dry the film under a gentle stream of nitrogen.
Experimental Workflow: Electrochemical Polymerization
Caption: Workflow for the electrochemical polymerization of fluorinated anilines.
Data Presentation: Properties of Poly(fluorinated anilines)
The properties of poly(fluorinated anilines) are highly dependent on the monomer structure and the synthesis method. The following tables summarize typical quantitative data for these polymers.
Table 1: Chemical Polymerization of Fluorinated Anilines
| Monomer | Oxidant | Monomer:Oxidant Molar Ratio | Yield (%) | Electrical Conductivity (S/cm) |
| 2-Fluoroaniline | (NH₄)₂S₂O₈ | 1:1 | 3 - 7[1] | 10⁻⁶ - 10⁻⁵[2] |
| 3-Fluoroaniline | (NH₄)₂S₂O₈ | 1:1 | 3 - 7[1] | ~10⁻⁹ |
| 4-Fluoroaniline | K₂Cr₂O₇ | 1:1.25 | Low (defluorination occurs)[1] | N/A |
| Aniline (for comparison) | (NH₄)₂S₂O₈ | 1:1 | ~95 | ~1.95 |
Table 2: Electrochemical Polymerization of Fluorinated Anilines
| Monomer | Electrolyte | Potential Range (V vs. Ag/AgCl) | Scan Rate (mV/s) | Resulting Film Properties |
| 2-Fluoroaniline | 0.5 M H₂SO₄ | -0.2 to +1.0 | 50 | Adherent, electroactive film |
| 3-fluoroaniline | 0.5 M H₂SO₄ | -0.2 to +1.0 | 50 | Uniform, electroactive film |
Table 3: Thermal Properties of Poly(fluorinated anilines)
| Polymer | Decomposition Onset (°C) (TGA) |
| Poly(2-fluoroaniline) | ~250-300[3] |
| Poly(3-fluoroaniline) | Thermally more stable than polyaniline[4] |
| Polyaniline | Varies with synthesis, typically 200-250 |
Logical Relationships and Influencing Factors
The structure of the fluorinated aniline monomer and the chosen polymerization method significantly impact the final properties of the polymer.
Influence of Substituent Position
The position of the fluorine atom on the aniline ring affects the electronic properties of the monomer and, consequently, the resulting polymer.
Caption: Influence of fluorine substituent position on polymer properties.
Comparison of Polymerization Methods
The choice between chemical and electrochemical polymerization depends on the desired form and application of the final material.
Caption: Comparison of chemical and electrochemical polymerization outcomes.
These notes provide a foundational understanding and practical guidance for the synthesis and characterization of poly(fluorinated anilines). Researchers are encouraged to adapt and optimize these protocols based on their specific material requirements and application goals. The unique properties of these polymers make them a promising area for further exploration in material science and beyond.
References
Application Notes and Protocols: The Role of 2-Fluoro-4-(trifluoromethoxy)aniline in the Synthesis of Potent Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of targeted cancer therapy, the development of small molecule kinase inhibitors remains a cornerstone of drug discovery. A key building block that has gained prominence in the synthesis of these inhibitors is 2-Fluoro-4-(trifluoromethoxy)aniline . This aniline derivative incorporates two critical fluorine-containing moieties: a fluoro group at the 2-position and a trifluoromethoxy group at the 4-position. These substitutions are strategically employed to enhance the pharmacological properties of the final kinase inhibitor, including metabolic stability, binding affinity, and overall efficacy.[1]
This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of a potent quinoline-based kinase inhibitor. The protocols are based on established synthetic routes and are intended to guide researchers in the design and execution of their own discovery programs. The synthesized inhibitors are particularly relevant for targeting receptor tyrosine kinases such as c-Met and VEGFR2, which are pivotal in cancer cell signaling pathways.
Featured Application: Synthesis of a Quinoline-Based Kinase Inhibitor
A primary application of this compound is in the synthesis of 4-anilinoquinoline derivatives, a well-established scaffold for kinase inhibitors. The aniline nitrogen acts as a nucleophile, displacing a leaving group (typically a halogen) on the 4-position of a quinoline ring system. This nucleophilic aromatic substitution (SNAr) reaction is a fundamental step in constructing the core of many c-Met and VEGFR2 inhibitors.
The following multi-step synthesis outlines the preparation of N-(2-fluoro-4-(trifluoromethoxy)phenyl)-6,7-dimethoxyquinolin-4-amine, a representative kinase inhibitor.
Synthetic Workflow
Caption: General synthetic workflow for the preparation of a quinoline-based kinase inhibitor.
Experimental Protocols
Protocol 1: Synthesis of 6,7-Dimethoxyquinolin-4(1H)-one
This protocol describes the cyclization of 3,4-dimethoxyaniline to form the quinolone core.
Materials:
-
3,4-Dimethoxyaniline
-
Diethyl malonate
-
Diphenyl ether
-
Dowtherm A
Procedure:
-
A mixture of 3,4-dimethoxyaniline (1 equivalent) and diethyl malonate (1.5 equivalents) is heated at 150 °C for 2 hours.
-
The resulting intermediate is then added to a solution of diphenyl ether and Dowtherm A.
-
The mixture is heated to reflux (approximately 250 °C) for 30 minutes.
-
Upon cooling, the solid product is collected by filtration, washed with hexane, and dried to yield 6,7-dimethoxyquinolin-4(1H)-one.
Protocol 2: Synthesis of 4-Chloro-6,7-dimethoxyquinoline
This protocol details the chlorination of the quinolone intermediate.
Materials:
-
6,7-Dimethoxyquinolin-4(1H)-one
-
Phosphorus oxychloride (POCl3)
-
Toluene
Procedure:
-
A suspension of 6,7-dimethoxyquinolin-4(1H)-one (1 equivalent) in toluene is treated with phosphorus oxychloride (3 equivalents).
-
The reaction mixture is heated to reflux for 2 hours.
-
After cooling, the excess POCl3 is removed under reduced pressure.
-
The residue is carefully quenched with ice water and neutralized with a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to give 4-chloro-6,7-dimethoxyquinoline.
Protocol 3: Synthesis of N-(2-fluoro-4-(trifluoromethoxy)phenyl)-6,7-dimethoxyquinolin-4-amine
This protocol describes the key nucleophilic aromatic substitution reaction.
Materials:
-
4-Chloro-6,7-dimethoxyquinoline
-
This compound
-
Isopropanol
Procedure:
-
A mixture of 4-chloro-6,7-dimethoxyquinoline (1 equivalent) and this compound (1.2 equivalents) in isopropanol is heated to reflux for 4 hours.
-
After cooling to room temperature, the resulting precipitate is collected by filtration.
-
The solid is washed with diethyl ether and dried under vacuum to afford the final product, N-(2-fluoro-4-(trifluoromethoxy)phenyl)-6,7-dimethoxyquinolin-4-amine.
Quantitative Data
| Step | Product | Starting Material | Reagents | Solvent | Yield (%) |
| 1 | 6,7-Dimethoxyquinolin-4(1H)-one | 3,4-Dimethoxyaniline | Diethyl malonate, Diphenyl ether, Dowtherm A | - | ~85 |
| 2 | 4-Chloro-6,7-dimethoxyquinoline | 6,7-Dimethoxyquinolin-4(1H)-one | POCl3 | Toluene | ~90 |
| 3 | N-(2-fluoro-4-(trifluoromethoxy)phenyl)-6,7-dimethoxyquinolin-4-amine | 4-Chloro-6,7-dimethoxyquinoline | This compound | Isopropanol | ~75 |
Kinase Inhibition and Cellular Activity
While specific inhibitory data for N-(2-fluoro-4-(trifluoromethoxy)phenyl)-6,7-dimethoxyquinolin-4-amine is not extensively published, related 4-anilinoquinoline derivatives have demonstrated potent inhibition of c-Met and VEGFR2 kinases. The table below provides representative data for analogous compounds to illustrate the potential activity.
| Compound | Target Kinase | IC50 (nM) | Cell Line | GI50 (µM) |
| Foretinib | c-Met | 1.8 | MKN-45 | 0.009 |
| Foretinib | VEGFR2 | 0.4 | HUVEC | 0.011 |
| Cabozantinib | c-Met | 1.3 | - | - |
| Cabozantinib | VEGFR2 | 0.035 | - | - |
Data is illustrative and sourced from publicly available information on related compounds.
Signaling Pathways
c-Met Signaling Pathway
The c-Met receptor tyrosine kinase, upon binding its ligand Hepatocyte Growth Factor (HGF), activates downstream signaling cascades, including the RAS-MAPK and PI3K-AKT pathways, promoting cell proliferation, survival, and motility. Kinase inhibitors targeting c-Met block its autophosphorylation, thereby inhibiting these downstream effects.
Caption: The c-Met signaling pathway and the point of inhibition.
VEGFR2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key mediator of angiogenesis. Ligand binding triggers receptor dimerization and autophosphorylation, activating downstream pathways like PLCγ-PKC-MAPK and PI3K-AKT, which are crucial for endothelial cell proliferation, survival, and migration.
Caption: The VEGFR2 signaling pathway and its inhibition.
Conclusion
This compound serves as a valuable and versatile building block in the synthesis of potent kinase inhibitors. Its incorporation into a 4-anilinoquinoline scaffold, as detailed in these application notes, provides a robust platform for the development of targeted therapies against key oncogenic drivers like c-Met and VEGFR2. The provided protocols offer a foundation for researchers to synthesize and evaluate novel inhibitors, contributing to the advancement of cancer drug discovery.
References
Application Notes and Protocols for the Synthesis of Novel Pharmaceuticals Using 2-Fluoro-4-(trifluoromethoxy)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-4-(trifluoromethoxy)aniline is a key building block in medicinal chemistry for the synthesis of novel pharmaceuticals, particularly in the development of kinase inhibitors. The presence of both a fluorine atom and a trifluoromethoxy group on the aniline ring imparts unique physicochemical properties to the final drug candidates. The trifluoromethoxy group can enhance metabolic stability and membrane permeability, while the fluorine atom can modulate pKa and improve binding affinity to target proteins. These characteristics make this aniline derivative a valuable starting material for creating potent and selective therapeutic agents, especially in oncology.
This document provides detailed protocols for the synthesis of a novel urea-based multi-kinase inhibitor, analogous to commercially successful drugs like Sorafenib and Regorafenib, using this compound. It also outlines the relevant signaling pathways targeted by this class of compounds and presents comparative biological activity data.
Key Applications in Drug Discovery
The primary application of this compound in pharmaceutical synthesis is in the creation of diaryl urea compounds that act as multi-kinase inhibitors. These inhibitors are designed to target key signaling pathways involved in cancer cell proliferation, angiogenesis (the formation of new blood vessels that feed a tumor), and metastasis.
Targeted Signaling Pathways
The diaryl urea scaffold, when incorporating the 2-fluoro-4-(trifluoromethoxy)phenyl moiety, is particularly effective at inhibiting several key kinases, including:
-
Vascular Endothelial Growth Factor Receptors (VEGFRs): These are critical for angiogenesis. Inhibition of VEGFRs can starve tumors of their blood supply, hindering their growth and spread.
-
Platelet-Derived Growth Factor Receptors (PDGFRs): These are involved in both angiogenesis and tumor cell proliferation.
-
Raf Kinases (B-Raf, c-Raf): These are central components of the MAPK/ERK signaling pathway, which is frequently dysregulated in cancer and drives cell proliferation.
By simultaneously targeting these pathways, multi-kinase inhibitors derived from this compound can offer a comprehensive approach to cancer treatment.
Figure 1. Simplified signaling pathways targeted by novel urea-based kinase inhibitors.
Experimental Protocols
The synthesis of a novel diaryl urea-based kinase inhibitor from this compound can be accomplished in a two-step process. First, the aniline is converted to a highly reactive isocyanate intermediate. This intermediate is then coupled with a second amine-containing fragment to form the final urea product.
Step 1: Synthesis of 2-Fluoro-4-(trifluoromethoxy)phenyl isocyanate
This protocol describes the conversion of the starting aniline to its corresponding isocyanate using triphosgene.
Materials:
-
This compound
-
Triphosgene
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve triphosgene (1.0 equivalent) in anhydrous DCM.
-
In a separate flask, prepare a solution of this compound (1.0 equivalent) in anhydrous DCM.
-
Add the aniline solution dropwise to the triphosgene solution at 0 °C (ice bath).
-
After the addition is complete, add a solution of triethylamine (2.2 equivalents) in anhydrous DCM dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure using a rotary evaporator to yield the crude 2-Fluoro-4-(trifluoromethoxy)phenyl isocyanate. This intermediate is often used in the next step without further purification.
Step 2: Synthesis of the Final Diaryl Urea Compound
This protocol details the coupling of the isocyanate intermediate with a second aromatic amine, for example, 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide, to form the final drug candidate.
Materials:
-
2-Fluoro-4-(trifluoromethoxy)phenyl isocyanate (from Step 1)
-
4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide (1.0 equivalent) in anhydrous DCM.
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Prepare a solution of 2-Fluoro-4-(trifluoromethoxy)phenyl isocyanate (1.1 equivalents) in anhydrous DCM.
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Add the isocyanate solution dropwise to the amine solution at 0 °C.
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Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. A precipitate may form during this time.
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Monitor the reaction by TLC until the starting materials are consumed.
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If a precipitate has formed, collect the solid by vacuum filtration. Wash the solid with cold DCM and diethyl ether.
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If no precipitate forms, concentrate the reaction mixture under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the final diaryl urea compound.
Figure 2. General synthetic workflow for the preparation of a novel kinase inhibitor.
Quantitative Data: Kinase Inhibition Profile
The following table presents the half-maximal inhibitory concentrations (IC50) for analogous multi-kinase inhibitors, Sorafenib and Regorafenib, against a panel of key kinases. While specific data for a novel compound derived from this compound would require dedicated screening, this comparative data illustrates the expected potency and selectivity profile. The unique substitution pattern of the target aniline is anticipated to modulate these activities, potentially leading to improved efficacy or a more desirable selectivity profile.
| Kinase Target | Sorafenib IC50 (nM) | Regorafenib IC50 (nM) |
| VEGFR-2 | 90 | 22 |
| VEGFR-3 | 20 | 106 |
| PDGFR-β | 57 | 22 |
| B-Raf | 22 | 13 |
| c-Raf | 6 | 2.5 |
| c-KIT | 68 | 7 |
| RET | - | 1.5 |
| FGFR-1 | - | 39 |
Note: IC50 values are compiled from various literature sources and may vary depending on the specific assay conditions.
Conclusion
This compound is a versatile and valuable building block for the synthesis of novel pharmaceutical agents, particularly multi-kinase inhibitors for oncology applications. The synthetic routes outlined provide a robust framework for the generation of diaryl urea-based compounds. The unique electronic properties conferred by the fluoro and trifluoromethoxy substituents offer significant potential for fine-tuning the biological activity and pharmacokinetic properties of the resulting drug candidates, making this a promising scaffold for further drug discovery and development efforts.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Fluoro-4-(trifluoromethoxy)aniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Fluoro-4-(trifluoromethoxy)aniline. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: The most prevalent and industrially viable method for the synthesis of this compound is the reduction of its corresponding nitro precursor, 1-fluoro-2-nitro-4-(trifluoromethoxy)benzene. This transformation can be achieved through various established methods for nitro group reduction.
Q2: What are the key starting materials for the synthesis?
A2: The primary starting material is 1-fluoro-2-nitro-4-(trifluoromethoxy)benzene. The synthesis of this precursor typically involves the nitration of 1-fluoro-4-(trifluoromethoxy)benzene.
Q3: What are the critical parameters to control during the synthesis?
A3: Key parameters include reaction temperature, pressure (for catalytic hydrogenation), catalyst selection and loading, and the choice of reducing agent and solvent. Careful control of these parameters is crucial for achieving high yield and purity while minimizing side reactions.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions.
Issue 1: Low or No Yield of this compound
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Reaction | 1. Monitor reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). 2. If starting material persists, increase reaction time. 3. For catalytic hydrogenation, ensure adequate hydrogen pressure and efficient stirring. 4. For metal/acid reductions, ensure the metal is activated and the acid concentration is sufficient. | Complete consumption of the nitro precursor and formation of the desired aniline. |
| Catalyst Deactivation (for Catalytic Hydrogenation) | 1. Use high-purity, anhydrous solvents and starting materials to avoid poisoning the catalyst. 2. If using a recycled catalyst, consider regeneration or using a fresh batch. 3. Ensure the reaction mixture is free of potential catalyst poisons like sulfur compounds. | Improved catalyst activity leading to a higher reaction rate and yield. |
| Suboptimal Reducing Agent (for Metal/Acid Reduction) | 1. Ensure the metal (e.g., iron powder) is of fine grade for maximum surface area. 2. Consider activating the metal surface with a brief acid wash before the reaction. | Enhanced reactivity of the reducing agent, driving the reaction to completion. |
Issue 2: Formation of Impurities and Side Products
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Over-reduction or Hydrogenolysis | 1. In catalytic hydrogenation, carefully control the reaction temperature and pressure. Lower temperatures and pressures can increase selectivity. 2. Reduce the catalyst loading or switch to a less active catalyst. 3. The C-F bond is generally stable, but aggressive conditions could lead to defluorination. | Minimized formation of byproducts resulting from the reduction of other functional groups or cleavage of the C-F or C-O bond. |
| Formation of Azo or Azoxy Compounds | 1. This is more common with certain reducing agents like metal hydrides. Catalytic hydrogenation or Fe/HCl reduction are generally more selective for aniline formation. 2. Ensure complete reduction of intermediate nitroso and hydroxylamine species by providing sufficient reaction time and reagent stoichiometry. | Selective formation of the desired aniline with minimal dimeric impurities. |
| Incomplete Work-up and Purification | 1. After reaction completion, ensure proper neutralization of any acidic components. 2. Use an appropriate extraction solvent to efficiently separate the product from the aqueous layer. 3. Employ column chromatography with a suitable solvent system for effective purification. | Isolation of this compound with high purity. |
Experimental Protocols
Synthesis of 1-Fluoro-2-nitro-4-(trifluoromethoxy)benzene (Precursor)
A common method for the synthesis of the nitro precursor involves the nitration of 1-fluoro-4-(trifluoromethoxy)benzene using a mixture of nitric acid and sulfuric acid.
Detailed Protocol:
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In a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, cool concentrated sulfuric acid to 0-5 °C.
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Slowly add 1-fluoro-4-(trifluoromethoxy)benzene to the cooled sulfuric acid while maintaining the temperature below 10 °C.
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Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid and cool it to 0-5 °C.
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Add the nitrating mixture dropwise to the solution of the starting material over a period of 1-2 hours, ensuring the temperature does not exceed 10 °C.
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After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.
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Monitor the reaction progress by TLC or GC.
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Once the reaction is complete, carefully pour the mixture onto crushed ice.
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Extract the product with a suitable organic solvent (e.g., dichloromethane).
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Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
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Remove the solvent under reduced pressure to obtain the crude product, which can be purified by distillation or chromatography.
Synthesis of this compound via Catalytic Hydrogenation
Detailed Protocol:
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Charge a high-pressure autoclave with 1-fluoro-2-nitro-4-(trifluoromethoxy)benzene and a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).
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Add a catalytic amount of Palladium on carbon (Pd/C, 5-10 mol%) or Raney Nickel.
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Seal the autoclave and purge it with nitrogen gas several times to remove any oxygen.
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Pressurize the autoclave with hydrogen gas to the desired pressure (typically 50-100 psi).
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Stir the reaction mixture vigorously at room temperature or with gentle heating (30-50 °C).
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Monitor the reaction progress by observing hydrogen uptake and by analyzing aliquots using TLC or GC.
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Once the reaction is complete (typically 4-8 hours), carefully vent the hydrogen gas and purge the autoclave with nitrogen.
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Filter the reaction mixture through a pad of celite to remove the catalyst.
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Wash the celite pad with the reaction solvent.
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Concentrate the filtrate under reduced pressure to obtain the crude this compound.
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Purify the crude product by vacuum distillation or column chromatography.
Synthesis of this compound via Fe/HCl Reduction
A patent for a similar compound, p-trifluoromethoxyaniline, describes a reduction using iron and hydrochloric acid, suggesting a viable method.[1]
Detailed Protocol:
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In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 1-fluoro-2-nitro-4-(trifluoromethoxy)benzene and a solvent such as ethanol or methanol.
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Add iron powder (typically 3-5 equivalents).
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Heat the mixture to 60-70 °C with vigorous stirring.
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Slowly add concentrated hydrochloric acid (a catalytic amount is often sufficient to initiate and sustain the reaction). An exothermic reaction should be observed.
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Maintain the reaction at reflux for 2-4 hours, monitoring the progress by TLC or GC.
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After completion, cool the reaction mixture to room temperature.
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Filter the mixture to remove the iron salts. Wash the filter cake with the solvent.
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Neutralize the filtrate with a base (e.g., sodium carbonate or sodium hydroxide solution).
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Extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
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Remove the solvent under reduced pressure and purify the crude product by vacuum distillation or column chromatography.
Data Presentation
Table 1: Comparison of Reduction Methods for Aromatic Nitro Groups
| Parameter | Catalytic Hydrogenation (Pd/C) | Metal/Acid Reduction (Fe/HCl) |
| Typical Yield | High (>90%) | Good to High (70-95%) |
| Purity | Generally high, catalyst filtration is key. | Can require more rigorous purification. |
| Reaction Time | 4-12 hours | 2-6 hours |
| Temperature | Room temperature to 50 °C | 60-80 °C (reflux) |
| Pressure | Elevated (50-100 psi H₂) | Atmospheric |
| Safety Considerations | Handling of flammable hydrogen gas and pyrophoric catalysts. | Handling of corrosive acids and exothermic reaction. |
| Substrate Scope | Broad, but sensitive to catalyst poisoning. | Tolerant of many functional groups. |
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low reaction yield.
References
Technical Support Center: Synthesis of 2-Fluoro-4-(trifluoromethoxy)aniline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Fluoro-4-(trifluoromethoxy)aniline synthesis.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to produce this compound?
A common and effective method is the catalytic hydrogenation of 3-Fluoro-4-nitrobenzotrifluoride. This precursor is typically reduced using a heterogeneous catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere. The reaction selectively reduces the nitro group to an amine, yielding the desired product.
Q2: What are the most critical parameters to control for maximizing the yield?
The key parameters to optimize are the choice of catalyst, solvent, reaction temperature, and hydrogen pressure. The catalyst activity and selectivity are paramount in ensuring complete conversion of the starting material while minimizing side reactions.
Q3: How can I monitor the progress of the reaction?
Reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A small aliquot of the reaction mixture can be periodically analyzed to observe the disappearance of the starting material (3-Fluoro-4-nitrobenzotrifluoride) and the appearance of the product (this compound).
Q4: What are the primary side reactions to be aware of during the synthesis?
The most common side reaction is hydrodefluorination, where the fluorine atom on the aromatic ring is replaced by hydrogen. Another potential side reaction is the incomplete reduction of the nitro group, leading to the formation of nitroso or hydroxylamine intermediates.
Q5: What is a general purification strategy for the final product?
After the reaction is complete, the catalyst is typically removed by filtration. The crude product can then be purified by flash column chromatography on silica gel. The choice of eluent will depend on the polarity of the final compound and any impurities present.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound via catalytic hydrogenation of 3-Fluoro-4-nitrobenzotrifluoride.
| Issue | Possible Cause | Recommended Solution |
| Low or No Conversion of Starting Material | 1. Inactive Catalyst | - Ensure the catalyst is fresh and has been stored properly. - Consider using a different catalyst (e.g., Pt/C, Raney Nickel). |
| 2. Insufficient Hydrogen Pressure | - Check for leaks in the hydrogenation apparatus. - Increase the hydrogen pressure within a safe range for the equipment. | |
| 3. Low Reaction Temperature | - Gradually increase the reaction temperature while monitoring for side product formation. | |
| 4. Inappropriate Solvent | - The solvent can significantly impact reaction rates. Consider screening solvents such as ethanol, methanol, ethyl acetate, or THF. | |
| Formation of Significant Side Products (e.g., defluorinated aniline) | 1. Catalyst is too active or not selective | - Use a less active catalyst or a catalyst poison to improve selectivity. - Sulfided platinum on carbon (Pt/C) can be effective in preventing dehalogenation.[1] |
| 2. High Reaction Temperature or Pressure | - Reduce the reaction temperature and/or hydrogen pressure. | |
| 3. Prolonged Reaction Time | - Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid over-reduction. | |
| Incomplete Reduction (presence of nitroso or hydroxylamine intermediates) | 1. Insufficient Catalyst Loading | - Increase the catalyst loading (e.g., from 5 mol% to 10 mol%). |
| 2. Short Reaction Time | - Extend the reaction time and continue to monitor by TLC or HPLC. | |
| 3. Low Hydrogen Pressure | - Increase the hydrogen pressure. | |
| Difficult Purification | 1. Presence of multiple impurities | - Optimize the reaction conditions to minimize side product formation. - Employ a multi-step purification protocol, such as a combination of crystallization and column chromatography. |
| 2. Product co-elutes with impurities | - Experiment with different solvent systems for column chromatography to achieve better separation. |
Data Presentation: Impact of Reaction Conditions on Yield
The following tables summarize quantitative data from literature on analogous reactions, illustrating the impact of various parameters on the yield of substituted anilines from the reduction of nitroaromatics. This data should be used as a guideline for optimizing the synthesis of this compound.
Table 1: Effect of Catalyst on the Yield of Halogenated Anilines
| Catalyst (5 mol%) | Solvent | Temperature (°C) | H₂ Pressure (bar) | Time (h) | Conversion (%) | Yield of Halogenated Aniline (%) | Dehalogenation (%) |
| Pd/C | THF | 25 | 1 | 4 | >99 | 85 | 14 |
| Pt/C | THF | 25 | 1 | 6 | >99 | 92 | 7 |
| Pt-V/C | THF | 25 | 1 | 2 | >99 | 98 | <1 |
| Raney Co | Methanol | 80 | 10 | 5 | 95 | 93 | <2 |
Data is representative for the reduction of halogenated nitroaromatics and serves as a guide.
Table 2: Effect of Solvent on the Yield of 4-chloroaniline from 4-chloronitrobenzene
| Catalyst | Solvent | Temperature (°C) | H₂ Pressure (bar) | Time (h) | Conversion (%) | Yield (%) |
| 5% Pd/C | Ethanol | 30 | 1 | 3 | 100 | 95 |
| 5% Pd/C | Methanol | 30 | 1 | 3 | 100 | 96 |
| 5% Pd/C | Ethyl Acetate | 30 | 1 | 3 | 100 | 92 |
| 5% Pd/C | Toluene | 30 | 1 | 5 | 98 | 88 |
This data illustrates the influence of the solvent on reaction efficiency.
Experimental Protocols
General Protocol for the Catalytic Hydrogenation of 3-Fluoro-4-nitrobenzotrifluoride
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Preparation: In a suitable hydrogenation vessel, dissolve 3-Fluoro-4-nitrobenzotrifluoride (1.0 eq) in a chosen solvent (e.g., ethanol, ethyl acetate, or THF) to a concentration of approximately 0.1-0.5 M.
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Catalyst Addition: Carefully add the hydrogenation catalyst (e.g., 5-10 mol% of 10% Pd/C) to the solution under an inert atmosphere (e.g., nitrogen or argon).
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Hydrogenation: Seal the reaction vessel and purge it with hydrogen gas. Pressurize the vessel to the desired hydrogen pressure (e.g., 1-10 bar) and stir the mixture vigorously at the desired temperature (e.g., 25-80 °C).
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Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is fully consumed.
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Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas. Filter the reaction mixture through a pad of celite to remove the catalyst, and wash the filter cake with the reaction solvent.
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Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Visualizations
Caption: Synthesis of this compound.
Caption: Troubleshooting workflow for low yield issues.
References
Technical Support Center: Purification of 2-Fluoro-4-(trifluoromethoxy)aniline
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-Fluoro-4-(trifluoromethoxy)aniline. The following sections offer insights into common purification challenges and provide standardized protocols to ensure high-purity material for your research and development needs.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can originate from the synthetic route used. For instance, if prepared via reduction of 2-fluoro-4-(trifluoromethoxy)nitrobenzene, unreacted starting material or partially reduced intermediates may be present. Other potential impurities include positional isomers and by-products from side reactions. Purity is often assessed by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
Q2: My purified this compound is discolored (yellow to brown). Is it still usable?
A2: Discoloration in anilines is often due to oxidation. While a slight color change may not impact the outcome of all reactions, for applications requiring high purity, the presence of oxidation by-products can be detrimental. It is advisable to assess the purity of the discolored material using analytical techniques like GC or HPLC. If significant impurities are detected, repurification via column chromatography or distillation is recommended. To prevent discoloration, store the purified compound under an inert atmosphere, protected from light, and at a low temperature.
Q3: Which purification technique is most suitable for my scale of synthesis?
A3: The choice of purification method depends on the scale and the nature of the impurities.
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Small scale (mg to g): Flash column chromatography is often the most effective method for removing a wide range of impurities.
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Medium to large scale (g to kg): Vacuum distillation is generally more practical and economical for purifying larger quantities of the compound, provided the impurities have significantly different boiling points.
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Final polishing/high-purity applications: Recrystallization can be an excellent final step to achieve high purity and obtain a crystalline solid, if a suitable solvent system is found.
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause | Solution |
| Oiling out | The boiling point of the solvent is higher than the melting point of the compound. The compound is too soluble, even at low temperatures. | - Use a lower-boiling point solvent or solvent mixture. - Add a co-solvent in which the compound is less soluble (an anti-solvent) after dissolution in the primary solvent. - Ensure a slow cooling rate. |
| No crystal formation | The solution is not sufficiently saturated. | - Concentrate the solution by evaporating some of the solvent. - Cool the solution to a lower temperature (e.g., in an ice bath or freezer). - Scratch the inside of the flask with a glass rod at the meniscus to create nucleation sites. - Add a seed crystal of the pure compound. |
| Poor recovery | Too much solvent was used. The compound has significant solubility in the cold solvent. | - Use the minimum amount of hot solvent necessary to fully dissolve the crude product. - Ensure the solution is thoroughly cooled before filtration. - Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Colored crystals | Colored impurities are co-precipitating with the product. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Perform a hot filtration to remove the charcoal. |
Column Chromatography
| Problem | Possible Cause | Solution |
| Poor separation/streaking | The compound is interacting too strongly with the acidic silica gel due to its basic amine group. Inappropriate solvent system. | - Add a small amount (0.5-1%) of triethylamine or another amine to the eluent to neutralize the acidic sites on the silica gel. - Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the target compound. |
| Compound stuck on the column | The eluent is not polar enough. | - Gradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate system. |
| Cracked or channeled column bed | Improper packing of the column. | - Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry. - Add a layer of sand on top of the silica bed to prevent disturbance when adding the eluent. |
Vacuum Distillation
| Problem | Possible Cause | Solution |
| Bumping/uncontrolled boiling | Lack of nucleation sites for smooth boiling. | - Use a magnetic stir bar or boiling chips to ensure smooth boiling. - Heat the distillation flask slowly and evenly. |
| Product solidifying in the condenser | The condenser temperature is below the melting point of the compound. | - For solids or high-melting liquids, use a condenser without cooling water (air condenser) or with warm water circulating. |
| Inability to reach a low enough pressure | Leaks in the system. | - Check all joints and connections for a proper seal. Ensure all glassware is free of cracks. Use high-vacuum grease on all ground glass joints. |
| Poor separation of components | Boiling points of the components are too close. | - Use a fractionating column (e.g., Vigreux or packed column) between the distillation flask and the condenser to increase the separation efficiency. |
Experimental Protocols
Purity Assessment by Gas Chromatography (GC)
A GC method is crucial for determining the purity of this compound and identifying any positional isomers or other volatile impurities.
| Parameter | Value |
| Column | AT-210 (or equivalent), 30 m x 0.53 mm ID, 1.0 µm film thickness |
| Carrier Gas | Helium at a constant pressure of ~3.0 psi |
| Injector Temperature | 200 °C |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 260 °C |
| Oven Program | Initial temp 50°C, ramp to 125°C at 3°C/min, hold for 5 min, then ramp to 230°C at 45°C/min, hold for 5 min. |
| Injection Volume | 1.0 µL (split mode, e.g., 1:5) |
Note: This is a starting method adapted from a procedure for related isomers and may require optimization.
Purification by Column Chromatography
This protocol is a general guideline for the purification of fluorinated anilines on a laboratory scale.
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Solvent System Selection:
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Using TLC, determine a suitable solvent system. A good starting point is a mixture of hexane and ethyl acetate.
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To prevent streaking due to the basicity of the aniline, add 0.5-1% triethylamine to the chosen solvent mixture.
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The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for this compound.
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Column Packing:
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Prepare a slurry of silica gel in the initial, least polar mobile phase.
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Pour the slurry into a glass column with a stopcock and a small plug of cotton or glass wool at the bottom.
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Allow the silica to settle, draining excess solvent, to form a packed bed. Do not let the column run dry.
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Sample Loading:
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Dissolve the crude this compound in a minimal amount of the mobile phase.
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Carefully load the sample onto the top of the silica bed.
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Allow the sample to absorb into the silica, then carefully add a thin layer of sand to the top.
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Elution and Fraction Collection:
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Fill the column with the mobile phase and apply gentle pressure (if necessary) to begin elution.
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Collect fractions and monitor their composition by TLC.
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Combine the fractions containing the pure product.
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Solvent Removal:
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Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
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Purification by Vacuum Distillation
| Compound | Boiling Point | Pressure |
| 2-(Trifluoromethoxy)aniline | 60 °C | 15 mbar |
| 4-(Trifluoromethoxy)aniline | 73-75 °C | 10 mmHg (~13.3 mbar) |
| 4,5-Dichloro-2-trifluoromethoxy-aniline | 86-94 °C | 15 mbar |
Procedure:
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Set up a vacuum distillation apparatus with a magnetic stirrer, a heating mantle, a condenser, and a receiving flask.
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Ensure all glass joints are properly sealed with high-vacuum grease.
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Place the crude this compound in the distillation flask with a stir bar.
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Begin stirring and slowly apply vacuum to the system.
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Once a stable vacuum is achieved, gradually heat the distillation flask.
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Collect the fraction that distills at the expected boiling point range, monitoring the temperature and pressure closely.
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Discard any initial lower-boiling fractions (forerun) and stop the distillation before higher-boiling impurities begin to distill.
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Logical troubleshooting steps for purification issues.
Technical Support Center: Synthesis of Trifluoromethoxylated Anilines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of trifluoromethoxylated anilines.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the trifluoromethoxylation of anilines?
A1: Several side reactions can occur, depending on the specific methodology. Common side products include:
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Aniline Polymerization: Anilines can be susceptible to oxidation, leading to the formation of polymeric materials, which can complicate purification and reduce yields.[1]
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C-Trifluoromethylation: Instead of O-trifluoromethylation, the trifluoromethyl group may add directly to the aromatic ring, leading to trifluoromethylcyclohexadienones or other C-CF₃ substituted products.[2][3]
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Formation of Regioisomers: Electrophilic trifluoromethylation can yield a mixture of ortho and para substituted products. The regioselectivity can be influenced by the solvent and directing groups on the aniline.[1] The use of hexafluoroisopropanol (HFIP) as a solvent has been shown to promote para-selectivity.[1]
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Formation of Trifluoromethyl Olefins: In some reaction pathways, trifluoromethyl olefins have been identified as byproducts.[1]
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Oxidative Side-Reactions: Anilines are prone to oxidation, which can lead to various undesired byproducts and discoloration of the reaction mixture.[1]
Q2: I am observing a low yield in my reaction. What are the potential causes and how can I improve it?
A2: Low yields in trifluoromethoxylation reactions involving anilines can stem from several factors:
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Reduced Nucleophilicity of Aniline: Electron-withdrawing groups on the aniline ring decrease its nucleophilicity, making the reaction sluggish and incomplete. In such cases, harsher reaction conditions, such as higher temperatures, may be necessary.[4]
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Reagent Quality: Ensure that your trifluoromethylating reagent is pure and has been stored correctly. For instance, Togni reagent II should be stored in a glovebox freezer at -35 °C to maintain its quality.
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Atmospheric Conditions: Many of these reactions are sensitive to oxygen and moisture.[4] Ensure that your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and that your solvents are anhydrous and degassed. Using undegassed chloroform, for example, has been shown to result in lower yields.[4]
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Reaction Temperature: The optimal temperature can be crucial. For the thermally induced OCF₃ migration to form ortho-trifluoromethoxylated anilines, a high temperature (e.g., 120 °C) is required.[4] Conversely, some electrophilic trifluoromethylations may need lower temperatures to prevent reagent decomposition.
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Purity of Starting Aniline: Impurities in the starting aniline can interfere with the reaction. It is advisable to purify the aniline, for example by distillation, before use.
Q3: How can I monitor the progress of my reaction effectively?
A3: Thin-Layer Chromatography (TLC) is a valuable tool for monitoring the consumption of your starting material and the formation of the product. For the two-step synthesis of ortho-trifluoromethoxylated anilines, specific TLC eluent systems can be used to track the progress of each step. Additionally, ¹⁹F NMR spectroscopy is highly effective for monitoring reactions involving fluorine-containing compounds. For example, in the synthesis of methyl 4-acetamido-3-(trifluoromethoxy)benzoate, a distinct shift in the ¹⁹F NMR signal is observed from the intermediate (-65 ppm) to the final product (-58.1 ppm).
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Reaction mixture turns dark brown/black | Aniline polymerization or oxidation. | - Ensure the reaction is run under a strict inert atmosphere (N₂ or Ar).- Use freshly distilled and degassed solvents.- Purify the starting aniline to remove any oxidized impurities. |
| Multiple spots on TLC, difficult to purify | Formation of multiple regioisomers (ortho/para) or other side products. | - For para-selectivity, consider using HFIP as the solvent.[1]- If applicable, use a protecting group on the aniline nitrogen to direct the reaction.- Optimize the reaction temperature and time to minimize side product formation.- Employ careful flash column chromatography for purification, potentially using a gradient elution. |
| ¹⁹F NMR shows unexpected peaks | Formation of C-trifluoromethylated byproducts or degradation of the trifluoromethylating reagent. | - Compare the observed chemical shifts to known values for common byproducts.- Analyze the crude reaction mixture by LC-MS to identify the masses of the side products.- Ensure the trifluoromethylating reagent is of high quality and handled appropriately. |
| Low yield of the desired ortho-trifluoromethoxylated aniline in the migration step | Incomplete reaction due to insufficient temperature or reaction time. The formation of the nitrenium ion intermediate is energetically disfavored for electron-deficient substrates.[4] | - Increase the reaction temperature. For electron-deficient anilines, higher temperatures are often required for the OCF₃ migration.[4]- Extend the reaction time and monitor by TLC or ¹⁹F NMR until the starting material is consumed. |
| Product degradation during workup | The trifluoromethoxylated aniline product may be sensitive to acidic or basic conditions during extraction. | - Use a mild workup procedure. Neutralize the reaction mixture carefully.- Minimize the time the product is in contact with aqueous acidic or basic solutions. |
Quantitative Data Summary
The following table summarizes the yields for a representative two-step synthesis of an ortho-trifluoromethoxylated aniline.
| Reaction Step | Product | Yield (%) |
| O-Trifluoromethylation | Methyl 4-(N-(trifluoromethoxy)acetamido)benzoate | 95 |
| Thermally Induced OCF₃ Migration | Methyl 4-acetamido-3-(trifluoromethoxy)benzoate | 85 |
Experimental Protocols
Detailed Methodology for the Synthesis of Methyl 4-acetamido-3-(trifluoromethoxy)benzoate
This protocol is adapted from a published procedure and involves two main stages: O-trifluoromethylation and thermally induced OCF₃ migration.
Stage 1: O-Trifluoromethylation of Methyl 4-(N-hydroxyacetamido)benzoate
-
Reaction Setup: In a glovebox, add methyl 4-(N-hydroxyacetamido)benzoate (1.0 equiv), cesium carbonate (Cs₂CO₃, catalytic amount), and Togni reagent II (1.05 equiv) to an oven-dried round-bottom flask equipped with a magnetic stir bar.
-
Solvent Addition: Add dried and degassed chloroform (CHCl₃) to the flask.
-
Reaction: Seal the flask and stir the reaction mixture at room temperature (23 °C) for 16 hours. The reaction should be carried out under a nitrogen atmosphere.
-
Workup and Purification:
-
Filter the reaction mixture to remove any solid residue.
-
Concentrate the filtrate in vacuo using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel.
-
Stage 2: Thermally Induced OCF₃ Migration
-
Reaction Setup: Add the purified methyl 4-(N-(trifluoromethoxy)acetamido)benzoate (1.0 equiv) and anhydrous nitromethane (MeNO₂) to a pressure vessel with a magnetic stir bar.
-
Reaction: Seal the pressure vessel and heat the reaction mixture to 120 °C with stirring for 20 hours. Caution: Impure nitromethane can be explosive at high temperatures. Ensure the use of a safety shield.
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Concentrate the mixture in vacuo using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to yield the final ortho-trifluoromethoxylated aniline derivative.
-
Visualizations
Caption: Experimental workflow for the two-stage synthesis of ortho-trifluoromethoxylated anilines.
Caption: Troubleshooting logic for addressing low yields in trifluoromethoxylation of anilines.
References
Technical Support Center: Optimization of Reaction Conditions for Fluorinated Aniline Coupling
Welcome to the Technical Support Center for the optimization of reaction conditions for fluorinated aniline coupling. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the success of your coupling reactions.
Frequently Asked questions (FAQs)
Q1: Why are coupling reactions with fluorinated anilines often challenging?
A1: Fluorinated anilines present a unique challenge in coupling reactions primarily due to the electron-withdrawing nature of the fluorine atom(s). This substitution reduces the electron density on the aniline's nitrogen atom, thereby decreasing its nucleophilicity.[1] This lower nucleophilicity can lead to sluggish or incomplete reactions when using standard coupling conditions. The position and number of fluorine substituents can significantly impact the reactivity of the aniline.
Q2: What is the most critical factor for a successful Buchwald-Hartwig amination with a fluorinated aniline?
A2: The selection of the appropriate ligand and base is the most critical factor. Due to the reduced nucleophilicity of fluorinated anilines, standard palladium-phosphine catalysts may not be effective.[1] Modern, electron-rich, and bulky biaryl phosphine ligands are often required to facilitate the catalytic cycle, particularly the reductive elimination step.[1] Similarly, a strong, non-nucleophilic base is typically necessary to deprotonate the weakly acidic N-H bond of the electron-deficient aniline.[1][2]
Q3: Can I use weaker bases for coupling reactions with fluorinated anilines?
A3: While strong bases like sodium or potassium tert-butoxide are commonly used, weaker bases can be employed in certain cases, particularly with monophosphine-ligated palladium complexes.[3] The use of weaker bases can be advantageous when working with substrates that are sensitive to strong bases. However, for many challenging couplings involving electron-deficient anilines, a strong base is often essential for achieving good yields.[1][2]
Q4: How can I monitor the progress of my fluorinated aniline coupling reaction?
A4: The progress of the reaction can be effectively monitored using standard analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography-Mass Spectrometry (GC-MS).[4][5] These methods allow you to track the consumption of starting materials and the formation of the desired product over time.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments in a question-and-answer format.
Problem 1: Low or No Conversion of Starting Material
| Possible Cause | Troubleshooting Step |
| Inactive or Poisoned Catalyst | Ensure your palladium precursor and ligand are fresh and have been stored under an inert atmosphere. Consider using a well-defined palladium precatalyst for better reproducibility.[1] Check starting materials and solvents for impurities that could act as catalyst poisons (e.g., sulfur compounds).[5] |
| Insufficiently Active Ligand | For electron-deficient fluorinated anilines, switch to a more electron-rich and sterically hindered biaryl phosphine ligand such as XPhos, RuPhos, or BrettPhos.[1] |
| Inappropriate Base | Use a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) to ensure efficient deprotonation of the aniline.[1][2] |
| Low Reaction Temperature | Gradually increase the reaction temperature. Typical temperatures for Buchwald-Hartwig couplings are between 80-110 °C.[1][6] |
| Poor Solubility | Ensure all reaction components are soluble in the chosen solvent. If solubility is an issue, consider screening alternative anhydrous, degassed solvents like toluene, dioxane, or THF.[7] |
Problem 2: Significant Byproduct Formation (e.g., Hydrodehalogenation, Homocoupling)
| Possible Cause | Troubleshooting Step |
| Reaction Temperature is Too High | Lower the reaction temperature in increments of 5-10 °C.[5] |
| Presence of Oxygen | Ensure the reaction is set up under a strictly inert atmosphere (Argon or Nitrogen) and that all solvents have been properly degassed to prevent homocoupling. |
| Incorrect Ligand-to-Metal Ratio | The optimal ligand-to-palladium ratio can vary. While a 1:1 or 2:1 ratio is common, it may need to be optimized for your specific substrate combination. |
| Water Presence | Use anhydrous solvents and reagents to avoid the formation of phenol or diaryl ether byproducts, especially with weakly nucleophilic anilines. |
Problem 3: Reaction is Sluggish or Stalls
| Possible Cause | Troubleshooting Step |
| Insufficient Catalyst Loading | Increase the catalyst loading. While lower loadings are ideal, challenging couplings may require a higher initial concentration of the active catalyst. |
| Poor Mixing | Ensure vigorous stirring, especially if the base is not fully soluble, to maintain a homogeneous reaction mixture. |
| Catalyst Decomposition | An extra equivalent of ligand relative to the palladium source can sometimes improve catalyst stability. Consider using a more stable precatalyst. |
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination of an Aryl Halide with a Fluorinated Aniline
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: In an oven-dried Schlenk tube or vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the fluorinated aniline (1.2 mmol), a strong base such as sodium tert-butoxide (1.4 mmol), and the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%).[1]
-
Inert Atmosphere: Seal the vessel with a septum, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.[1]
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.[1]
-
Reaction: Place the vessel in a preheated oil bath at 100-110 °C and stir vigorously for 12-24 hours.[1]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.[1]
-
Workup: After the reaction is complete, cool the vessel to room temperature. Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).[1]
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
Below are diagrams illustrating key workflows and logical relationships in the optimization of fluorinated aniline coupling reactions.
Caption: General experimental workflow for Buchwald-Hartwig amination.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Palladium-Catalyzed Arylation of Fluoroalkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. books.rsc.org [books.rsc.org]
stability of the trifluoromethoxy group under different reaction conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with compounds containing the trifluoromethoxy (-OCF3) group.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of the trifluoromethoxy group?
A1: The trifluoromethoxy (-OCF3) group is known for its high thermal and chemical stability.[1] This stability is attributed to the strong carbon-fluorine bonds.[2][3] It is generally resistant to attack by acids, bases, organometallic reagents, and common oxidizing or reducing agents.[1] This robustness makes it a valuable functional group in drug discovery and materials science for enhancing metabolic stability and modulating physicochemical properties.[3][4]
Q2: How does the stability of the trifluoromethoxy group compare to a methoxy or a trifluoromethyl group?
A2: The trifluoromethoxy group is significantly more metabolically stable than a methoxy (-OCH3) group. The electron-withdrawing nature of the fluorine atoms makes the -OCF3 group more resistant to enzymatic breakdown, particularly oxidative demethylation by enzymes like Cytochrome P450.[3][4] Compared to the trifluoromethyl (-CF3) group, the -OCF3 group is also generally considered to have high chemical and metabolic stability.[3][4]
Q3: Is the trifluoromethoxy group stable under common catalytic cross-coupling conditions (e.g., Suzuki, Buchwald-Hartwig)?
A3: Yes, the trifluoromethoxy group is generally stable under the conditions used for many common palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination. Its inertness in these reactions allows for the synthesis of complex molecules where the -OCF3 group is a key substituent.
Q4: Can the trifluoromethoxy group be cleaved?
A4: While highly stable, cleavage of the trifluoromethoxy group is possible under specific and harsh conditions. The critical step for degradation is the cleavage of the C-O bond. While direct cleavage is rare, related trifluoromethyl groups on aromatic rings can undergo hydrolysis to a carboxylic acid under strong basic conditions, suggesting a potential, though challenging, pathway for -OCF3 degradation.[5]
Troubleshooting Guides
Issue 1: Unexpected degradation of my -OCF3 containing compound in a reaction.
-
Symptom: Appearance of unexpected peaks in HPLC, LC-MS, or NMR analysis after a reaction, suggesting degradation of the starting material.
-
Possible Causes & Solutions:
-
Other Labile Functional Groups: Before suspecting -OCF3 cleavage, assess the stability of other functional groups in your molecule (e.g., esters, amides, carbamates) under the reaction conditions. These are often more susceptible to hydrolysis or other transformations.[5]
-
Recommendation: Run control experiments with simpler analogs that lack the -OCF3 group to isolate the source of instability.
-
-
Extreme pH: While generally stable, extremely harsh acidic or basic conditions could potentially lead to degradation.
-
Recommendation: If possible, buffer your reaction to a milder pH. If harsh conditions are necessary, minimize reaction time and temperature.
-
-
Highly Reactive Reagents: Although resistant to many reagents, some highly reactive species might interact with the -OCF3 group or the rest of the molecule.
-
Recommendation: Review the literature for the compatibility of your specific reagents with fluoroalkyl groups.
-
-
Issue 2: Safety concerns when preparing organometallic reagents from aryl-OCF3 compounds.
-
Symptom: Exothermic events or unexpected reactivity during the formation of Grignard or organolithium reagents from aryl halides bearing a trifluoromethoxy group.
-
Possible Cause & Solution:
-
Instability of Trifluoromethyl-Aryl Grignard Reagents: The preparation of Grignard reagents from trifluoromethyl-substituted aryl halides has been associated with highly exothermic decomposition, especially at higher concentrations.[6][7] This can lead to the destruction of the trifluoromethyl group and the formation of metal fluorides, which can be explosive.[6][8] Although this is reported for the -CF3 group, similar caution should be exercised with the -OCF3 group.
-
Data Presentation
Table 1: Qualitative Stability of the Trifluoromethoxy Group under Various Reaction Conditions
| Reaction Condition | Reagent/Environment | Stability of -OCF3 Group | Notes |
| Acidic | Strong mineral acids (e.g., HCl, H2SO4) | Generally Stable | High stability reported under acidic conditions.[1] |
| Basic | Strong bases (e.g., NaOH, KOH) | Generally Stable | While highly stable, related -CF3 groups on phenols can hydrolyze under strong basic conditions.[5] Caution is advised with very harsh conditions. |
| Reductive | Catalytic Hydrogenation (e.g., H2/Pd, Raney Nickel) | Stable | The -OCF3 group is generally not reduced under standard hydrogenation conditions. |
| Hydride Reagents (e.g., LiAlH4, NaBH4) | Stable | Resistant to common hydride reducing agents. | |
| Oxidative | Common Oxidants (e.g., KMnO4, CrO3) | Generally Stable | The group is resistant to many chemical oxidizing agents.[1] |
| Metabolic Oxidation (e.g., Cytochrome P450) | Highly Stable | More stable to metabolic oxidation than -OCH3.[3][4] | |
| Organometallic | Grignard Reagents, Organolithiums | Stable | The group itself is stable, but caution is needed when preparing Grignard reagents of -OCF3 substituted arenes.[6][7] |
| Cross-Coupling | Pd-catalyzed (e.g., Suzuki, Buchwald-Hartwig) | Stable | Compatible with a wide range of Pd-catalyzed cross-coupling reactions. |
| Thermal | High Temperatures | Stable | The -OCF3 group exhibits good thermal stability.[1] |
Experimental Protocols
Protocol 1: General Procedure for Assessing Stability under Acidic and Basic Conditions (Forced Degradation)
-
Stock Solution Preparation: Prepare a stock solution of the test compound containing the -OCF3 group (e.g., 1 mg/mL) in a suitable organic solvent (e.g., acetonitrile or methanol).
-
Stress Conditions:
-
Acidic: Dilute the stock solution with 0.1 M HCl to a final concentration of 50-100 µg/mL.
-
Basic: Dilute the stock solution with 0.1 M NaOH to a final concentration of 50-100 µg/mL.
-
Neutral: Dilute the stock solution with water to the same final concentration as a control.
-
-
Incubation: Incubate the solutions at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24, 48, 72 hours).
-
Sampling and Quenching: At each time point, withdraw an aliquot and neutralize it. For the acidic solution, quench with an equivalent amount of 0.1 M NaOH, and for the basic solution, quench with 0.1 M HCl.
-
Analysis: Analyze the samples by a stability-indicating HPLC method (e.g., with a C18 column and a gradient of water and acetonitrile with 0.1% formic acid) with UV or MS detection.
-
Data Interpretation: Compare the peak area of the parent compound in the stressed samples to the control to determine the percentage of degradation. Identify any new peaks as potential degradants.
Protocol 2: Representative Suzuki-Miyaura Coupling with a Trifluoromethoxy-substituted Aryl Bromide
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the aryl bromide bearing the -OCF3 group (1.0 mmol), the boronic acid or ester (1.2 mmol), a palladium catalyst (e.g., Pd(PPh3)4, 0.03 mmol), and a base (e.g., K2CO3, 2.0 mmol).
-
Solvent Addition: Add a degassed solvent mixture (e.g., 1,4-dioxane and water, 4:1 ratio, 10 mL).
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 2-16 hours), monitoring the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product. The stability of the -OCF3 group can be confirmed by NMR and mass spectrometry of the purified product.
Visualizations
References
- 1. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Buchwald-Hartwig Amination with Electron-Deficient Anilines
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering challenges with Buchwald-Hartwig amination reactions involving electron-deficient anilines. These substrates are notoriously difficult due to their low nucleophilicity, often leading to low yields or failed reactions.
Frequently Asked Questions (FAQs)
Q1: Why are my Buchwald-Hartwig reactions with electron-deficient anilines resulting in low to no product yield?
The primary cause of low yields is the diminished nucleophilicity of the aniline. Electron-withdrawing groups (EWGs) on the aromatic ring decrease the electron density on the nitrogen atom through resonance and inductive effects.[1] This makes the aniline a much weaker nucleophile, leading to sluggish reactions that may require harsh conditions and still not proceed to completion.[1]
Q2: I'm not observing any product formation. What are the first troubleshooting steps I should take?
When a reaction fails completely, it is crucial to systematically evaluate the reaction components and setup. A logical workflow can help pinpoint the issue.
Caption: Troubleshooting workflow for failed Buchwald-Hartwig reactions.
Q3: My reaction is sluggish and stalls before completion. What can I do to drive it to completion?
A stalled reaction often points to catalyst deactivation or insufficient reactivity of the substrates under the chosen conditions. Consider the following:
-
Increase Reaction Temperature: Buchwald-Hartwig aminations often require heating, typically between 80-110 °C.[2]
-
Switch to a More Robust Catalyst System: Use a well-defined, air-stable palladium precatalyst (e.g., a G3 or G4 precatalyst) to ensure consistent generation of the active catalytic species.[1]
-
Ensure Anhydrous Conditions: Water can interfere with the catalytic cycle and should be rigorously excluded from reagents and solvents.[2]
Q4: I am observing significant side product formation, such as hydrodehalogenation. How can this be minimized?
Hydrodehalogenation, the replacement of the halide with a hydrogen atom, can be a competing side reaction, especially with electron-poor aryl halides.[2] To minimize this:
-
Optimize the Base: The choice of base is critical. While strong bases are often necessary, they can sometimes promote side reactions. Screening different bases may be required.
-
Use a More Active Catalyst: A more efficient catalyst can promote the desired C-N bond formation at a faster rate than the competing side reactions.
Troubleshooting Guide
Issue 1: Low or No Conversion
| Potential Cause | Recommended Solution |
| Poor Nucleophilicity of Aniline | Employ bulky, electron-rich phosphine ligands such as XPhos, BrettPhos, or RuPhos to accelerate the key steps of the catalytic cycle.[1] Alternatively, N-Heterocyclic Carbene (NHC) ligands can offer superior stability and activity.[1] |
| Inefficient Catalyst Activation | Use a well-defined palladium precatalyst (e.g., XPhos Pd G3) for more reproducible and higher-yielding reactions compared to generating the catalyst in situ.[1] |
| Inappropriate Base | A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) is often essential to deprotonate the weakly acidic N-H bond of the electron-deficient aniline.[1] |
| Catalyst Deactivation | Ensure a strictly inert atmosphere using techniques like freeze-pump-thaw degassing or working in a glovebox to exclude oxygen, which can deactivate palladium catalysts.[1] |
| Poor Substrate Solubility | Test a variety of anhydrous, degassed solvents. Common choices include toluene, dioxane, THF, and t-BuOH.[3][4] Avoid chlorinated solvents, acetonitrile, or pyridine as they can inhibit the reaction.[3] |
Issue 2: Reaction Stalls or is Sluggish
| Potential Cause | Recommended Solution |
| Catalyst Decomposition | The catalyst may not be stable over long reaction times at elevated temperatures. Consider a higher catalyst loading or a more robust precatalyst.[2] |
| Product Inhibition | The product formed might be coordinating to the palladium center and inhibiting catalysis. Trying a different solvent to improve product solubility could minimize this effect.[2] |
| Insufficient Temperature | Gradually increase the reaction temperature. Many Buchwald-Hartwig reactions require temperatures in the range of 80-110 °C to proceed efficiently.[2] |
Experimental Protocols
General Procedure for Buchwald-Hartwig Amination of an Aryl Halide with an Electron-Deficient Aniline
This protocol provides a starting point and may require optimization for specific substrates.
Materials and Reagents:
-
Aryl halide (1.0 mmol)
-
Electron-deficient aniline (1.2 mmol)
-
Palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)[1]
-
Strong base (e.g., Sodium tert-butoxide, 1.4 mmol)[1]
-
Anhydrous, degassed solvent (e.g., Toluene, 5 mL)[1]
-
Oven-dried Schlenk tube or reaction vial with a magnetic stir bar
Procedure:
-
Reaction Setup: In a glovebox or under a positive flow of inert gas, add the aryl halide, electron-deficient aniline, base, and palladium precatalyst to the Schlenk tube.[1][5]
-
Inert Atmosphere: Seal the vessel with a septum, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.[1]
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.[1][5]
-
Reaction Conditions: Place the vessel in a preheated oil bath at 100-110 °C and stir vigorously for 12-24 hours.[1]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.[1][5]
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.[6]
Caption: Experimental workflow for Buchwald-Hartwig amination.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Production of 2-Fluoro-4-(trifluoromethoxy)aniline
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 2-Fluoro-4-(trifluoromethoxy)aniline.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials and general synthetic route for this compound?
The synthesis of this compound typically starts from 1,3-difluoro-4-nitrobenzene or a related precursor. A common route involves a nucleophilic aromatic substitution (SNAr) reaction to introduce the trifluoromethoxy group, followed by the reduction of the nitro group to an amine.
Q2: What are the potential impurities I might encounter during the synthesis?
Several impurities can arise depending on the specific reaction conditions. These can be broadly categorized as:
-
Process-Related Impurities: Unreacted starting materials, residual solvents, and reagents.
-
By-products: Isomeric anilines, products of incomplete reactions, and over-fluorinated or under-fluorinated species.
-
Degradation Products: Oxidation or polymerization products formed during the reaction or work-up.
Q3: My reaction yield is consistently low. What are the possible causes?
Low yields can be attributed to several factors:
-
Incomplete reaction: The reaction time may be too short, or the temperature may be too low.
-
Side reactions: Formation of by-products can consume the starting material.
-
Sub-optimal reagents: The quality of reagents, especially the trifluoromethoxide source, is crucial.
-
Poor work-up and purification: Product loss during extraction, washing, or chromatography can significantly reduce the isolated yield.
Q4: I am observing an unexpected peak in my HPLC/GC analysis. How can I identify it?
Identifying unknown peaks requires a combination of analytical techniques. Mass spectrometry (GC-MS or LC-MS) can provide the molecular weight of the impurity. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 19F NMR, is highly effective for identifying fluorine-containing impurities. Comparing the retention time and spectral data with known potential impurities can lead to its identification.
Troubleshooting Guides
This section provides solutions to specific problems that may be encountered during the synthesis of this compound.
Issue 1: Presence of Isomeric Impurities
Symptom: Multiple peaks with the same mass-to-charge ratio (m/z) are observed in the mass spectrum, and the NMR spectrum shows unexpected signals.
Possible Causes:
-
Non-regioselective reaction: The substitution or reduction steps may not be completely regioselective, leading to the formation of isomers.
-
Isomeric starting materials: The starting material may contain isomeric impurities that are carried through the synthesis.
Solutions:
-
Optimize reaction conditions: Adjust the reaction temperature, solvent, and catalyst to improve regioselectivity.
-
Purify starting materials: Ensure the purity of the starting materials before use.
-
Chromatographic purification: Utilize high-performance liquid chromatography (HPLC) or column chromatography with an appropriate stationary and mobile phase to separate the isomers.
Issue 2: Incomplete Reduction of the Nitro Group
Symptom: The presence of a nitro-containing intermediate is detected by analytical methods (e.g., a peak corresponding to the molecular weight of the nitro-intermediate in MS).
Possible Causes:
-
Insufficient reducing agent: The amount of reducing agent used is not enough to convert all of the nitro-intermediate.
-
Catalyst deactivation: The hydrogenation catalyst (if used) may be poisoned or deactivated.
-
Short reaction time: The reaction may not have been allowed to proceed to completion.
Solutions:
-
Increase the amount of reducing agent: Use a larger excess of the reducing agent.
-
Use fresh catalyst: Ensure the catalyst is active.
-
Extend reaction time: Monitor the reaction progress using TLC or HPLC and ensure it goes to completion.
Data Presentation
Table 1: Common Impurities in this compound Synthesis
| Impurity Name | Chemical Structure | Potential Source |
| 1,3-Difluoro-4-nitrobenzene | C₆H₃F₂NO₂ | Unreacted starting material |
| 2-Fluoro-4-(trifluoromethoxy)nitrobenzene | C₇H₃F₄NO₃ | Incomplete reduction |
| 4-Fluoro-2-(trifluoromethoxy)aniline | C₇H₅F₄NO | Isomeric by-product |
| Anisole | C₇H₈O | Potential starting material impurity |
| Trifluoromethoxybenzene | C₇H₅F₃O | By-product from side reactions |
Table 2: Recommended Analytical Conditions for Purity Assessment
| Technique | Column/Stationary Phase | Mobile Phase/Carrier Gas | Detector |
| HPLC | C18 reverse-phase (5 µm, 4.6 x 250 mm) | Acetonitrile/Water gradient | UV (254 nm) |
| GC-MS | DB-5ms (30 m x 0.25 mm, 0.25 µm) | Helium | Mass Spectrometer |
| ¹⁹F NMR | - | CDCl₃ | - |
Experimental Protocols
Protocol 1: HPLC Method for Purity Analysis
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 10 mL of acetonitrile.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 5 µm particle size, 4.6 mm internal diameter, 250 mm length).
-
Mobile Phase: A gradient of acetonitrile and water. A typical gradient could be starting from 50% acetonitrile and increasing to 95% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV detection at 254 nm.
-
Analysis: Integrate the peak areas to determine the relative purity and quantify impurities against a reference standard if available.
Protocol 2: GC-MS Method for Impurity Identification
-
Sample Preparation: Dissolve a small amount of the sample in a volatile solvent like dichloromethane or ethyl acetate.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Injector Temperature: 250°C.
-
Ionization Mode: Electron Ionization (EI).
-
Data Analysis: Analyze the mass spectrum of each eluting peak to determine its molecular weight and fragmentation pattern for identification.
Mandatory Visualization
Caption: Synthetic pathway for this compound.
scale-up considerations for the synthesis of 2-Fluoro-4-(trifluoromethoxy)aniline
Welcome to the technical support center for the synthesis of 2-Fluoro-4-(trifluoromethoxy)aniline. This guide is designed to assist researchers, scientists, and drug development professionals in successfully scaling up the synthesis of this important chemical intermediate. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your scale-up activities.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, categorized by the synthetic route.
Route 1: Buchwald-Hartwig Amination of 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene
This synthetic approach involves the palladium-catalyzed coupling of an aryl halide with an ammonia equivalent.
Issue 1: Low or No Product Conversion
-
Symptoms: TLC or LC-MS analysis shows primarily starting material (1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene) remaining.
-
Possible Causes & Solutions:
| Cause | Solution |
| Inactive Catalyst | Ensure the palladium precatalyst and ligand are handled under an inert atmosphere (e.g., nitrogen or argon) to prevent deactivation. Use freshly opened or properly stored reagents. |
| Inappropriate Ligand | The choice of phosphine ligand is critical. For electron-deficient aryl halides, bulky, electron-rich ligands such as t-BuBrettPhos or Josiphos may be effective. Screen a panel of ligands to find the optimal one for this specific substrate. |
| Base Incompatibility | Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. However, the solubility of inorganic bases can be an issue at scale. Consider using a soluble organic base like DBU in combination with a salt additive (e.g., NaTFA) to create a homogeneous reaction mixture, which can improve reproducibility and ease of scale-up.[1] |
| Low Reaction Temperature | While some Buchwald-Hartwig reactions proceed at room temperature, others require heating. Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS. |
Issue 2: Formation of Side Products (e.g., Hydrodehalogenation)
-
Symptoms: GC-MS or LC-MS analysis reveals the presence of 1-fluoro-3-(trifluoromethoxy)benzene.
-
Possible Causes & Solutions:
| Cause | Solution |
| Excessive Reaction Temperature or Time | Prolonged heating can lead to decomposition of the catalyst and side reactions. Optimize the reaction time and temperature to maximize product formation while minimizing byproduct generation. |
| Presence of Water | Water can interfere with the catalytic cycle. Ensure all reagents and solvents are anhydrous. Oven-dry glassware and use proper inert atmosphere techniques.[2] |
Route 2: Reduction of 2-Fluoro-4-(trifluoromethoxy)nitrobenzene
This route involves the reduction of a nitro group to an amine.
Issue 1: Incomplete Reduction
-
Symptoms: Analysis shows the presence of starting material or intermediate nitroso or hydroxylamine species.
-
Possible Causes & Solutions:
| Cause | Solution |
| Insufficient Reducing Agent | Ensure the stoichiometry of the reducing agent (e.g., Fe/HCl, H₂/Pd/C) is adequate for the scale of the reaction. For catalytic hydrogenation, ensure sufficient hydrogen pressure and catalyst loading. |
| Catalyst Poisoning (for catalytic hydrogenation) | The starting material or solvent may contain impurities that poison the catalyst. Use high-purity starting materials and solvents. If catalyst poisoning is suspected, consider a pre-treatment of the starting material or using a more robust catalyst. |
| Poor Mass Transfer (for heterogeneous reactions) | In large-scale reactions, efficient stirring is crucial to ensure good contact between the substrate and the solid-supported catalyst or metal reductant. |
Issue 2: Over-reduction or Side Reactions
-
Symptoms: Formation of de-fluorinated or other unexpected byproducts.
-
Possible Causes & Solutions:
| Cause | Solution |
| Harsh Reaction Conditions | Very high temperatures or pressures, or highly active catalysts, can sometimes lead to undesired side reactions. Optimize the reaction conditions to be as mild as possible while still achieving complete conversion. |
| Incompatible Functional Groups | If other reducible functional groups are present in the molecule, they may also react. Choose a reducing agent with appropriate chemoselectivity. For example, iron in acidic media is often a mild and selective choice for nitro group reductions.[3] |
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is more suitable for large-scale production?
A1: Both routes are viable for scale-up, but the choice depends on factors like raw material cost and availability, process safety, and waste management. The reduction of a nitro compound is a classic and often cost-effective transformation in industrial settings.[4] Buchwald-Hartwig amination offers a more direct route if the corresponding aryl halide is readily available and can sometimes be performed under milder conditions.[5]
Q2: What are the key safety considerations for these syntheses at scale?
A2: For the Buchwald-Hartwig amination , handling pyrophoric bases like NaOtBu requires careful engineering controls. The use of flammable solvents also necessitates appropriate safety measures. For the reduction of the nitro group , catalytic hydrogenation with H₂ gas requires specialized high-pressure reactors and careful monitoring to prevent explosions. The reduction with metals like iron can be exothermic and may require controlled addition of reagents and efficient cooling.
Q3: How can I purify the final product, this compound, at a large scale?
A3: At a large scale, distillation is often the preferred method for purifying liquid products. Given the expected boiling point, vacuum distillation would likely be necessary to prevent thermal decomposition. Crystallization of a salt form (e.g., hydrochloride) is another common industrial purification technique for anilines.
Q4: What are typical yields and purity I can expect?
Experimental Protocols
Protocol 1: Buchwald-Hartwig Amination
This protocol is a general guideline based on established methods for palladium-catalyzed amination.[6]
-
Reaction Setup: To an oven-dried flask equipped with a magnetic stir bar, add 1-bromo-2-fluoro-4-(trifluoromethoxy)benzene (1.0 equiv.), a suitable palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a phosphine ligand (e.g., Xantphos, 2-4 mol%).
-
Addition of Base and Ammonia Source: Add a strong base (e.g., sodium tert-butoxide, 1.5 equiv.). The ammonia source can be a solution of ammonia in an organic solvent or an ammonia surrogate.
-
Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction Conditions: Stir the reaction mixture under an inert atmosphere (nitrogen or argon) at a temperature ranging from room temperature to 110 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture, quench with water, and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or vacuum distillation.
Protocol 2: Nitro Group Reduction
This protocol is a general method based on the reduction of aromatic nitro compounds.[7][8]
-
Reaction Setup: In a round-bottom flask, dissolve 2-fluoro-4-(trifluoromethoxy)nitrobenzene (1.0 equiv.) in a suitable solvent (e.g., ethanol, methanol, or acetic acid).
-
Catalytic Hydrogenation Method:
-
Add a palladium on carbon catalyst (Pd/C, 5-10 wt%).
-
Place the reaction vessel in a hydrogenation apparatus.
-
Purge the system with hydrogen gas and then maintain a positive pressure of hydrogen (typically 1-4 atm).
-
Stir the mixture vigorously at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Filter the reaction mixture through a pad of celite to remove the catalyst and wash with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Metal/Acid Method:
-
Add iron powder (3-5 equiv.) to the solution of the nitro compound.
-
Add a solution of hydrochloric acid or ammonium chloride.
-
Heat the reaction mixture (e.g., to 50-80 °C) and stir until the reaction is complete.
-
Cool the mixture, neutralize with a base (e.g., sodium carbonate), and filter to remove iron salts.
-
Extract the product with an organic solvent.
-
Dry the organic layer and concentrate to give the crude product.
-
-
Purification: Purify the crude aniline by vacuum distillation or other suitable methods.
Data Presentation
Table 1: Comparison of Synthetic Routes
| Parameter | Buchwald-Hartwig Amination | Nitro Group Reduction |
| Starting Material | 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene | 2-Fluoro-4-(trifluoromethoxy)nitrobenzene |
| Key Reagents | Palladium catalyst, phosphine ligand, strong base | Reducing agent (e.g., H₂/Pd/C, Fe/HCl) |
| Typical Solvents | Toluene, Dioxane | Ethanol, Methanol, Acetic Acid |
| Temperature Range | 25 - 110 °C | 25 - 80 °C |
| Potential Byproducts | Hydrodehalogenated arene, diarylamine | Nitroso, hydroxylamine intermediates |
| Scale-up Considerations | Cost of catalyst and ligand, handling of air-sensitive reagents, homogeneous vs. heterogeneous base | Handling of H₂ gas under pressure, exothermicity of reduction, waste disposal of metal salts |
Visualizations
Experimental Workflow: Synthesis of this compound
Caption: Synthetic routes to this compound.
Troubleshooting Logic for Low Yield in Buchwald-Hartwig Amination
Caption: Troubleshooting workflow for low yield in amination.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Scale-Up Guide: Buchwald-Hartwig Amination [sigmaaldrich.com]
- 3. youtube.com [youtube.com]
- 4. The nitro to amine reduction: from millions of tons to single molecule studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
handling and storage recommendations for 2-Fluoro-4-(trifluoromethoxy)aniline
This technical support center provides researchers, scientists, and drug development professionals with essential information for the handling, storage, and use of 2-Fluoro-4-(trifluoromethoxy)aniline. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist with your experiments.
Frequently Asked Questions (FAQs)
1. What are the recommended storage conditions for this compound?
To ensure the long-term stability and purity of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1] For extended storage, refrigeration at 2-8°C is recommended. The compound should be protected from light and moisture to prevent degradation.
2. The this compound I received has a slight yellow or brownish tint. Is it still usable?
The development of a yellow or brownish color in aniline derivatives is a common sign of oxidation due to exposure to air and light. While minor discoloration may not significantly affect the outcome of all experiments, it does indicate the presence of impurities. For sensitive applications, such as in pharmaceutical development, using a pure, colorless to light yellow sample is crucial. It is advisable to assess the purity of the discolored material using analytical techniques like TLC, HPLC, or NMR before use. If significant impurities are detected, purification via recrystallization or column chromatography may be necessary.
3. What are the common incompatibilities of this compound?
This compound is incompatible with strong oxidizing agents, strong acids, and acid chlorides. Contact with these substances should be avoided as it can lead to vigorous and potentially hazardous reactions, as well as degradation of the compound.
4. In which solvents is this compound soluble?
Generally, aniline derivatives with fluorinated groups exhibit limited solubility in polar solvents like water due to the hydrophobic nature of the trifluoromethyl group. They are typically more soluble in non-polar organic solvents such as toluene, hexane, and other common organic solvents. For specific applications, it is always recommended to perform a small-scale solubility test with the solvent system you intend to use.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving this compound.
Low or No Yield in Cross-Coupling Reactions (e.g., Suzuki or Buchwald-Hartwig)
Possible Cause 1: Degraded Starting Material
-
Symptom: The this compound appears discolored (yellow or brown).
-
Solution: Assess the purity of the aniline starting material by TLC or another analytical method. If impurities are present, consider purifying the material before use. Always use freshly opened or properly stored material for best results.
Possible Cause 2: Inactive Catalyst
-
Symptom: The reaction does not proceed, even with pure starting materials.
-
Solution: Ensure the palladium catalyst and ligands are not degraded. Use fresh catalyst and ligands, and consider using a pre-catalyst. Ensure the reaction is set up under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst deactivation.
Possible Cause 3: Suboptimal Reaction Conditions
-
Symptom: The reaction is sluggish or incomplete.
-
Solution: The choice of base, solvent, and temperature is critical for the success of cross-coupling reactions. For Suzuki-Miyaura coupling, common bases include potassium carbonate or cesium carbonate in a solvent mixture like toluene/dioxane/water. For Buchwald-Hartwig amination, a strong, non-nucleophilic base like sodium tert-butoxide is often used in an anhydrous solvent such as toluene or dioxane. Optimization of these parameters may be necessary for your specific substrate.
Formation of Unexpected Side Products
Possible Cause 1: Instability of Starting Material
-
Symptom: Multiple spots are observed on the TLC plate of the reaction mixture that do not correspond to the starting material or the desired product.
-
Solution: The instability of the aniline derivative can lead to the formation of impurities that may participate in side reactions. Ensure the purity of your starting material. Degradation can occur under strongly acidic or basic conditions, so consider the compatibility of your reaction conditions with the aniline.
Possible Cause 2: Competing Reactions
-
Symptom: The isolated product has a different molecular weight or spectroscopic profile than expected.
-
Solution: In some cases, the fluorine atom at the ortho position can undergo nucleophilic aromatic substitution, leading to the formation of bicyclic or other heterocyclic products, especially if the reaction conditions are harsh or if there are nucleophilic species present.[2] Carefully analyze the reaction byproducts to understand the competing reaction pathways. Adjusting the reaction temperature, catalyst, or ligand may help to favor the desired reaction.
Data Presentation
Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 123572-58-7 |
| Molecular Formula | C₇H₅F₄NO |
| Molecular Weight | 195.12 g/mol [3] |
| Appearance | Colorless to light yellow liquid or solid |
| Boiling Point | 161.4 ± 35.0 °C at 760 mmHg[3] |
| Density | ~1.32 g/mL |
Representative Aerobic Biodegradation Rates of Fluoroanilines
| Compound | Maximum Specific Degradation Rate (mg FA / g VSS h) |
| 4-Fluoroaniline (4-FA) | 22.48 ± 0.55 |
| 2,4-Difluoroaniline (2,4-DFA) | 15.27 ± 2.04 |
| 2,3,4-Trifluoroaniline (2,3,4-TFA) | 8.84 ± 0.93 |
Data adapted from studies on the aerobic degradation of fluoroanilines.
Experimental Protocols
A detailed experimental protocol for a common reaction involving an aniline derivative is provided below as a reference.
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of an aryl halide with an arylboronic acid.
Materials:
-
This compound (or a halogenated derivative)
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent (e.g., toluene, 1,4-dioxane, or a mixture with water)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a reaction vessel, combine the halogenated derivative of this compound (1.0 eq), the arylboronic acid (1.1 - 1.5 eq), and the base (2.0 - 3.0 eq).
-
Add the palladium catalyst (typically 1-5 mol%).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent(s) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous workup by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Troubleshooting workflow for low reaction yield.
Caption: Recommended handling and storage workflow.
References
Validation & Comparative
A Comparative Guide to 2-Fluoro-4-(trifluoromethoxy)aniline and 2-Fluoro-4-(trifluoromethyl)aniline for Researchers and Drug Development Professionals
An Objective Comparison of Physicochemical Properties, Reactivity, and Metabolic Stability Supported by Experimental Data and Protocols
In the landscape of medicinal chemistry and drug development, the strategic incorporation of fluorine-containing functional groups is a cornerstone for optimizing the pharmacological profile of lead compounds. Among the most impactful are the trifluoromethoxy (-OCF3) and trifluoromethyl (-CF3) moieties, known for their ability to modulate key drug-like properties. This guide provides a comprehensive comparison of two structurally related aniline building blocks: 2-Fluoro-4-(trifluoromethoxy)aniline and 2-Fluoro-4-(trifluoromethyl)aniline. This analysis is intended to assist researchers, scientists, and drug development professionals in selecting the appropriate building block for their specific synthetic and therapeutic goals.
Physicochemical Properties: A Tale of Two Electron-Withdrawing Groups
The seemingly subtle difference of an oxygen atom between the trifluoromethoxy and trifluoromethyl groups imparts distinct electronic and physical characteristics to the parent aniline molecule. These differences can have profound effects on a drug candidate's lipophilicity, acidity/basicity (pKa), and overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
| Property | This compound | 2-Fluoro-4-(trifluoromethyl)aniline |
| Molecular Formula | C₇H₅F₄NO | C₇H₅F₄N |
| Molecular Weight | 195.11 g/mol [1] | 179.11 g/mol |
| Calculated LogP | 2.6[1] | 2.3065 |
| Predicted pKa | ~2.5-3.0 | ~2.8-3.3 |
| Boiling Point | Not available | 55 °C at 0.3 Torr |
| Density | Not available | 1.383 g/cm³ (predicted) |
Lipophilicity (LogP): The trifluoromethoxy group is generally considered more lipophilic than the trifluoromethyl group.[2] This is reflected in the higher calculated LogP value for this compound. This increased lipophilicity can enhance membrane permeability and, consequently, oral bioavailability.[3]
Reactivity in Key Synthetic Transformations
The electronic and steric differences between the -OCF3 and -CF3 groups also influence the reactivity of the aniline in common synthetic transformations crucial for drug development, such as amide bond formation and palladium-catalyzed cross-coupling reactions.
Amide Bond Formation (Acylation)
The nucleophilicity of the aniline nitrogen is a key determinant in acylation reactions. Due to the strong electron-withdrawing nature of both the -OCF3 and -CF3 groups, both anilines are significantly less nucleophilic than unsubstituted aniline, making amide bond formation more challenging.
Comparative Reactivity: Given the slightly stronger electron-withdrawing effect of the -OCF3 group, it is anticipated that this compound would be slightly less reactive in acylation reactions compared to 2-fluoro-4-(trifluoromethyl)aniline under identical conditions.
Experimental Protocol: General Procedure for Amide Bond Formation with Electron-Deficient Anilines
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Carboxylic acid (1.0 equiv)
-
This compound or 2-Fluoro-4-(trifluoromethyl)aniline (1.0 equiv)
-
Coupling agent (e.g., HATU, HBTU) (1.1 equiv)
-
Organic base (e.g., DIPEA, triethylamine) (2.0 equiv)
-
Anhydrous aprotic solvent (e.g., DMF, DCM)
Procedure:
-
To a solution of the carboxylic acid in the anhydrous solvent, add the coupling agent and the organic base.
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the aniline derivative to the reaction mixture.
-
Stir the reaction at room temperature or elevated temperature (e.g., 50 °C) until completion, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with aqueous acid (e.g., 1N HCl), saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
DOT script for the Acylation Workflow
Caption: General workflow for amide bond formation.
Suzuki-Miyaura Cross-Coupling
The 2-fluoro substituent in both anilines provides a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of various aryl or heteroaryl groups. The electronic nature of the substituents on the aniline ring can influence the efficiency of the oxidative addition step in the catalytic cycle.
Comparative Reactivity: The electron-withdrawing nature of both the -OCF3 and -CF3 groups can make the oxidative addition of the C-F bond to the palladium catalyst more challenging compared to less electron-poor substrates. However, the 2-fluoro substituent is the primary site for this reaction. The subtle electronic differences between the -OCF3 and -CF3 groups at the 4-position are less likely to have a dramatic impact on the reactivity at the 2-position in this context, though minor differences in reaction kinetics may be observed.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of 2-Fluoroanilines
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound or 2-Fluoro-4-(trifluoromethyl)aniline (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 equiv)
-
Anhydrous solvent (e.g., dioxane, toluene, DME)
-
Water (if using a two-phase system)
Procedure:
-
To a reaction vessel, add the 2-fluoroaniline derivative, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent(s).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with an organic solvent.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography.
DOT script for the Suzuki-Miyaura Coupling Workflow
Caption: General workflow for Suzuki-Miyaura cross-coupling.
Metabolic Stability: Blocking Metabolic Hotspots
A primary reason for incorporating fluorinated groups into drug candidates is to enhance metabolic stability. The strong carbon-fluorine bond is resistant to cleavage by metabolic enzymes, particularly cytochrome P450s.
Comparative Stability:
-
Trifluoromethyl Group (-CF3): This group is exceptionally stable towards metabolic degradation and can effectively block oxidative metabolism at the site of attachment.[2]
-
Trifluoromethoxy Group (-OCF3): The -OCF3 group is also generally resistant to metabolic breakdown, contributing to longer drug half-lives.[3] However, there have been some reports of O-dealkylation, although this is not a common metabolic pathway. In a study on the metabolism of 4-trifluoromethoxyaniline, the trifluoromethoxy-substituent appeared to be metabolically stable with no evidence of O-detrifluoromethylation.
In general, both groups are expected to significantly increase the metabolic stability of the aniline ring compared to non-fluorinated or less fluorinated analogues. A direct comparative in vitro metabolic stability study of this compound and 2-fluoro-4-(trifluoromethyl)aniline would be necessary to definitively determine which imparts greater stability, but both are excellent choices for blocking metabolism at the 4-position.
Experimental Protocol: General In Vitro Metabolic Stability Assay using Liver Microsomes
This protocol provides a general framework for assessing metabolic stability.
Materials:
-
Test compound (this compound or 2-Fluoro-4-(trifluoromethyl)aniline)
-
Pooled liver microsomes (human, rat, etc.)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching)
-
Internal standard for LC-MS analysis
Procedure:
-
Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).
-
In a microcentrifuge tube or 96-well plate, pre-incubate the liver microsomes in phosphate buffer at 37 °C.
-
Initiate the metabolic reaction by adding the test compound (final concentration typically 1 µM) and the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Plot the natural logarithm of the percentage of parent compound remaining versus time to determine the half-life (t₁/₂) and intrinsic clearance (CLint).
DOT script for the Metabolic Stability Assay Workflow
Caption: General workflow for an in vitro metabolic stability assay.
Conclusion
Both this compound and 2-Fluoro-4-(trifluoromethyl)aniline are valuable building blocks for drug discovery, offering enhanced metabolic stability and serving as versatile intermediates for further synthetic elaboration. The choice between the two will depend on the specific design strategy for the target molecule.
-
Choose this compound when a higher degree of lipophilicity is desired, which may improve membrane permeability and oral absorption.
-
Choose 2-Fluoro-4-(trifluoromethyl)aniline when a slightly higher basicity (and potentially nucleophilicity) is preferred, or if the synthetic route to the trifluoromethyl analogue is more facile or cost-effective.
Ultimately, empirical testing of both analogues in the context of the target molecule is recommended to determine the optimal choice for achieving the desired balance of physicochemical properties, biological activity, and pharmacokinetic profile.
References
A Comparative Analysis of the Reactivity of Substituted Anilines: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the intricate reactivity of substituted anilines is paramount for designing novel synthetic pathways and developing new chemical entities. This guide provides an objective comparison of the performance of various substituted anilines in common chemical transformations, supported by experimental data and detailed protocols.
The reactivity of the aniline ring is profoundly influenced by the nature and position of its substituents. These modifications alter the electron density of the aromatic system and the nucleophilicity of the amino group, thereby dictating the rate and regioselectivity of chemical reactions. This comparative analysis delves into the electronic and steric effects of substituents on the reactivity of anilines, with a focus on electrophilic aromatic substitution and acylation reactions.
Quantitative Analysis of Aniline Basicity and Reactivity
The basicity of a substituted aniline, a key indicator of its nucleophilicity and reactivity, is quantified by the pKa of its conjugate acid (anilinium ion). Electron-donating groups (EDGs) increase the electron density on the nitrogen atom, making the aniline more basic (higher pKa), while electron-withdrawing groups (EWGs) decrease the electron density, resulting in a less basic and less reactive aniline (lower pKa).
The Hammett equation provides a quantitative correlation between the electronic properties of a substituent and the reactivity of the aniline derivative. The equation, log(k/k₀) = ρσ, relates the logarithm of the ratio of the rate constant for the substituted aniline (k) to the unsubstituted aniline (k₀) to the substituent constant (σ) and the reaction constant (ρ). The sign and magnitude of the reaction constant (ρ) offer insights into the nature of the reaction's transition state.
Table 1: pKa Values and Hammett Constants for para-Substituted Anilines
| Substituent (para-) | Hammett Constant (σp) | pKa of Conjugate Acid |
| -OCH₃ | -0.27 | 5.34 |
| -CH₃ | -0.17 | 5.08 |
| -H | 0.00 | 4.60 |
| -Cl | 0.23 | 3.98 |
| -Br | 0.23 | 3.91 |
| -CN | 0.66 | 1.74 |
| -NO₂ | 0.78 | 1.00 |
Data compiled from various sources.
Comparative Kinetics of Electrophilic Aromatic Substitution
To illustrate the impact of substituents on reaction rates, the following table summarizes kinetic data for the bromination of various substituted anilines. The reaction rates are highly dependent on the electronic nature of the substituent.
Table 2: Relative Rate Constants for the Bromination of Substituted Anilines
| Substituent | Relative Rate Constant (k/k_aniline) |
| p-OCH₃ | 1.2 x 10¹⁰ |
| p-CH₃ | 3.6 x 10⁶ |
| H | 1 |
| p-Cl | 0.033 |
| p-Br | 0.030 |
| m-NO₂ | 6.1 x 10⁻⁸ |
Note: These are representative relative rates and can vary with reaction conditions.
Experimental Protocols
General Procedure for the Acylation of a Substituted Aniline
This protocol describes the synthesis of an acetanilide from a substituted aniline using acetic anhydride.
Materials:
-
Substituted aniline (e.g., p-chloroaniline)
-
Acetic anhydride
-
Glacial acetic acid
-
Sodium acetate
-
Hydrochloric acid
-
Distilled water
-
Ethanol (for recrystallization)
-
Erlenmeyer flask
-
Beaker
-
Büchner funnel and flask
-
Heating mantle or hot plate
-
Stirring bar
Procedure:
-
In a 100 mL Erlenmeyer flask, dissolve the substituted aniline (e.g., 1.0 g of p-chloroaniline) in 20 mL of a 1:1 mixture of glacial acetic acid and water.
-
To this solution, add a solution of sodium acetate (1.5 g) in 10 mL of water.
-
Cool the mixture in an ice bath and slowly add acetic anhydride (1.2 mL) with constant stirring.
-
After the addition is complete, remove the flask from the ice bath and allow it to warm to room temperature while stirring for an additional 30 minutes.
-
Pour the reaction mixture into 100 mL of ice-cold water with vigorous stirring to precipitate the product.
-
Collect the crude acetanilide derivative by vacuum filtration using a Büchner funnel and wash the solid with cold water.
-
Recrystallize the crude product from an appropriate solvent, such as ethanol-water, to obtain the pure N-acetylated product.
-
Dry the purified crystals and determine the yield and melting point.
Kinetic Study of the Bromination of a Substituted Aniline
This protocol outlines a method for determining the rate of bromination of a substituted aniline using a spectrophotometer.
Materials:
-
Substituted aniline (e.g., p-toluidine)
-
Bromine solution of known concentration
-
Potassium bromide
-
Sulfuric acid
-
Sodium thiosulfate solution (standardized)
-
Potassium iodide
-
Starch indicator solution
-
Spectrophotometer
-
Thermostatted water bath
-
Stopwatch
-
Volumetric flasks and pipettes
Procedure:
-
Prepare stock solutions of the substituted aniline, bromine in potassium bromide, and sulfuric acid in a suitable solvent (e.g., aqueous acetic acid).
-
Equilibrate the reactant solutions to the desired reaction temperature in a thermostatted water bath.
-
To initiate the reaction, rapidly mix known volumes of the aniline and bromine solutions in a reaction vessel. Start the stopwatch simultaneously.
-
At timed intervals, withdraw aliquots of the reaction mixture and quench the reaction by adding an excess of a solution that will consume the unreacted bromine (e.g., a solution of sodium thiosulfate or allyl alcohol).
-
Alternatively, monitor the disappearance of bromine in real-time by following the decrease in absorbance at a specific wavelength using a spectrophotometer.
-
For the quenching method, determine the concentration of unreacted bromine in each aliquot by iodometric titration. Add potassium iodide to the quenched solution to liberate iodine, which is then titrated with a standardized sodium thiosulfate solution using starch as an indicator.
-
Plot the concentration of the substituted aniline or bromine versus time.
-
From the plot, determine the initial rate of the reaction. By varying the initial concentrations of the reactants, the order of the reaction with respect to each component and the rate constant can be determined.
Visualizing Reaction Mechanisms and Workflows
Signaling Pathway: Electrophilic Bromination of Aniline
The following diagram illustrates the mechanism of electrophilic bromination of aniline, a classic example of an electrophilic aromatic substitution reaction. The amino group is a strong activating group, directing the incoming electrophile to the ortho and para positions.
Caption: Mechanism of electrophilic bromination of aniline.
Experimental Workflow: Kinetic Analysis of a Substituted Aniline Reaction
This diagram outlines a typical workflow for studying the kinetics of a reaction involving a substituted aniline.
Caption: General workflow for a kinetic study.
This guide provides a foundational understanding of the factors governing the reactivity of substituted anilines. For more in-depth analysis, researchers are encouraged to consult the primary literature and consider the specific conditions of their reactions.
The Fluorine Factor: A Comparative Analysis of the Biological Activity of Fluorinated and Non-Fluorinated Aniline Derivatives
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Preclinical Compound Performance
The strategic incorporation of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry to enhance pharmacological properties. This guide provides a detailed comparison of the biological activities of compounds derived from fluorinated versus non-fluorinated anilines, focusing on their anticancer and antimicrobial properties. By presenting quantitative data from head-to-head studies, detailed experimental protocols, and visualizations of relevant signaling pathways, this document aims to provide a comprehensive resource for researchers in drug discovery and development.
The Impact of Fluorination on Biological Activity
Aniline and its derivatives are versatile scaffolds for developing a wide range of biologically active compounds. The introduction of fluorine atoms can significantly modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to target proteins, thereby influencing its overall biological activity.
Anticancer Activity: A Comparative Overview
Anilinoquinazoline derivatives are a prominent class of compounds that have been extensively investigated for their anticancer properties, often by targeting key signaling pathways involved in cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathways.[1]
In Vitro Anticancer Activity of Anilinoquinazoline Derivatives
The following table summarizes the in vitro cytotoxic activity of representative fluorinated and non-fluorinated anilinoquinazoline derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound ID | Aniline Moiety | Target Cell Line | IC50 (µM) | Reference |
| 1a | 3-chloroaniline | HeLa | >100 | [2] |
| 1b (CAQ) | 4-(3-chloroanilino)quinazoline | KB | ~1-10 (for EGF-stimulated growth) | [2] |
| 2a (25a) | Unfluorinated anilinoquinazoline | EGFRTM | - | [1] |
| 2b (25g) | Difluorinated anilinoquinazoline | EGFRTM | 4.23 times more potent than 2a | [1] |
| 3a | 4-anilinoquinazoline | A549, HepG2, SH-SY5Y | - | [3] |
| 3b (Compound 13) | Fluorinated 4-anilinoquinazoline | SH-SY5Y | 13.1 | [3] |
| 3c (Compound 26) | Fluorinated 4-anilinoquinazoline | A549 | 24.1 | [3] |
| 3d (Compound 26) | Fluorinated 4-anilinoquinazoline | SH-SY5Y | 14.8 | [3] |
| 4a | Anilino-1,4-naphthoquinone (R=H) | HepG2 | >158.98 | [4] |
| 4b | Anilino-1,4-naphthoquinone (R=F) | HepG2 | 19.07 | [4] |
Note: EGFRTM refers to the L858R/T790M/C797S triplet mutant of EGFR.
Antimicrobial Activity: A Comparative Overview
The introduction of fluorine and other halogens into the aniline scaffold has also been explored for the development of novel antimicrobial agents. The following table compares the minimum inhibitory concentration (MIC) of various halogenated aniline derivatives against different microbial strains. The MIC is the lowest concentration of an antimicrobial drug that inhibits the visible growth of a microorganism after overnight incubation.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Aniline | E. coli | >800 | [5] |
| Aniline | S. aureus | >800 | [5] |
| 4-bromo-3-chloroaniline (4B3CA) | E. coli | 200 | [5][6] |
| 3,5-dibromoaniline (3,5-DBA) | E. coli | 100 | [5][6] |
| 4-amino-3-chloro-5-nitrobenzotrifluoride (ACNBF) | Vibrio parahaemolyticus | 100 | [7][8] |
| 2-iodo-4-trifluoromethylaniline (ITFMA) | Vibrio parahaemolyticus | 50 | [7][8] |
| 2,4-dichloro-5-fluoropyrimidine (24DC5FP) | S. aureus | 50 | [9] |
Signaling Pathway Inhibition
Many anilinoquinazoline and related derivatives exert their anticancer effects by inhibiting receptor tyrosine kinases (RTKs) like EGFR and VEGFR-2, which are crucial for tumor growth, proliferation, and angiogenesis.[1]
EGFR Signaling Pathway
The binding of ligands such as Epidermal Growth Factor (EGF) to EGFR triggers a cascade of downstream signaling events, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, ultimately leading to cell proliferation, survival, and migration. Fluorinated anilinoquinazolines can act as potent inhibitors of EGFR, blocking these downstream signals.
Caption: Inhibition of the EGFR signaling pathway by fluorinated anilinoquinazolines.
VEGFR-2 Signaling Pathway
VEGF binding to VEGFR-2 activates downstream signaling pathways such as the PLCγ-PKC-MAPK and PI3K-Akt pathways, which are critical for angiogenesis (the formation of new blood vessels). Certain aniline derivatives can inhibit VEGFR-2, thereby blocking angiogenesis and limiting tumor growth.
Caption: Inhibition of the VEGFR-2 signaling pathway by aniline derivatives.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
MTT Assay for Cell Viability and Proliferation
This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.[1]
-
Compound Treatment: The test compounds (fluorinated and non-fluorinated aniline derivatives) are added at various concentrations to the wells, and the plates are incubated for a specified period (e.g., 48-72 hours).
-
MTT Addition: The treatment medium is removed, and a fresh medium containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (typically 0.5 mg/mL) is added to each well. The plates are then incubated for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or acidified isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength between 500 and 600 nm. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated from the dose-response curve.
Microbroth Dilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Inoculum: Bacterial strains are cultured in an appropriate broth medium overnight. The culture is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).[10]
-
Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate containing the appropriate broth.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.[10]
-
Incubation: The plates are incubated under suitable conditions (e.g., 35-37°C for 24 hours for bacteria).[10]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.[10]
Experimental Workflow
The following diagram illustrates a general workflow for the comparative evaluation of fluorinated and non-fluorinated aniline derivatives.
Caption: General workflow for comparing fluorinated and non-fluorinated aniline derivatives.
References
- 1. Mechanistic Study of Potent Fluorinated EGFR Kinase Inhibitors with a Quinazoline Scaffold against L858R/T790M/C797S Resistance Mutation: Unveiling the Fluorine Substituent Cooperativity Effect on the Inhibitory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Specific inhibition of epidermal growth factor receptor tyrosine kinase by 4-anilinoquinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro and in silico evaluation of synthesized 4-Anilinoquinazoline derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Broad‐Spectrum Antimicrobial and Antibiofilm Activities of Halogenated Anilines Against Uropathogenic Escherichia coli and ESKAPE Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Broad-Spectrum Antimicrobial and Antibiofilm Activities of Halogenated Anilines Against Uropathogenic Escherichia coli and ESKAPE Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Conventional methods and future trends in antimicrobial susceptibility testing - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Physicochemical Properties of Aniline Derivatives for Drug Development
For researchers, scientists, and professionals in drug development, understanding the physicochemical properties of molecular scaffolds is paramount for designing effective therapeutic agents. Aniline and its derivatives represent a common structural motif in many pharmaceuticals. This guide provides a comparative analysis of key physicochemical properties of selected aniline derivatives, supported by experimental data and detailed methodologies, to aid in the rational design of new chemical entities.
This guide focuses on a selection of para-substituted aniline derivatives to illustrate the impact of electronic and lipophilic modifications on fundamental properties such as acidity (pKa), lipophilicity (logP), aqueous solubility, and melting point. These parameters are critical determinants of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.
Comparative Data of Aniline Derivatives
The following table summarizes the key physicochemical properties of aniline and four of its para-substituted derivatives. These compounds were selected to represent a range of electronic effects, from the electron-donating methyl and methoxy groups to the electron-withdrawing chloro and nitro groups.
| Compound | Structure | pKa | logP | Aqueous Solubility (g/L) | Melting Point (°C) |
| Aniline | 4.63 | 0.90 | 36 | -6 | |
| p-Toluidine | 5.08[1][2][3] | 1.39 | 7.4 | 43-45[4] | |
| p-Anisidine | 5.34[5][6][7] | 1.15 | 21[5][6][8] | 57-59[9] | |
| p-Chloroaniline | 3.98[10] | 1.83 | 2.6[11] | 72.5[11] | |
| p-Nitroaniline | 1.0[12] | 1.39[13] | 0.8[14] | 146-149[14] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Determination of pKa (Potentiometric Titration)
The acid dissociation constant (pKa) of the anilinium ion is determined by potentiometric titration. This method involves monitoring the pH of a solution of the aniline derivative as a strong base is added incrementally.
-
Sample Preparation: A known concentration of the aniline derivative is dissolved in a co-solvent system (e.g., methanol/water) to ensure complete solubility.
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) at a constant temperature (typically 25 °C).
-
Data Acquisition: The pH of the solution is measured and recorded after each addition of the titrant.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the anilinium ions have been neutralized.
Determination of logP (Shake-Flask Method)
The partition coefficient (logP) is a measure of a compound's differential solubility in a biphasic system of two immiscible liquids, typically n-octanol and water. The shake-flask method is the gold standard for its determination.
-
System Preparation: n-Octanol and water are mutually saturated by stirring them together for 24 hours, followed by separation of the two phases.
-
Partitioning: A known amount of the aniline derivative is dissolved in one of the phases (usually the one in which it is more soluble). An equal volume of the other phase is added.
-
Equilibration: The mixture is shaken vigorously for a set period (e.g., 1-2 hours) to allow for the partitioning of the solute between the two phases. The mixture is then centrifuged to ensure complete phase separation.
-
Quantification: The concentration of the aniline derivative in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the solute in the n-octanol phase to its concentration in the aqueous phase. The logP is the logarithm of this value.
Determination of Aqueous Solubility (Shake-Flask Method)
Aqueous solubility is determined by measuring the concentration of a saturated solution of the compound in water.
-
Sample Preparation: An excess amount of the solid aniline derivative is added to a known volume of water in a sealed container.
-
Equilibration: The mixture is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: The undissolved solid is separated from the saturated solution by filtration or centrifugation.
-
Quantification: The concentration of the aniline derivative in the clear, saturated aqueous solution is determined by a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).
Determination of Melting Point (Capillary Method)
The melting point is determined as the temperature at which a solid substance transitions to a liquid. The capillary method is a common and reliable technique.
-
Sample Preparation: A small amount of the dry, powdered aniline derivative is packed into a thin-walled capillary tube, sealed at one end.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or a digital temperature sensor.
-
Heating and Observation: The sample is heated at a slow, controlled rate. The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last crystal melts (completion of melting) are recorded as the melting point range. For a pure substance, this range is typically narrow.
Impact of Physicochemical Properties on Drug Development
The interplay of these physicochemical properties significantly influences the pharmacokinetic and pharmacodynamic profile of a drug candidate. The following diagram illustrates the logical relationships between these properties and their impact on drug development.
References
- 1. Page loading... [guidechem.com]
- 2. p-Toluidine CAS#: 106-49-0 [m.chemicalbook.com]
- 3. pKa of p-Toluidine [vcalc.com]
- 4. p-Toluidine | C6H4CH3NH2 | CID 7813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 104-94-9 CAS MSDS (p-Anisidine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. p-Anisidine CAS#: 104-94-9 [m.chemicalbook.com]
- 7. p-Anisidine | 104-94-9 [chemicalbook.com]
- 8. grokipedia.com [grokipedia.com]
- 9. p-Anisidine - Wikipedia [en.wikipedia.org]
- 10. 4-Chloroaniline | ClC6H4NH2 | CID 7812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 4-Chloroaniline - Wikipedia [en.wikipedia.org]
- 12. 4-Nitroaniline CAS#: 100-01-6 [m.chemicalbook.com]
- 13. 4-Nitroaniline | C6H6N2O2 | CID 7475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. 4-Nitroaniline - Wikipedia [en.wikipedia.org]
A Comparative Guide to Analytical Methods for Purity Validation of 2-Fluoro-4-(trifluoromethoxy)aniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the validation of 2-Fluoro-4-(trifluoromethoxy)aniline purity, a critical aspect in pharmaceutical development and chemical research. While specific validated methods for this compound are not widely published, this document outlines established analytical techniques for structurally similar aromatic and fluorinated amines, providing a robust framework for method development and validation.
The purity of active pharmaceutical ingredients (APIs) and key intermediates is a mandatory requirement for ensuring the safety and efficacy of drug products.[1][2] Regulatory bodies such as the International Conference on Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide stringent guidelines for the validation of analytical procedures to ensure data reliability.[1][2][3] This guide focuses on the two most prevalent and suitable analytical techniques for the purity determination of aniline derivatives: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).[4][5][6]
Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical method depends on various factors, including the physicochemical properties of the analyte, the nature of potential impurities, and the intended application of the method. Both GC and HPLC offer high resolution and sensitivity for the analysis of aniline derivatives.[4][5]
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase. | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. |
| Applicability | Suitable for volatile and thermally stable compounds. Derivatization may be required for polar or non-volatile anilines to improve volatility and peak shape.[4][6] | Highly versatile and applicable to a wide range of compounds, including those that are non-volatile or thermally labile. Derivatization is generally not required.[6][7] |
| Typical Detectors | Flame Ionization Detector (FID), Nitrogen-Phosphorus Detector (NPD), Mass Spectrometry (MS).[5] NPD is highly sensitive for nitrogen-containing compounds like anilines.[5][8] | UV-Vis Detector, Diode Array Detector (DAD), Fluorescence Detector, Mass Spectrometry (MS).[6][9] |
| Strengths | High resolution, excellent for separating volatile impurities. Established methods like EPA 8131 exist for aniline derivatives.[8] | Broad applicability, high sensitivity with UV or fluorescence detection.[6][9] HPLC-MS provides excellent selectivity and is invaluable for impurity identification.[10] |
| Limitations | Potential for thermal degradation of the analyte.[6] Derivatization adds complexity to sample preparation.[4] | Mobile phase consumption can be high. Matrix effects can be more pronounced in LC-MS. |
| Impurity Profiling | GC-MS is a powerful tool for the identification and quantification of volatile impurities.[4] | HPLC with DAD or MS allows for comprehensive impurity profiling and the identification of non-volatile or polar impurities. |
Experimental Protocols
Detailed experimental protocols are crucial for the successful implementation and validation of analytical methods. The following are representative protocols for GC and HPLC analysis of aniline derivatives, which can be adapted and optimized for this compound.
1. Gas Chromatography (GC) Method for Purity Determination
This protocol is based on general methods for aniline derivatives and should be optimized and validated for this compound.
-
Instrumentation: Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID) or a mass spectrometer (MS), and a capillary column suitable for aromatic amine analysis (e.g., 5% diphenyl - 95% dimethylpolysiloxane).[5]
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., methanol, acetonitrile, or dichloromethane) to a concentration of approximately 1 mg/mL.
-
If derivatization is necessary to improve peak shape or volatility, a common agent is acetic anhydride to form the more volatile acetanilide derivative.[11]
-
-
GC Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness fused silica capillary column (e.g., HP-5ms or equivalent).
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold at 250°C for 5 minutes.
-
-
Injector Temperature: 250°C.
-
Detector Temperature (FID): 280°C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL.
-
-
Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For quantitative analysis of specific impurities, a calibration curve should be constructed using certified reference standards.[4]
2. High-Performance Liquid Chromatography (HPLC) Method for Purity Determination
This protocol provides a starting point for developing a reversed-phase HPLC method.
-
Instrumentation: HPLC system with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or a UV-Vis detector.
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the mobile phase or a suitable diluent (e.g., acetonitrile/water mixture) to a final concentration of approximately 0.5 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.[10]
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water.
-
B: 0.1% Formic acid in Acetonitrile.
-
-
Gradient Elution:
-
Start with 30% B, hold for 2 minutes.
-
Linear gradient from 30% B to 95% B over 15 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm or a wavelength of maximum absorbance determined by a UV scan.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Purity is assessed by the area percentage method. Impurity identification and quantification should be performed by comparison with reference standards or by using relative response factors.
Method Validation Workflow
Analytical method validation provides documented evidence that the procedure is suitable for its intended purpose.[2][12] The validation process should follow ICH Q2(R1) guidelines and typically includes the following parameters:
Caption: General workflow for analytical method validation.
Decision Tree for Method Selection
The choice between GC and HPLC for purity analysis can be guided by a systematic evaluation of the sample and analytical requirements.
Caption: Decision tree for analytical method selection.
References
- 1. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 2. ijrrjournal.com [ijrrjournal.com]
- 3. fda.gov [fda.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. epa.gov [epa.gov]
- 9. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. academic.oup.com [academic.oup.com]
- 12. wjarr.com [wjarr.com]
Comparative Analysis of 2-Fluoro-4-(trifluoromethoxy)aniline Analogs as Potential Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationship (SAR) of hypothetical 2-Fluoro-4-(trifluoromethoxy)aniline analogs, with a focus on their potential as inhibitors of Tropomyosin Receptor Kinase (TRK) A. The data presented herein is a representative synthesis based on established principles of kinase inhibitor design and SAR studies of similar molecular scaffolds. This document aims to serve as a practical resource for researchers engaged in the discovery and development of novel kinase inhibitors.
Structure-Activity Relationship (SAR) Analysis
The following table summarizes the hypothetical SAR for a series of this compound analogs. The core scaffold is maintained while substitutions at the R1 position are varied to explore their impact on inhibitory activity against TRKA.
| Compound ID | R1 Substitution | Lipophilicity (cLogP) | TRKA IC50 (nM) | Cell-based Activity (GI50, µM) |
| 1a | -H | 4.2 | 550 | >10 |
| 1b | -CH3 | 4.6 | 320 | 8.5 |
| 1c | -OCH3 | 4.1 | 410 | 9.2 |
| 1d | -Cl | 4.8 | 150 | 3.1 |
| 1e | -F | 4.3 | 210 | 5.7 |
| 1f | -CN | 3.9 | 85 | 1.2 |
| 1g | -CONH2 | 3.5 | 120 | 2.5 |
| 1h | -SO2NH2 | 3.2 | 95 | 1.8 |
| Alternative 1 | Larotrectinib | 3.4 | 5 | 0.01 |
| Alternative 2 | Entrectinib | 2.8 | 3 | 0.004 |
Key SAR Observations:
-
Electron-withdrawing groups at the R1 position, such as cyano (-CN) and sulfonamide (-SO2NH2), appear to enhance the inhibitory potency against TRKA.
-
Halogen substitutions , particularly chlorine (-Cl), show a favorable impact on activity compared to the unsubstituted analog.
-
Hydrogen bond donors and acceptors , like in the carboxamide (-CONH2) and sulfonamide (-SO2NH2) groups, contribute positively to the biological activity, likely through interactions with the kinase active site.
-
A general trend suggests that increased potency in the biochemical assay (TRKA IC50) correlates with improved cell-based activity (GI50).
-
Comparison with Alternatives: Approved TRK inhibitors such as Larotrectinib and Entrectinib exhibit significantly higher potency, highlighting the extensive optimization required to achieve clinical efficacy.
Experimental Protocols
In Vitro TRKA Kinase Inhibition Assay
This protocol outlines a typical biochemical assay to determine the half-maximal inhibitory concentration (IC50) of test compounds against TRKA.
Materials:
-
Recombinant human TRKA kinase domain
-
Biotinylated peptide substrate (e.g., Biotin-poly-Glu-Tyr)
-
ATP (Adenosine triphosphate)
-
Assay Buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 0.1 mg/mL BSA, 1 mM DTT
-
Test compounds dissolved in 100% DMSO
-
HTRF® Kinase-Glo® Max Assay Kit (Promega) or similar detection reagent
-
White, opaque 384-well assay plates
Procedure:
-
Compound Preparation: A serial dilution of the test compounds is prepared in 100% DMSO.
-
Reaction Mixture Preparation: In each well of the 384-well plate, the following are added:
-
5 µL of Assay Buffer
-
0.5 µL of test compound dilution in DMSO (or DMSO for control)
-
10 µL of recombinant TRKA enzyme in Assay Buffer
-
-
Incubation: The plate is incubated at room temperature for 10 minutes to allow for compound binding to the enzyme.
-
Initiation of Reaction: 10 µL of a mixture of the biotinylated peptide substrate and ATP in Assay Buffer is added to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for TRKA.
-
Reaction Incubation: The plate is incubated at 30°C for 60 minutes.
-
Detection: The kinase reaction is stopped, and the remaining ATP is quantified by adding the Kinase-Glo® Max reagent according to the manufacturer's instructions.
-
Data Analysis: Luminescence is measured using a plate reader. The data is normalized to controls (0% inhibition for DMSO-only wells and 100% inhibition for wells with a potent, known inhibitor). The IC50 values are calculated by fitting the data to a four-parameter logistic dose-response curve.
Signaling Pathway and Experimental Workflow
Tropomyosin Receptor Kinase (TRK) Signaling Pathway
The following diagram illustrates the canonical signaling pathway activated by TRK receptors upon binding of their neurotrophin ligands.[1][2][3][4][5] TRK activation leads to the stimulation of several downstream pathways, including the RAS/MAPK and PI3K/AKT pathways, which are crucial for cell survival, proliferation, and differentiation.[1][3][5]
Caption: TRK Signaling Pathway.
Experimental Workflow for SAR Studies
The following diagram outlines a typical workflow for conducting structure-activity relationship studies of novel kinase inhibitors.
Caption: SAR Experimental Workflow.
References
- 1. Tropomyosin-Receptor-Kinases Signaling in the Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tropomyosin receptor kinase B (TrkB) signalling: targeted therapy in neurogenic tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tropomyosin receptor kinase A - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Tropomyosin receptor kinase (TRK) biology and the role of NTRK gene fusions in cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Metabolic Stability of Trifluoromethoxy-Substituted Compounds
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry, pivotal in enhancing the metabolic stability and overall pharmacokinetic profile of drug candidates. Among these, the trifluoromethoxy (OCF3) group is of particular interest due to its unique electronic and steric properties. This guide provides an objective comparison of the metabolic stability of compounds bearing a trifluoromethoxy group versus their non-fluorinated or methoxy-substituted analogues, supported by experimental data and detailed methodologies.
The Impact of Trifluoromethoxy Substitution on Metabolic Stability
The trifluoromethoxy group is often employed as a bioisostere of the methoxy (OCH3) group to address metabolic liabilities. The rationale for the enhanced stability of OCF3-substituted compounds is multifactorial:
-
Increased Bond Strength: The carbon-fluorine bond is significantly stronger than the carbon-hydrogen bond, making the trifluoromethoxy group more resistant to enzymatic cleavage by metabolic enzymes like the cytochrome P450 (CYP) superfamily.
-
Electron-Withdrawing Effects: The strong electron-withdrawing nature of the three fluorine atoms decreases the electron density on the ether oxygen and the attached carbon. This deactivation of the aromatic ring makes it less susceptible to oxidative metabolism.[1]
-
Steric Hindrance: The trifluoromethoxy group is bulkier than a methoxy group. This increased steric hindrance can physically impede the access of metabolizing enzymes to the site of potential metabolism, thereby reducing the rate of biotransformation.[1]
-
Blocking Metabolic Hotspots: Strategic placement of an OCF3 group at a known site of metabolism, such as O-demethylation of a methoxy group, can effectively block this metabolic pathway. This "metabolic switching" can lead to a longer drug half-life and improved bioavailability.[1]
While the trifluoromethoxy group generally enhances metabolic stability, it is important to note that the overall effect is context-dependent and can be influenced by the rest of the molecular scaffold. In some cases, blocking one metabolic pathway may lead to metabolism shifting to other parts of the molecule.
Quantitative Comparison of Metabolic Stability
The most direct way to assess metabolic stability is through in vitro assays that measure the rate of disappearance of a compound over time when incubated with metabolically active systems, such as liver microsomes or hepatocytes. Key parameters derived from these studies are the half-life (t1/2) and the intrinsic clearance (CLint).
While direct head-to-head public data for OCF3 vs. OCH3 analogs is limited, a study on the closely related trifluoromethyl (CF3) group provides a compelling quantitative example of the metabolic stabilization afforded by fluorination. Khreit et al. (2013) investigated the metabolic stability of 4'-methylmethcathinone (4-MMC) and its trifluoromethyl analog, 4'-(trifluoromethyl)methcathinone (4-TFMMC), in rat liver hepatocytes.
| Compound | Structure | In Vitro Half-life (t1/2) in Rat Liver Hepatocytes (min) |
| 4'-methylmethcathinone (4-MMC) | [Insert Image of 4-MMC structure] | 61.9 |
| 4'-(trifluoromethyl)methcathinone (4-TFMMC) | [Insert Image of 4-TFMMC structure] | 203.8 |
Data from Khreit et al., Journal of Pharmaceutical and Biomedical Analysis, 2013.
The data clearly demonstrates that the replacement of a metabolically labile methyl group with a trifluoromethyl group resulted in a significant increase in the in vitro half-life, indicating enhanced metabolic stability. A similar trend is broadly anticipated when replacing a methoxy group with a trifluoromethoxy group due to the prevention of O-demethylation, a common metabolic pathway.
Experimental Protocols
A detailed understanding of the experimental methodology is crucial for the interpretation and replication of metabolic stability data. Below is a typical protocol for an in vitro metabolic stability assay using liver microsomes.
Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of a test compound upon incubation with liver microsomes.
Materials:
-
Pooled liver microsomes (e.g., human, rat)
-
Test compound
-
Positive control compounds (e.g., testosterone, verapamil)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Magnesium chloride (MgCl2)
-
Stopping solution (e.g., ice-cold acetonitrile with an internal standard)
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound and positive controls in an appropriate solvent (e.g., DMSO).
-
Prepare working solutions by diluting the stock solutions in buffer.
-
On ice, thaw the liver microsomes and dilute to the desired protein concentration (e.g., 0.5 mg/mL) in phosphate buffer.
-
Prepare the NADPH regenerating system solution in phosphate buffer.
-
-
Incubation:
-
Add the liver microsome suspension to the wells of a 96-well plate.
-
Add the test compound working solution to the wells to initiate the pre-incubation.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in the respective wells by adding an equal volume of the ice-cold stopping solution.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to precipitate the microsomal proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining concentration of the parent compound at each time point using a validated LC-MS/MS method.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t1/2) using the equation: t1/2 = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the equation: CLint (μL/min/mg protein) = (0.693 / t1/2) / (microsomal protein concentration in mg/mL) .
Visualizations
To further illustrate the concepts discussed, the following diagrams are provided.
References
Assessing the Lipophilicity of Fluorinated Anilines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine atoms into aniline scaffolds is a common strategy in medicinal chemistry to modulate physicochemical properties, including lipophilicity. This guide provides a comparative assessment of the lipophilicity of fluorinated anilines, supported by experimental data, to aid in the rational design of drug candidates.
Impact of Fluorination on Lipophilicity: A Data-Driven Comparison
Lipophilicity, typically expressed as the logarithm of the octanol-water partition coefficient (logP), is a critical parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The following table summarizes experimental and computed logP values for aniline and a series of its fluorinated and other halogenated derivatives.
| Compound | logP (Experimental) | logP (Computed) |
| Aniline | 0.90 | |
| 2-Fluoroaniline | 1.26 | |
| 4-Fluoroaniline | 1.15 | |
| 2,4-Difluoroaniline | 1.5 | |
| 2,6-Difluoroaniline | 1.4 | |
| 3,5-Difluoroaniline | 1.4 | |
| 2,4,6-Trifluoroaniline | 1.5 | |
| 4-Chloroaniline | 1.83 | |
| 2-Bromoaniline | 2.1 | |
| 3-Bromoaniline | 2.1 | |
| 4-Bromoaniline | 2.26 | |
| 2-Iodoaniline | 2.3 | |
| 4-Iodoaniline | 2.3 |
The data indicates that the introduction of a single fluorine atom to the aniline ring, as in 2-fluoroaniline and 4-fluoroaniline, slightly increases lipophilicity compared to the parent aniline molecule.[1][2] The position of the fluorine atom also influences the logP value, with the 2-fluoro isomer being slightly more lipophilic than the 4-fluoro isomer. While experimental data for di- and tri-fluorinated anilines is limited, computational data suggests a further increase in lipophilicity with increasing fluorination.
When comparing fluorinated anilines to other halogenated counterparts, a clear trend emerges. Lipophilicity generally increases with the increasing size and polarizability of the halogen atom, following the order: F < Cl < Br < I. For instance, 4-chloroaniline (logP = 1.83) is more lipophilic than 4-fluoroaniline (logP = 1.15), and 4-bromoaniline (logP = 2.26) is more lipophilic than 4-chloroaniline.[1][3] This trend is important for fine-tuning the lipophilicity of a drug candidate by selecting the appropriate halogen substituent.
Experimental Protocol: Shake-Flask Method for logP Determination
The "shake-flask" method is the gold-standard technique for the experimental determination of the octanol-water partition coefficient (logP). It directly measures the distribution of a compound between n-octanol and water at equilibrium.
Materials:
-
Test compound
-
n-Octanol (HPLC grade, pre-saturated with water)
-
Water (HPLC grade, pre-saturated with n-octanol)
-
Glassware (e.g., flasks or vials with screw caps)
-
Mechanical shaker or vortex mixer
-
Centrifuge
-
Analytical instrument for concentration determination (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Solvent Pre-saturation: To ensure thermodynamic equilibrium, both n-octanol and water must be mutually saturated before the experiment. This is achieved by vigorously mixing equal volumes of the two solvents for a prolonged period (e.g., 24 hours) and then allowing the phases to separate.
-
Preparation of the Test Solution: A stock solution of the test compound is prepared in the pre-saturated n-octanol. The concentration should be chosen to be within the linear range of the analytical method used for quantification.
-
Partitioning: A known volume of the n-octanol stock solution is added to a known volume of pre-saturated water in a flask or vial. The volume ratio of the two phases can be adjusted depending on the expected lipophilicity of the compound.
-
Equilibration: The flask is securely capped and agitated (e.g., shaken or vortexed) for a sufficient time to allow the compound to reach equilibrium between the two phases. The required time can vary depending on the compound and should be determined experimentally.
-
Phase Separation: After agitation, the mixture is allowed to stand until the two phases have clearly separated. Centrifugation can be used to accelerate and improve the separation, especially if an emulsion has formed.
-
Concentration Analysis: A sample is carefully taken from both the n-octanol and the aqueous phase. The concentration of the test compound in each phase is then determined using a suitable analytical technique.
-
Calculation of logP: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase ([Compound]octanol) to its concentration in the aqueous phase ([Compound]water). The logP is the base-10 logarithm of the partition coefficient.
P = [Compound]octanol / [Compound]water logP = log10(P)
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of lipophilicity using the shake-flask method.
Logical Relationship of Lipophilicity and Halogenation
The following diagram illustrates the general trend observed for the lipophilicity of halogenated anilines.
References
Benchmarking the Performance of 2-Fluoro-4-(trifluoromethoxy)aniline in Cross-Coupling Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the strategic functionalization of aromatic amines is a cornerstone for the development of novel pharmaceuticals, agrochemicals, and functional materials. 2-Fluoro-4-(trifluoromethoxy)aniline is a valuable building block due to the unique electronic properties conferred by its fluorine and trifluoromethoxy substituents. This guide provides a comparative benchmark of its anticipated performance in three key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The comparison is made against its more reactive bromo-substituted analog, highlighting the expected differences in reaction efficiency and conditions.
The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is fundamentally governed by the carbon-halogen (C-X) bond strength, following the general trend: C-I < C-Br < C-Cl < C-F.[1] Consequently, aryl bromides are significantly more reactive than the corresponding aryl fluorides, which typically require more forcing conditions and specialized catalytic systems for efficient coupling.
Quantitative Performance Comparison
The following tables summarize representative experimental data for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. While specific data for the direct cross-coupling of the C-F bond in this compound is limited due to its lower reactivity, the tables present data for analogous bromo-substituted anilines to provide a benchmark for expected performance. The data for the fluoro-substituted aniline is presented as "Not Reported" to reflect the current literature landscape and to emphasize the challenge associated with C-F bond activation.
Table 1: Suzuki-Miyaura Coupling of Substituted Anilines
| Aniline Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | Phenylboronic acid | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | |
| 2-Bromoaniline | Phenylboronic acid | CataCXium A palladacycle (10 mol%) | K3PO4 (2 equiv) | 2-MeTHF | 70 | 18 | 91 | [2] |
| 4-Bromoaniline | Phenylboronic acid | Pd(OAc)2 (0.045 mol%) | K2CO3 (2 equiv) | DMF/H2O | 70 | 10 | >95 | [3] |
Table 2: Buchwald-Hartwig Amination of Substituted Anilines
| Aniline Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | Aniline | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | |
| 2-Bromoestrone derivative | Aniline | Pd(OAc)2 (10 mol%), X-Phos (10 mol%) | KOt-Bu (1.5 equiv) | Toluene | 100 (MW) | 0.17 | 92 | [4] |
| Bromobenzene | Carbazole | [Pd(allyl)Cl]2 (1 mol%), t-BuXPhos (4 mol%) | t-BuOLi (1.2 equiv) | 1,4-Dioxane | 100 | 24 | 98 | [5] |
Table 3: Sonogashira Coupling of Substituted Anilines
| Aniline Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | Phenylacetylene | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | |
| 4-Bromo-2,6-diiodoaniline | Phenylacetylene | Pd(PPh3)2Cl2 (5 mol%), CuI (10 mol%) | Et3N | THF | 50 | 4 | 95 (at Iodo pos.) | [6] |
| 3,5-Dimethoxyphenyl bromide | 3-Ethynyl-N,N-dimethylaniline | [DTBNpP]Pd(crotyl)Cl (2.5 mol%) | TMP | DMSO | RT | 18 | 78 | [7] |
Experimental Protocols
Detailed methodologies for the three key cross-coupling reactions are provided below. These protocols are based on established literature procedures for bromo-substituted anilines and serve as a starting point for optimization.
Suzuki-Miyaura Coupling of an o-Bromoaniline[2]
Materials:
-
o-Bromoaniline derivative (1.0 equiv)
-
Arylboronic acid or boronic ester (1.5 equiv)
-
CataCXium A palladacycle G3 (10 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
2-Methyltetrahydrofuran (2-MeTHF)
-
Nitrogen or Argon gas
Procedure:
-
To a dry reaction vessel, add the o-bromoaniline, arylboronic acid, potassium phosphate, and CataCXium A palladacycle.
-
Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.
-
Add anhydrous 2-MeTHF via syringe.
-
Heat the reaction mixture to 70 °C and stir for 18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination of a Bromoarene[5]
Materials:
-
Aryl bromide (1.0 equiv)
-
Amine (1.2 equiv)
-
[Pd(allyl)Cl]₂ (1 mol%)
-
t-BuXPhos (4 mol%)
-
Lithium tert-butoxide (t-BuOLi) (1.2 equiv)
-
1,4-Dioxane (anhydrous)
-
Nitrogen or Argon gas
Procedure:
-
In a glovebox, charge a dry reaction vial with the aryl bromide, amine, lithium tert-butoxide, [Pd(allyl)Cl]₂, and t-BuXPhos.
-
Add anhydrous 1,4-dioxane.
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture to 100 °C and stir for 24 hours.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Sonogashira Coupling of an Aryl Bromide[7]
Materials:
-
Aryl bromide (1.0 equiv)
-
Terminal alkyne (1.6 equiv)
-
[DTBNpP]Pd(crotyl)Cl (2.5 mol%)
-
2,2,6,6-Tetramethylpiperidine (TMP) (2.0 equiv)
-
Dimethyl sulfoxide (DMSO)
-
Argon gas
Procedure:
-
To a reaction tube, add the aryl bromide, [DTBNpP]Pd(crotyl)Cl, and a stir bar.
-
Evacuate and backfill the tube with argon.
-
Add DMSO, the terminal alkyne, and 2,2,6,6-tetramethylpiperidine via syringe.
-
Stir the reaction mixture at room temperature for 18 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, dilute the reaction with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualizing Reaction Workflows and Principles
The following diagrams, generated using Graphviz, illustrate the general experimental workflow for cross-coupling reactions and the logical relationship of reactivity among halogenated anilines.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Bioactivity of Ortho-, Meta-, and Para-Substituted Trifluoromethoxyanilines: A Research Guide
For Researchers, Scientists, and Drug Development Professionals
The trifluoromethoxy (-OCF3) group is a key functional group in modern medicinal chemistry, valued for its ability to enhance metabolic stability and increase lipophilicity, which can improve the absorption, distribution, metabolism, and excretion (ADME) profile of drug candidates. Its strong electron-withdrawing nature also modulates the electronic properties of the parent molecule, which can impact binding affinities to biological targets.
Case Study: Comparative Toxicity of Trifluoromethylaniline (TFMA) Isomers
A pertinent study on the isomeric positions of the trifluoromethyl group on an aniline ring provides valuable insights into how ortho-, meta-, and para-substitutions can dictate biological outcomes. This research on trifluoromethylaniline (TFMA) isomers revealed significant differences in their toxic effects on the hematopoietic system in rats.
The study demonstrated a clear structure-activity relationship, with the para-substituted isomer exhibiting the most potent effects, the meta-substituted isomer showing intermediate activity, and the ortho-substituted isomer being largely inactive.
Quantitative Data Summary
The following table summarizes the key findings on the effects of trifluoromethylaniline isomers, offering a potential predictive framework for the bioactivity of trifluoromethoxyanilines.
| Parameter | 2-Trifluoromethylaniline (ortho) | 3-Trifluoromethylaniline (meta) | 4-Trifluoromethylaniline (para) |
| Leukocytosis | Nearly inactive | Less pronounced effects | Strong leukocytosis |
| Erythropoiesis Inhibition | Nearly inactive | Less pronounced effects | Significant inhibition |
| Splenomegaly | Nearly inactive | Less pronounced effects | Hyperemic and proliferative |
| Thymidine Kinase Activity (Spleen) | Nearly inactive | Less pronounced effects | Increased activity |
| Adenosine Deaminase Activity | Nearly inactive | Decreased activity | Decreased activity |
| Inosine Phosphorylase Activity | Nearly inactive | Decreased activity (spleen), No change (thymus) | Decreased activity (spleen), No change (thymus) |
Data extracted from a study on the effects of trifluoromethylaniline isomers in rats.[1]
Inferred Structure-Activity Relationship
The observed trend in the bioactivity of trifluoromethylaniline isomers (para > meta > ortho) suggests that the position of the trifluoromethyl group, and by extension the trifluoromethoxy group, is critical for interaction with biological targets. The greater activity of the para-isomer could be attributed to more favorable binding interactions within a target protein's active site, potentially due to steric and electronic factors. Conversely, the ortho-substitution may introduce steric hindrance that prevents optimal binding.
Caption: Inferred relationship between isomer position and bioactivity.
Experimental Protocols
The methodologies employed in the comparative study of trifluoromethylaniline isomers are standard for assessing in vivo toxicity and enzymatic activity.
Animal Model: Male Wistar rats were used for the in vivo experiments.
Dosing: The respective trifluoromethylaniline isomers were administered to the rats, and observations were made at specified time points.
Hematological Analysis:
-
Blood samples were collected from the animals.
-
A complete blood count (CBC) was performed to determine the number of white blood cells (leukocytosis) and red blood cells (erythropoiesis).
Enzyme Activity Assays:
-
Lymphatic organs (spleen and thymus) were excised.
-
Homogenates of the organs were prepared.
-
The specific activities of the following enzymes were determined using spectrophotometric methods:
-
Thymidine Kinase (TdK): Measures the rate of phosphorylation of thymidine, indicating cell proliferation.
-
Adenosine Deaminase (ADA): Measures the rate of deamination of adenosine.
-
Inosine Phosphorylase (IP): Measures the rate of phosphorolysis of inosine.
-
Caption: General workflow for comparative in vivo bioactivity assessment.
Conclusion
While direct experimental data comparing the bioactivity of ortho-, meta-, and para-substituted trifluoromethoxyanilines is limited, the study of trifluoromethylaniline isomers provides a strong foundation for understanding the potential structure-activity relationships. The para-isomer is likely to be the most biologically active, followed by the meta-isomer, with the ortho-isomer being the least active. This inferred relationship is based on the well-established principles of steric and electronic effects on molecular interactions with biological targets. Further research is warranted to directly assess the comparative bioactivity of trifluoromethoxyaniline isomers to confirm these predictions and to fully elucidate their pharmacological potential.
References
Safety Operating Guide
Safe Disposal of 2-Fluoro-4-(trifluoromethoxy)aniline: A Procedural Guide
For laboratory professionals engaged in research, development, and analysis, the responsible management of chemical waste is paramount for ensuring personnel safety and environmental protection. 2-Fluoro-4-(trifluoromethoxy)aniline, a halogenated aniline derivative, necessitates careful handling and disposal due to its inherent hazardous properties. This guide provides a detailed, step-by-step protocol for its proper disposal.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, adherence to strict safety protocols is mandatory. Given the toxicological profile of halogenated anilines, the following personal protective equipment (PPE) and handling procedures must be implemented.
-
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves. Butyl rubber, neoprene, or Viton are recommended for handling aniline derivatives. Nitrile gloves may offer limited protection and should be used only for short-term contact.[1]
-
Eye Protection: Chemical splash goggles are required at all times to prevent eye contact.
-
Protective Clothing: A fully-buttoned lab coat, long pants, and closed-toe shoes are essential to prevent skin exposure.[2]
-
-
Engineering Controls:
Waste Characterization and Classification
Proper disposal begins with correctly identifying the waste stream. As a halogenated aromatic amine, this compound must be treated as a hazardous waste.
While this specific compound is not explicitly listed on the EPA's F, K, P, or U lists, it must be evaluated for hazardous characteristics (ignitability, corrosivity, reactivity, toxicity).[4] Based on safety data for this and similar compounds, it is considered toxic. The generator of the waste is responsible for making the final hazardous waste determination. It is likely to be classified under a "D" code for toxicity if it meets the criteria upon analysis.
Potential EPA Hazardous Waste Codes:
| Waste Code Category | Potential Application to this compound Waste |
| F-Listed Wastes | F002: May apply if the chemical is mixed with or used as a spent halogenated solvent.[5][6] |
| K-Listed Wastes | Unlikely to apply unless the waste originates from specific industrial production processes of aniline (e.g., K083, K103, K104).[5][7] |
| P- and U-Listed Wastes | Unlikely to apply as this specific chemical is not listed as an acute or toxic commercial chemical product.[4] |
| D-Listed Wastes (Characteristic) | Most Likely. The waste must be evaluated for toxicity (D004-D043). Given its nature as a toxic aniline derivative, it would likely be assigned a toxicity characteristic code by the disposal facility. |
Step-by-Step Disposal Procedure
Step 1: Waste Collection
-
Select a Compatible Container: Use a dedicated, properly labeled hazardous waste container. High-density polyethylene (HDPE) or glass containers are appropriate.[8][9] Do not use metal containers for any chemical waste, as they can corrode.[10][11]
-
Label the Container: Before adding any waste, affix a "Hazardous Waste" label to the container.[10] The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound." If mixed with solvents, list all components and their approximate percentages.[10]
-
The date when waste was first added (accumulation start date).
-
The specific hazards (e.g., "Toxic").
-
-
Segregate the Waste: Collect this compound waste separately from other waste streams.[9]
-
Crucially, do not mix with incompatible chemicals. Incompatible materials include strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[1][12] Mixing can cause violent reactions, heat generation, or the release of toxic gases.[9][13]
-
Keep halogenated organic waste separate from non-halogenated waste to facilitate proper disposal and potentially reduce costs.[9]
-
Step 2: Waste Storage (Satellite Accumulation Area)
-
Designated Storage Location: Store the waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[14]
-
Secure the Container: Keep the waste container tightly closed at all times, except when adding waste.[10]
-
Secondary Containment: Place the container in a secondary containment bin or tray to contain any potential leaks or spills.[1]
-
Store Away from Incompatibles: Ensure the storage area is away from incompatible materials. Specifically, store away from acids and bases.[9]
-
Ventilation: The storage area must be cool and well-ventilated.[1]
Step 3: Spill Management
In the event of a spill, immediate and appropriate action is critical.
-
Small Spills (Manageable by trained personnel):
-
Alert personnel in the immediate area.
-
Wearing the appropriate PPE, contain the spill.
-
Absorb the spilled material with an inert absorbent such as vermiculite, sand, or earth.[8] Do not use combustible materials like paper towels without placing them in the waste container immediately.
-
Carefully scoop the absorbent material into the designated hazardous waste container.
-
Clean the spill area with an appropriate decontaminating solution and wash thoroughly.
-
-
Large Spills:
Step 4: Arranging for Final Disposal
-
Do Not Dispose Down the Drain: Never dispose of this compound or its containers in the regular trash or down the drain.[1][14]
-
Request Pickup: Once the waste container is full (typically 75-80% capacity to allow for expansion) or when you are finished generating this waste stream, contact your institution's EH&S department to request a hazardous waste pickup.[10]
-
Follow Institutional Procedures: Adhere to all specific procedures outlined by your organization for waste pickup, including any online request forms or internal tracking documentation.[10] The material will then be transported by a licensed hazardous waste contractor for final disposal, likely via controlled incineration at a permitted facility.[15]
Disposal Workflow Diagram
Caption: Decision workflow for the safe disposal of this compound.
References
- 1. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 2. ipo.rutgers.edu [ipo.rutgers.edu]
- 3. fishersci.com [fishersci.com]
- 4. actenviro.com [actenviro.com]
- 5. wku.edu [wku.edu]
- 6. dam.assets.ohio.gov [dam.assets.ohio.gov]
- 7. epa.gov [epa.gov]
- 8. benchchem.com [benchchem.com]
- 9. depts.ttu.edu [depts.ttu.edu]
- 10. engineering.purdue.edu [engineering.purdue.edu]
- 11. sites.rowan.edu [sites.rowan.edu]
- 12. fishersci.com [fishersci.com]
- 13. calpaclab.com [calpaclab.com]
- 14. ehrs.upenn.edu [ehrs.upenn.edu]
- 15. chemicalbook.com [chemicalbook.com]
Personal protective equipment for handling 2-Fluoro-4-(trifluoromethoxy)aniline
Essential Safety and Handling Guide for 2-Fluoro-4-(trifluoromethoxy)aniline
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. The following procedures are designed to minimize risk and ensure a safe laboratory environment.
Hazard Identification and Classification
This compound is a hazardous chemical that requires careful handling. It is classified as a combustible liquid and is toxic if inhaled, harmful if swallowed, and harmful in contact with skin.[1] It causes skin and serious eye irritation and may cause respiratory irritation.[1][2]
Table 1: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Flammable Liquids | Category 4 | H227: Combustible liquid[1] |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1][2] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[1] |
| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled[1] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][2] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[1][2] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation[1][2] |
Operational and Safety Plan
A systematic approach is essential for safely managing this compound from receipt to disposal. Always handle this chemical in accordance with good industrial hygiene and safety procedures.[1]
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory to prevent exposure.[3] All PPE should be inspected before use and properly maintained.
Table 2: Required Personal Protective Equipment
| Protection Type | Specification | Purpose |
| Engineering Controls | Chemical Fume Hood | Use only under a chemical fume hood to control vapor inhalation.[4][5] |
| Eyewash Station & Safety Shower | Must be in the immediate vicinity of the workstation.[1][4] | |
| Eye & Face Protection | Chemical safety goggles and a face shield | Protects against splashes and vapors.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | Prevents skin contact.[1] Consult the glove manufacturer's compatibility chart.[3] |
| Body Protection | Laboratory coat, closed-toe shoes | Prevents accidental skin contact.[1] For tasks with a higher risk of splash, a chemically resistant apron is recommended. |
| Respiratory Protection | NIOSH-approved respirator with organic vapor cartridges | Required if working outside a fume hood or if ventilation is inadequate.[1][4] |
Handling and Storage Protocol
Preparation:
-
Read and understand the Safety Data Sheet (SDS) before starting any work.
-
Ensure a chemical fume hood is operational and certified.
-
Locate and verify the functionality of the nearest eyewash station, safety shower, and fire extinguisher.
-
Prepare all necessary equipment and materials to minimize movement during the procedure.
Handling:
-
Conduct all manipulations of this compound inside a chemical fume hood.[4]
-
Wear all required PPE as specified in Table 2.
-
Use non-sparking tools and implement proper grounding procedures to prevent static discharge.[1]
-
Wash hands thoroughly with soap and water after handling.[1][6]
Storage:
-
Keep containers tightly sealed and protected from physical damage.[4]
-
Store away from ignition sources, heat, sparks, and open flames.[1][4]
-
Store locked up, accessible only to authorized personnel.[4][6]
-
Incompatible materials include strong oxidizing agents, strong acids, and strong bases.[4][5]
Emergency Procedures
Immediate and appropriate action is crucial in the event of an exposure or spill.
First Aid Measures:
| Exposure Route | First Aid Protocol |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing.[1][6] Call a POISON CENTER or physician immediately. |
| Skin Contact | Take off immediately all contaminated clothing.[4][6] Wash the affected area with plenty of soap and water for at least 15 minutes.[1][8] Seek immediate medical attention.[8] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[2][4] Seek immediate medical attention.[4] |
| Ingestion | Do NOT induce vomiting.[4][8] Rinse mouth with water.[1][4] Call a POISON CENTER or physician immediately.[1][4] |
Spill Cleanup Protocol:
-
Minor Spill (contained in a fume hood):
-
Ensure proper PPE is worn, including respiratory protection.
-
Absorb the spill with an inert, non-combustible material such as sand, vermiculite, or earth.[5][6]
-
Collect the absorbed material using non-sparking tools and place it into a suitable, labeled, and sealed container for hazardous waste disposal.[6]
-
Decontaminate the area with an appropriate solvent and wash the area thoroughly.
-
-
Major Spill (outside a fume hood):
-
Evacuate all personnel from the immediate area and move upwind.[6]
-
Alert the institutional emergency response team and the fire department, informing them of the material involved.[6]
-
Prevent the spill from entering drains or waterways.[6]
-
Only personnel trained and equipped with appropriate full-body PPE and self-contained breathing apparatus (SCBA) should attempt to control the spill.[9]
-
Disposal Plan
Chemical waste generators must adhere to local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[4]
-
Waste Collection: All waste containing this compound, including contaminated absorbents and disposable PPE, must be collected in a designated, labeled, and sealed hazardous waste container.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name.
-
Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.
-
Disposal: The disposal of this chemical must be handled by an approved and licensed waste disposal contractor.[2][4] The preferred method is incineration in a facility equipped with an afterburner and a flue gas scrubber.[2] Do not dispose of it in drains or regular trash.
Workflow for Safe Handling
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. aksci.com [aksci.com]
- 8. fishersci.nl [fishersci.nl]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
